Product packaging for Cyclobuxine D(Cat. No.:CAS No. 2241-90-9)

Cyclobuxine D

Cat. No.: B190890
CAS No.: 2241-90-9
M. Wt: 386.6 g/mol
InChI Key: BSNZFQANPMIOIU-WZBMPAQFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclobuxine D is a steroid alkaloid.
This compound has been reported in Buxus wallichiana and Buxus sempervirens with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H42N2O B190890 Cyclobuxine D CAS No. 2241-90-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3R,6S,8R,11S,12S,14R,15S,16R)-12,16-dimethyl-6-(methylamino)-15-[(1S)-1-(methylamino)ethyl]-7-methylidenepentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42N2O/c1-15-17-7-8-20-23(4)13-19(28)21(16(2)26-5)22(23,3)11-12-25(20)14-24(17,25)10-9-18(15)27-6/h16-21,26-28H,1,7-14H2,2-6H3/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNZFQANPMIOIU-WZBMPAQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5=C)NC)C)C)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5=C)NC)C)C)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101046371
Record name Cyclobuxine D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101046371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241-90-9
Record name (3β,5α,16α,20S)-14-Methyl-3,20-bis(methylamino)-4-methylene-9,19-cyclopregnan-16-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2241-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobuxine D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002241909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobuxine D
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91720
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclobuxine D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101046371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOBUXINE D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP83EW60V2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Biosynthesis of Cyclobuxine D from Cycloartenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobuxine D, a steroidal alkaloid found in Buxus species, exhibits a range of biological activities, making it a compound of interest for pharmaceutical research. Its biosynthesis is a complex process that begins with the triterpenoid cycloartenol. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound from cycloartenol, based on available radiolabelling studies and analogies with other known steroid and alkaloid biosynthetic pathways. This document details the key enzymatic transformations, including demethylation, oxidation, and transamination, and presents putative experimental protocols for their investigation. Quantitative data from the literature is summarized, and the proposed pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

This compound is a prominent member of the Buxus alkaloids, a class of natural products characterized by a pregnane-type steroid skeleton with a distinctive 9β,19-cyclopropane ring. The biosynthetic origin of this intricate structure has been traced back to cycloartenol, the primary precursor of phytosterols in plants.[1][2] The conversion of cycloartenol to this compound involves a series of enzymatic modifications, primarily centered on the removal of methyl groups and the introduction of nitrogen-containing functionalities. Understanding this biosynthetic pathway is crucial for the potential biotechnological production of this compound and for the synthesis of novel derivatives with enhanced therapeutic properties.

Radiolabelling studies using mevalonic acid have been instrumental in elucidating the key steps of this pathway.[1][2] These studies have provided evidence for the loss of a specific methyl group from the cycloartenol backbone and have suggested the formation of keto intermediates prior to the introduction of amino groups.[1][2] While the specific enzymes responsible for these transformations in Buxus sempervirens have yet to be fully characterized, their functions can be inferred from well-studied analogous enzymes in other plant and eukaryotic systems.

This guide synthesizes the current knowledge on the biosynthesis of this compound, presenting a putative pathway and providing detailed, adaptable experimental protocols for researchers aiming to investigate this fascinating metabolic route.

Proposed Biosynthetic Pathway from Cycloartenol to this compound

The conversion of cycloartenol to this compound can be conceptually divided into three major stages:

  • C-4 Demethylation: The removal of the 4α-methyl group from cycloartenol.

  • Oxidation at C-3 and C-20: The formation of ketone groups at the C-3 and C-20 positions.

  • Transamination: The introduction of methylamino groups at C-3 and C-20.

Stage 1: C-4 Demethylation of Cycloartenol

The initial step in the pathway is the removal of the 4α-methyl group from the cycloartenol skeleton. This is consistent with radiolabelling studies where the ³H:¹⁴C atomic ratio of approximately 3:3 in this compound, derived from [2-¹⁴C,(4R)-4-³H₁]mevalonic acid, indicates the loss of the 4α-methyl group which is derived from C-2 of mevalonic acid.[1][2] In general phytosterol biosynthesis, the removal of the two methyl groups at C-4 is a multi-step process catalyzed by a complex of enzymes.[3][4]

Putative Enzymatic Steps:

  • 4α-methyl oxidase (SMO): A monooxygenase that hydroxylates the 4α-methyl group.

  • 3β-hydroxysteroid dehydrogenase/C-4 decarboxylase (HSD/DCD): This enzyme likely oxidizes the 3β-hydroxyl group to a 3-keto group, which facilitates the decarboxylation and removal of the now oxidized 4α-methyl group.

  • 3-ketosteroid reductase (KSR): This enzyme would then reduce the 3-keto group back to a 3β-hydroxyl group.

Stage 2: Oxidation at C-3 and C-20

Evidence from radiolabelling studies on the related alkaloid cyclovirobuxine-D suggests the formation of 3-keto and 20-keto intermediates.[1][2] The ³H:¹⁴C atomic ratio of 3:4 in cyclovirobuxine-D indicates the loss of tritium atoms at both the C-3 and C-20 positions of the precursor, which is consistent with the formation of ketone groups at these positions.[2] It is highly probable that the biosynthesis of this compound follows a similar path.

Putative Enzymatic Steps:

  • 3β-hydroxysteroid dehydrogenase (3β-HSD): This enzyme would oxidize the 3β-hydroxyl group of the 4-demethylated intermediate to a 3-keto group.

  • A putative C-20 dehydrogenase/oxidase: An enzyme, likely a dehydrogenase or a monooxygenase, would catalyze the oxidation of the C-20 position to a ketone.

Stage 3: Transamination at C-3 and C-20

The final key stage is the introduction of the characteristic methylamino groups at the C-3 and C-20 positions. The formation of 3-keto and 20-keto intermediates in the preceding stage provides the necessary electrophilic centers for the addition of amino groups via a transamination reaction.[2]

Putative Enzymatic Steps:

  • Transaminase (TA): One or more transaminases would catalyze the transfer of an amino group from a donor molecule (e.g., glutamate) to the 3-keto and 20-keto groups of the steroid intermediate.

  • N-methyltransferase (NMT): Following the initial amination, specific N-methyltransferases would catalyze the methylation of the newly introduced amino groups to yield the final methylamino functionalities of this compound.

The proposed biosynthetic pathway is depicted in the following diagram:

This compound Biosynthesis cluster_0 C-4 Demethylation cluster_1 Oxidation cluster_2 Transamination & Methylation Cycloartenol Cycloartenol Intermediate1 4α-Methyl-4-demethylcycloartenol Cycloartenol->Intermediate1 [Putative] Sterol 4α-demethylase complex (SMO, HSD/DCD, KSR) Intermediate2 3-keto, 20-keto Intermediate Intermediate1->Intermediate2 [Putative] 3β-HSD & C-20 oxidase Intermediate3 3,20-diamino Intermediate Intermediate2->Intermediate3 [Putative] Transaminases CyclobuxineD This compound Intermediate3->CyclobuxineD [Putative] N-methyltransferases

Figure 1: Proposed biosynthetic pathway of this compound from cycloartenol.

Quantitative Data

Quantitative analysis of the biosynthetic pathway of this compound is currently limited. The most significant quantitative data comes from radiolabelling experiments, which provide insights into the stoichiometry of precursor incorporation and the loss of specific atoms during the biosynthetic process.

CompoundRadiolabelled PrecursorObserved ³H:¹⁴C Atomic RatioImplicationReference
This compound[2-¹⁴C,(4R)-4-³H₁]mevalonic acidca. 3:3Loss of the 4α-methyl group from the cycloartenol precursor.[1][2]
Cyclovirobuxine-D[2-¹⁴C,(4R)-4-³H₁]mevalonic acid3:4Formation of 3-ketone and 20-ketone intermediates, leading to the loss of tritium at C-3 and C-20.[1][2]

Experimental Protocols

The following protocols are proposed as a starting point for the investigation of the this compound biosynthetic pathway. They are based on general methodologies for plant secondary metabolite research and will likely require optimization for Buxus sempervirens.

Protocol 1: Radiolabelling Study to Confirm Biosynthetic Intermediates

Objective: To trace the incorporation of a radiolabelled precursor (e.g., [¹⁴C]-cycloartenol or ¹⁴C-mevalonic acid) into this compound and to identify potential intermediates.

Materials:

  • Fresh young shoots of Buxus sempervirens

  • [¹⁴C]-labelled precursor (e.g., [¹⁴C]-mevalonic acid lactone)

  • Administration solution (e.g., sterile water or a mild buffer)

  • Incubation chamber with controlled light and temperature

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvents (e.g., methanol, chloroform, acidified water)

  • Thin Layer Chromatography (TLC) plates and developing solvents

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

  • Liquid Scintillation Counter

Procedure:

  • Precursor Administration: Dissolve the radiolabelled precursor in the administration solution. Administer the solution to the freshly cut stems of Buxus sempervirens shoots.

  • Incubation: Place the shoots in the incubation chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for a defined period (e.g., 24, 48, 72 hours).

  • Harvesting and Quenching: At the end of the incubation period, harvest the plant material and immediately freeze it in liquid nitrogen to quench all enzymatic activity.

  • Extraction: Grind the frozen plant material to a fine powder using a mortar and pestle. Extract the powder with an appropriate solvent system (e.g., methanol followed by a liquid-liquid extraction with chloroform and acidified water to separate alkaloids).

  • Separation and Analysis:

    • TLC: Spot the crude extract onto a TLC plate and develop it with a suitable solvent system. Visualize the spots under UV light and/or with a suitable staining reagent. Scrape the radioactive spots and quantify the radioactivity using a liquid scintillation counter.

    • HPLC: Inject the extract into an HPLC system equipped with a radioactivity detector. Co-inject with authentic standards of cycloartenol and this compound to identify the corresponding peaks. Collect fractions corresponding to radioactive peaks for further analysis.

  • Identification of Intermediates: Analyze the radioactive fractions by LC-MS to identify the mass of potential biosynthetic intermediates.

Radiolabelling Workflow Precursor Radiolabelled Precursor ([¹⁴C]-Mevalonic Acid) Administration Administration to Buxus sempervirens shoots Precursor->Administration Incubation Incubation (Controlled Environment) Administration->Incubation Harvesting Harvesting & Freezing (Liquid Nitrogen) Incubation->Harvesting Extraction Extraction of Metabolites Harvesting->Extraction Separation Separation (TLC, HPLC) Extraction->Separation Analysis Analysis (Radioactivity Detection, LC-MS) Separation->Analysis Enzyme_Workflow PlantMaterial Fresh Buxus sempervirens Leaves Homogenization Homogenization (Liquid Nitrogen, Extraction Buffer) PlantMaterial->Homogenization Filtration Filtration & Centrifugation Homogenization->Filtration CrudeExtract Crude Enzyme Extract Filtration->CrudeExtract Assay Enzyme Activity Assay (Spectrophotometric) CrudeExtract->Assay DataAnalysis Data Analysis (Enzyme Kinetics) Assay->DataAnalysis

References

Cyclobuxine D: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobuxine D, a steroidal alkaloid isolated from various species of the Buxus genus, has attracted significant interest within the scientific community due to its complex chemical architecture and potential pharmacological activities. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, consolidating available data to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development. This document outlines the structural features, stereochemical configuration, and available physicochemical and biological data. Furthermore, it details generalized experimental protocols for its isolation and discusses its potential mechanisms of action, including its role as an acetylcholinesterase inhibitor and a calcium channel blocker.

Chemical Structure and Properties

This compound is a complex steroidal alkaloid characterized by a modified pregnane skeleton. Its systematic IUPAC name is (3β,5α,16α,20S)-14-Methyl-3,20-bis(methylamino)-4-methylene-9,19-cyclopregnan-16-ol[1]. The structure features a distinctive 9,19-cyclopropane ring, a feature common to many Buxus alkaloids, and a 4-methylene group[1]. The presence of two methylamino groups at positions C-3 and C-20 contributes to its basic character.

The chemical formula of this compound is C₂₅H₄₂N₂O, with a corresponding molar mass of 386.62 g/mol [1].

Stereochemistry

The stereochemistry of this compound was first elucidated by Brown and Kupchan. The established stereochemical configuration is crucial for its biological activity and is defined by multiple chiral centers within its rigid polycyclic framework. The key stereochemical assignments are at positions 3, 5, 16, and 20, which are designated as 3β, 5α, 16α, and 20S, respectively[1].

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name(3β,5α,16α,20S)-14-Methyl-3,20-bis(methylamino)-4-methylene-9,19-cyclopregnan-16-ol[1]
Chemical FormulaC₂₅H₄₂N₂O[1]
Molar Mass386.62 g/mol [1]
AppearanceCrystalline solid
CAS Number2241-90-9[2]
Spectroscopic and Crystallographic Data

Table 2: Summary of Spectroscopic and Crystallographic Data (Expected)

Data TypeDescription
¹H NMR The proton NMR spectrum would be expected to show a complex pattern of signals in the aliphatic region, with characteristic signals for the methyl groups, the methylene protons, and the protons adjacent to the nitrogen and oxygen atoms.
¹³C NMR The carbon NMR spectrum would be expected to display 25 distinct signals corresponding to each carbon atom in the molecule, including the characteristic upfield signal for the cyclopropane carbons and the downfield signal for the olefinic carbon of the methylene group.
Mass Spectrometry High-resolution mass spectrometry would confirm the elemental composition of C₂₅H₄₂N₂O. The fragmentation pattern would provide valuable information about the connectivity of the molecule.
X-ray Crystallography Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure, confirming the connectivity, stereochemistry, and conformational details of the molecule in the solid state.

Experimental Protocols

Isolation of this compound from Buxus sempervirens

The following is a generalized protocol for the isolation of this compound from the leaves of Buxus sempervirens, based on described methodologies for Buxus alkaloids[4][5][6].

2.1.1. Extraction

  • Air-dried and powdered leaves of Buxus sempervirens are macerated with methanol or ethanol at room temperature for an extended period (e.g., 48-72 hours).

  • The extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

2.1.2. Acid-Base Fractionation

  • The crude extract is dissolved in a 10% aqueous acetic acid solution.

  • The acidic solution is washed with a non-polar solvent such as petroleum ether or n-hexane to remove lipids and other non-basic compounds.

  • The aqueous layer is then basified with a strong base (e.g., ammonium hydroxide or sodium hydroxide) to a pH of 9-10.

  • The basic solution is extracted with a chlorinated solvent like dichloromethane or chloroform to isolate the crude alkaloid fraction.

2.1.3. Chromatographic Purification

  • The crude alkaloid fraction is subjected to column chromatography over silica gel or alumina.

  • A gradient elution system, typically starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol gradients), is used to separate the different alkaloid components.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing this compound are combined and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, with its potential mechanisms of action being a subject of ongoing research. Two prominent areas of investigation are its effects on acetylcholinesterase and calcium channels.

Acetylcholinesterase Inhibition

This compound has been suggested to act as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, which can have significant physiological effects.

Acetylcholinesterase_Inhibition Cyclobuxine_D This compound AChE Acetylcholinesterase (AChE) X Cyclobuxine_D->AChE Inhibits Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Acetylcholine Acetylcholine Acetylcholine->AChE Substrate Increased_ACh Increased Acetylcholine in Synaptic Cleft Acetylcholine->Increased_ACh Cholinergic_Receptors Cholinergic Receptors Increased_ACh->Cholinergic_Receptors Activates Physiological_Effects Downstream Physiological Effects Cholinergic_Receptors->Physiological_Effects

Proposed mechanism of acetylcholinesterase inhibition by this compound.
Calcium Channel Blockade

Preliminary studies suggest that this compound may function as a calcium channel blocker. Voltage-gated calcium channels are crucial for various physiological processes, including neurotransmission, muscle contraction, and hormone secretion. By blocking these channels, this compound could modulate these cellular events.

Calcium_Channel_Blockade cluster_membrane Cell Membrane Ca_Channel Voltage-Gated Calcium Channel X Ca_ion_intracellular Ca²⁺ (intracellular) Ca_Channel->Ca_ion_intracellular Cyclobuxine_D This compound Cyclobuxine_D->Ca_Channel Blocks Ca_ion_extracellular Ca²⁺ (extracellular) Ca_ion_extracellular->Ca_Channel Influx Cellular_Response Reduced Cellular Response (e.g., neurotransmitter release, muscle contraction) Ca_ion_intracellular->Cellular_Response

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Cyclobuxine D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobuxine D is a naturally occurring steroidal alkaloid found in plants of the Buxus genus, commonly known as boxwood.[1][2] It is derived from the cholesterol skeleton and is considered a secondary metabolite of these plants.[1][2] Historically, extracts from Buxus sempervirens have been used in traditional medicine, and modern research has identified this compound as one of the bioactive compounds.[2][3] This guide provides an in-depth overview of the physical and chemical properties of this compound, along with experimental protocols and an exploration of its biological activities and mechanisms of action.

Physical and Chemical Properties

This compound is a polycyclic organic compound characterized by a cyclopropane ring within a 9β,19-cyclopregnane structure and a 4-methylene group.[2] Its chemical structure is intermediate between lanosterol- and cholesterol-type steroids based on the substitution pattern at C-4 and C-14.[2]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
IUPAC Name (20S)-14-Methyl-3β,20-bis(methylamino)-4-methylidene-9,19-cyclo-5α,9β-pregnan-16α-ol[2]
CAS Number 2241-90-9[1][3][4][5]
Molecular Formula C25H42N2O[1][3][4][5]
Molecular Weight 386.61 g/mol [1][3][4]
Appearance Crystalline powder[3][5]
Melting Point 237 °C[1], decomposes at 245-247 °C[3][1][3]
Optical Rotation [α]D23 +98° (in chloroform)[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[5][5]
Storage Desiccate at -20°C[5] or store at 2°C - 8°C in a well-closed container.[1][1][5]

Experimental Protocols

Isolation and Purification from Buxus sempervirens

This compound is typically isolated from the leaves and bark of Buxus species, where it is found in the highest concentrations.[2] The general methodology involves extraction followed by chromatographic separation.

Methodology:

  • Extraction: Freshly cut shoots of Buxus sempervirens are boiled in ethanol to terminate enzymatic activity.[6] The plant material is then extracted with a solution of 0.5% acetic acid in methanol.[6]

  • Partitioning: The resulting extract is concentrated, and the solids are partitioned between 10% acetic acid and petroleum ether to remove lipids.[6]

  • Chromatographic Separation: The aqueous layer containing the alkaloids is subjected to various chromatographic techniques to isolate this compound.[1]

  • Characterization: The purity and structure of the isolated this compound are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

In Vitro Assay for Acetylcholine-Induced Muscle Contraction

The inhibitory effect of this compound on smooth muscle contraction can be assessed using an isolated tissue bath preparation.

Methodology:

  • Tissue Preparation: A segment of the longitudinal muscle is isolated from the rabbit jejunum and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

  • Contraction Induction: Acetylcholine is added to the organ bath to induce muscle contraction, which is recorded using an isometric force transducer.

  • Inhibitory Assay: After establishing a stable contractile response to acetylcholine, this compound is added to the bath at varying concentrations to determine its inhibitory effect on the induced contractions.[4]

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, including cardiovascular effects, anti-inflammatory properties, and potential anti-HIV activity.[2][4][7] Its mechanisms of action are multifaceted, involving interactions with various cellular targets.

Cardiovascular Effects

This compound has a significant bradycardic effect on the rat heart.[4] It also demonstrates protective effects on myocardial cells against ischemia and reperfusion injury by inhibiting the release of ATP metabolites and creatine phosphokinase.[2] One of the proposed mechanisms for its cardiovascular effects is the inhibition of voltage-gated Ca_v3.2 channels.[8]

CyclobuxineD This compound Cav32 Ca_v3.2 T-type Calcium Channel CyclobuxineD->Cav32 Inhibits Ca_influx Ca²⁺ Influx Cav32->Ca_influx Mediates Cellular_Response Cardiovascular and Nociceptive Signaling Ca_influx->Cellular_Response Triggers

Caption: Inhibition of Ca_v3.2 channels by this compound.

Neuromuscular Effects

This compound inhibits acetylcholine-induced contractions in isolated rabbit jejunum longitudinal muscle.[4] This suggests a potential interaction with cholinergic signaling pathways. One of the well-investigated negative pathways of this compound is the inhibition of acetylcholinesterase (AChE), which would lead to an increase in acetylcholine levels and subsequent cholinergic effects.[2]

cluster_cholinergic Cholinergic Synapse AChE Acetylcholinesterase (AChE) ACh_degradation ACh Degradation AChE->ACh_degradation Catalyzes ACh Acetylcholine (ACh) ACh->ACh_degradation mAChR Muscarinic ACh Receptor ACh->mAChR Activates Contraction Smooth Muscle Contraction mAChR->Contraction Leads to Cyclobuxine_D This compound Cyclobuxine_D->AChE Inhibits

Caption: Proposed mechanism of this compound on cholinergic signaling.

Anti-inflammatory and Anti-HIV Activity

This compound has demonstrated anti-inflammatory activity by reducing prostaglandin production and leukocyte migration in a dose-dependent manner.[2] This effect may be due to the inhibition of both pathways of arachidonic acid oxygenation.[2] Additionally, as a component of an herbal extract from B. sempervirens, this compound has shown potential anti-HIV effects by targeting the reverse transcriptase enzyme.[2]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the isolation and characterization of this compound from its natural source.

start Plant Material (Buxus sempervirens) extraction Solvent Extraction (e.g., acidified Methanol) start->extraction partitioning Liquid-Liquid Partitioning (to remove lipids) extraction->partitioning chromatography Chromatographic Separation (e.g., Column Chromatography) partitioning->chromatography fractions Collect Fractions chromatography->fractions analysis Purity & Structural Analysis (HPLC, MS, NMR) fractions->analysis pure_compound Pure this compound analysis->pure_compound

Caption: Workflow for this compound isolation and characterization.

Conclusion

This compound is a steroidal alkaloid with a well-defined chemical structure and a range of interesting physical properties. Its biological activities, particularly its effects on the cardiovascular and nervous systems, make it a compound of significant interest for further research and potential therapeutic development. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for scientists and researchers working with this natural product. Further investigation into its signaling pathways and pharmacological effects will continue to uncover its full potential.

References

Unraveling the Molecular Intricacies of Cyclobuxine D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobuxine D, a steroidal alkaloid isolated from Buxus species, has garnered scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the proposed molecular mechanisms of action of this compound. While quantitative data for this compound remains to be fully elucidated in publicly available literature, this document consolidates the current understanding of its biological effects and provides detailed experimental protocols for its further investigation. The primary proposed mechanisms include the modulation of cholinergic pathways through the inhibition of acetylcholinesterase and the blockade of calcium channels, potential anti-cancer activity via inhibition of the NF-κB/JNK signaling pathway, and putative anti-retroviral effects by targeting HIV reverse transcriptase. This guide is intended to be a foundational resource for researchers engaged in the study and development of this compound as a potential therapeutic agent.

Introduction

This compound is a natural product belonging to the steroidal alkaloid class, derived from plants of the Buxus genus, commonly known as boxwood[1]. Historically, extracts from these plants have been used in traditional medicine. Modern scientific inquiry has identified this compound as a bioactive constituent with a range of potential therapeutic applications, including cardiovascular, anti-inflammatory, anti-cancer, and anti-viral properties[2][3]. Understanding the precise molecular mechanisms underlying these effects is crucial for its development as a targeted therapeutic agent. This document synthesizes the available information on this compound's mechanism of action and provides the necessary experimental frameworks for its quantitative characterization.

Proposed Mechanisms of Action at a Molecular Level

The biological activities of this compound are attributed to its interaction with several key molecular targets and signaling pathways. The following sections detail the most prominently proposed mechanisms.

Modulation of Cholinergic and Cardiovascular Systems

This compound exhibits significant effects on the cardiovascular system, including a bradycardic (heart rate-slowing) effect[2]. This is thought to be mediated through its interaction with the cholinergic system in two primary ways:

  • Acetylcholinesterase (AChE) Inhibition: It is proposed that this compound acts as an inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine[3]. By inhibiting AChE, this compound would increase the concentration and duration of action of acetylcholine at the synaptic cleft, leading to enhanced cholinergic signaling. This mechanism is a common strategy for therapeutic intervention in conditions such as Alzheimer's disease[1].

  • Calcium Channel Blockade: this compound has been observed to inhibit muscle contractions induced by acetylcholine and barium ions[2]. This suggests a potential role as a calcium channel blocker. By impeding the influx of extracellular calcium ions into smooth muscle cells, this compound could lead to muscle relaxation and contribute to its effects on the cardiovascular system.

Table 1: Putative Quantitative Data for Cardiovascular and Cholinergic Activity of this compound

ParameterTargetValueReference
IC50AcetylcholinesteraseData not available[3]
KiAcetylcholinesteraseData not available-
IC50L-type Calcium ChannelsData not available[2]

Note: This table is illustrative. Specific quantitative values for this compound are not currently available in the cited literature and would need to be determined experimentally using the protocols outlined in Section 3.

Anti-Cancer Activity: Inhibition of NF-κB and JNK Signaling

While direct studies on this compound are limited, research on the closely related compound, Cyclovirobuxine D (CVB-D), provides strong evidence for a potential anti-cancer mechanism involving the inhibition of key inflammatory and cell survival pathways. It is hypothesized that this compound may share this mechanism.

The proposed pathway involves the downregulation of the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling cascades. In many cancers, these pathways are constitutively active, promoting cell proliferation, survival, and metastasis. Inhibition of these pathways by this compound could lead to cell cycle arrest and apoptosis in cancer cells. For example, CVB-D has been shown to decrease the phosphorylation of p65 (a subunit of NF-κB) and JNK in non-small cell lung cancer cells[4].

Table 2: Putative Quantitative Data for Anti-Cancer Activity of this compound

ParameterTarget/PathwayCell LineValueReference
IC50Inhibition of p-p65 phosphorylatione.g., A549Data not available[4]
IC50Inhibition of p-JNK phosphorylatione.g., A549Data not available[4]
GI50Cell Growth InhibitionVariousData not available-

*Based on data for the related compound Cyclovirobuxine D.

Below is a diagram illustrating the proposed inhibition of the NF-κB signaling pathway.

G Proposed Inhibition of the Canonical NF-κB Pathway by this compound cluster_cytoplasm Cytoplasm cluster_nfkb TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits IkB_p P-IκB IkB->IkB_p Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Gene Gene Transcription (Inflammation, Proliferation, Survival) Nucleus->Gene Activates CyclobuxineD This compound CyclobuxineD->IKK Inhibits?

Proposed NF-κB pathway inhibition.
Anti-HIV Activity

This compound has been suggested to possess anti-HIV properties, potentially through the inhibition of a key viral enzyme, reverse transcriptase[3]. This enzyme is critical for the replication of retroviruses like HIV, as it transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome. By inhibiting reverse transcriptase, this compound could halt the viral replication cycle. Another proposed, though less substantiated, mechanism is the inhibition of HIV protease, another essential viral enzyme[5].

Table 3: Putative Quantitative Data for Anti-HIV Activity of this compound

ParameterTargetValueReference
IC50HIV-1 Reverse TranscriptaseData not available[3]
EC50HIV-1 ReplicationData not available-
KiHIV ProteaseData not available[5]

Note: This table is illustrative and requires experimental validation as outlined in Section 3.

Detailed Experimental Protocols

To facilitate further research and the generation of quantitative data for this compound, this section provides detailed methodologies for key experiments.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method for determining cholinesterase activity.

Objective: To determine the IC50 and inhibition kinetics of this compound against AChE.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • This compound

  • Positive control (e.g., Donepezil)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of this compound and the positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, DTNB solution, and various concentrations of this compound or the positive control.

  • Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate, ATCI.

  • Measure the absorbance at 412 nm at regular intervals using the microplate reader. The rate of the reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

  • To determine the mechanism of inhibition (competitive, non-competitive, etc.), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk plots.

Below is a workflow diagram for the AChE inhibition assay.

G Workflow for AChE Inhibition Assay start Start prep Prepare Reagents: - AChE - ATCI (Substrate) - DTNB - Buffer - this compound start->prep plate Plate Setup (96-well): Add Buffer, DTNB, and This compound dilutions prep->plate enzyme Add AChE Enzyme Incubate (e.g., 15 min at 37°C) plate->enzyme substrate Add ATCI Substrate to initiate reaction enzyme->substrate read Measure Absorbance at 412 nm (Kinetic Read) substrate->read calc Calculate % Inhibition read->calc plot Plot % Inhibition vs. [this compound] Determine IC50 calc->plot kinetics Perform Kinetic Studies (Vary [ATCI]) plot->kinetics end End plot->end lineweaver Lineweaver-Burk Plot Determine Inhibition Type kinetics->lineweaver lineweaver->end

AChE inhibition assay workflow.
NF-κB Nuclear Translocation Assay (High-Content Imaging)

Objective: To quantify the inhibitory effect of this compound on the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.

Materials:

  • Cancer cell line with inducible NF-κB activity (e.g., A549, HeLa)

  • Cell culture medium and supplements

  • TNF-α (or other NF-κB inducer)

  • This compound

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Fixation and permeabilization buffers

  • High-content imaging system

Procedure:

  • Seed cells in a 96-well imaging plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with TNF-α to induce NF-κB translocation (a vehicle control group should be included).

  • After the stimulation period, fix and permeabilize the cells.

  • Incubate with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody.

  • Stain the nuclei with DAPI or Hoechst.

  • Acquire images using a high-content imaging system.

  • Use image analysis software to quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm.

  • Calculate the nuclear-to-cytoplasmic intensity ratio for each condition.

  • Determine the IC50 value of this compound for the inhibition of NF-κB translocation.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)

Objective: To determine the IC50 of this compound against HIV-1 RT activity.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Reverse Transcriptase Assay Kit (Colorimetric, e.g., from Roche or similar)

  • This compound

  • Positive control (e.g., Nevirapine)

  • 96-well microplate reader

Procedure:

  • Follow the manufacturer's instructions for the specific assay kit. Generally, the procedure involves the following steps:

  • Prepare serial dilutions of this compound and the positive control.

  • In a 96-well plate, add the reaction buffer, the template/primer hybrid, and the dNTP mix (which includes DIG-labeled dUTP).

  • Add the various concentrations of this compound or the positive control.

  • Add the HIV-1 RT enzyme to initiate the reaction.

  • Incubate the plate to allow for the synthesis of the DIG-labeled DNA.

  • Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotin-labeled primer and the newly synthesized DIG-labeled DNA.

  • Wash the plate to remove unincorporated dNTPs.

  • Add an anti-DIG antibody conjugated to peroxidase.

  • Add a peroxidase substrate (e.g., TMB) and measure the resulting colorimetric signal using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Conclusion and Future Directions

This compound presents a compelling profile as a bioactive natural product with multiple potential therapeutic applications. The proposed mechanisms of action, including the modulation of cholinergic signaling, inhibition of the NF-κB/JNK pathway, and inhibition of HIV reverse transcriptase, provide a solid foundation for further investigation. The immediate priority for future research is the systematic determination of the quantitative pharmacological parameters (IC50, Ki, EC50) for each of these proposed activities using the detailed protocols provided in this guide. Such data will be indispensable for elucidating the primary mechanism of action, understanding its structure-activity relationships, and guiding the rational design of future studies to explore the full therapeutic potential of this compound. Furthermore, in vivo studies in relevant animal models will be crucial to validate these molecular mechanisms and to assess the pharmacokinetic and safety profiles of this promising compound.

References

The Anti-Cancer Potential of Cyclobuxine D: A Technical Overview of its Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers and Drug Development Professionals

Introduction

Cyclobuxine D (CVB-D), a steroidal alkaloid derived from Buxus microphylla, has garnered significant attention in recent years for its potential as an anti-cancer agent.[1][2] Traditionally used in Chinese medicine for cardiovascular ailments, emerging research has illuminated its potent cytotoxic effects across a spectrum of cancer cell lines.[1][2] This technical guide provides an in-depth analysis of the current understanding of this compound's anti-neoplastic properties, focusing on its impact on various cancer cell lines, the underlying molecular mechanisms, and the experimental methodologies used to elucidate these effects.

Quantitative Analysis of Cytotoxicity

The cytotoxic efficacy of this compound has been quantified in several studies, primarily through the determination of the half-maximal inhibitory concentration (IC50). These values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are summarized below for various cancer cell lines.

Cancer TypeCell LineIncubation TimeIC50 (µM)Reference
Non-Small Cell Lung CancerA54924 h68.73[3]
48 h59.46[3]
72 h47.78[3]
H129924 h61.16[3]
48 h54.99[3]
72 h41.7[3]
Colorectal CancerDLD-148 h~23.20[4]
LoVo48 h~26.12[4]

Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

This compound exerts its cytotoxic effects through two primary mechanisms: the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.

Apoptosis Induction

Multiple studies have demonstrated that this compound is a potent inducer of apoptosis in cancer cells. The primary mechanism appears to be the activation of the mitochondrial-dependent intrinsic apoptotic pathway.[2][5][6] This is characterized by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2.[2][5] This shift in the Bax/Bcl-2 ratio leads to the disruption of the mitochondrial membrane potential, triggering the release of cytochrome c and the subsequent activation of caspase-3, a key executioner of apoptosis.[2][5] In glioblastoma cells, this compound has also been shown to induce mitochondrial damage through the generation of reactive oxygen species (ROS) and the subsequent mitochondrial translocation of cofilin.[7][8]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been shown to cause cell cycle arrest in several cancer cell lines. In non-small cell lung cancer cells, treatment with this compound leads to G2/M phase arrest.[3] This is associated with a significant decrease in the expression of Cyclin B1, a crucial protein for the G2/M transition.[3] In gastric and colorectal cancer cells, this compound has been observed to induce S-phase arrest.[2][4][9]

Key Signaling Pathways Modulated by this compound

The cytotoxic effects of this compound are mediated by its influence on several critical signaling pathways that regulate cell proliferation, survival, and metastasis.

  • Akt/mTOR Pathway: In some cancer cells, this compound has been shown to activate autophagy by inhibiting the Akt/mTOR signaling axis.[1]

  • KIF11-CDC25C-CDK1-CyclinB1 Network: In non-small cell lung cancer, this compound suppresses the KIF11-CDC25C-CDK1-CyclinB1 regulatory network, which is critical for the G2/M phase transition.[3]

  • NFκB/JNK Signaling Pathway: this compound has also been found to suppress the NFκB/JNK signaling pathway in non-small cell lung cancer cells.[3]

  • CTHRC1-AKT/ERK-Snail Signaling Pathway: In colorectal cancer, this compound exerts its anti-tumorigenic effects by targeting the CTHRC1-AKT/ERK-Snail signaling pathway.[4][9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., A549, H1299, DLD-1, LoVo) are seeded into 96-well plates at a density of approximately 5x10³ cells per well and cultured for 24 hours to allow for cell adherence.[4]

  • Drug Treatment: The cells are then treated with varying concentrations of this compound (e.g., 0-50 µM) for different time periods (e.g., 24, 48, 72 hours).[3][4]

  • MTT Incubation: Following treatment, 20 µl of MTT solution (5 mg/ml) is added to each well, and the plates are incubated for 4 hours at 37°C.[4]

  • Formazan Solubilization: The medium is then removed, and 150 µl of DMSO is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 490 nm) using a microplate reader to determine cell viability. The IC50 values are then calculated using probit regression analysis.[3][4]

Apoptosis Analysis (Flow Cytometry)
  • Cell Treatment: Cancer cells are treated with different concentrations of this compound for a specified time.

  • Cell Staining: The treated cells are harvested and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[5]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5]

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment: Cancer cells are treated with various concentrations of this compound.

  • Cell Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at 4°C.

  • Cell Staining: The fixed cells are then washed and stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[2][3]

Western Blotting
  • Protein Extraction: Total protein is extracted from this compound-treated and untreated control cells.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, Cyclin B1) overnight at 4°C.[3][5]

  • Secondary Antibody Incubation and Detection: The membrane is then washed and incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]

Visualizations

The following diagrams illustrate the experimental workflow and key signaling pathways involved in the cytotoxic effects of this compound.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_data_analysis Data Analysis & Interpretation start Cancer Cell Lines (e.g., A549, H1299, MGC-803) treatment Treatment with This compound (Various Conc.) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blotting treatment->western_blot ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist protein_exp Protein Expression Analysis western_blot->protein_exp

Caption: General experimental workflow for assessing the cytotoxic effects of this compound.

apoptosis_pathway cluster_mitochondria Mitochondrial-Dependent Apoptosis CVBD This compound Bax Bax (Pro-apoptotic) CVBD->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) CVBD->Bcl2 Downregulates Mito Mitochondrial Membrane Potential Disruption Bax->Mito Bcl2->Mito Inhibits Casp3 Cleaved Caspase-3 (Executioner) Mito->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial-dependent apoptosis pathway induced by this compound.

cell_cycle_arrest_pathway cluster_g2m G2/M Phase Arrest (NSCLC) cluster_s S-Phase Arrest (Gastric/Colorectal Cancer) CVBD This compound KIF11 KIF11 CVBD->KIF11 Suppresses G2M_Transition G2/M Transition CVBD->G2M_Transition S_Phase_Proteins S-Phase Regulatory Proteins CVBD->S_Phase_Proteins Modulates CDC25C CDC25C KIF11->CDC25C CDK1_CyclinB1 CDK1-CyclinB1 Complex CDC25C->CDK1_CyclinB1 CDK1_CyclinB1->G2M_Transition G2M_Arrest G2/M Arrest S_Phase_Progression S-Phase Progression S_Phase_Proteins->S_Phase_Progression S_Phase_Arrest S-Phase Arrest

Caption: Cell cycle arrest mechanisms induced by this compound.

Conclusion

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines, primarily through the induction of mitochondria-mediated apoptosis and cell cycle arrest. Its ability to modulate key signaling pathways involved in cancer progression highlights its potential as a novel therapeutic agent. Further preclinical and clinical studies are warranted to fully evaluate the safety and efficacy of this compound in cancer treatment.

References

The Potential of Cyclobuxine D in HIV Research: A Hypothetical Therapeutic Exploration

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: As of late 2025, there is no publicly available research directly investigating the therapeutic applications of Cyclobuxine D in the context of HIV. This guide, therefore, presents a hypothetical framework for the initial exploration and evaluation of a novel compound, such as this compound, as a potential anti-HIV agent. The experimental protocols, data, and proposed mechanisms are illustrative and based on established methodologies in HIV drug discovery.

Introduction

The global fight against Human Immunodeficiency Virus (HIV) has been significantly advanced by the development of combination antiretroviral therapy (cART), which typically involves a regimen of multiple drugs targeting different stages of the viral life cycle.[1][2][3] Despite these successes, the emergence of drug-resistant viral strains and the long-term toxicities associated with current medications necessitate a continuous search for new therapeutic agents with novel mechanisms of action.[4] Natural products have historically been a rich source of antiviral compounds, and this compound, a steroidal alkaloid, presents a chemical scaffold that warrants investigation for its potential anti-HIV activity. This document outlines a comprehensive, albeit hypothetical, preclinical research plan to assess the viability of this compound as a lead compound in HIV drug discovery.

Hypothetical Quantitative Data Summary

Successful preclinical evaluation of a potential anti-HIV compound involves quantifying its efficacy and toxicity. The following tables represent the types of data that would be collected to determine the therapeutic potential of this compound.

Table 1: In Vitro Anti-HIV Activity and Cytotoxicity of this compound

Cell LineVirus StrainIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
TZM-blHIV-1 NL4-315.2>200>13.2
CEM-SSHIV-1 IIIB18.5>200>10.8
PBMCsHIV-1 BaL (R5)25.1>200>8.0
PBMCsHIV-1 NL4-3 (X4)22.8>200>8.8
  • IC₅₀ (50% Inhibitory Concentration): The concentration of the drug that inhibits 50% of viral replication.

  • CC₅₀ (50% Cytotoxic Concentration): The concentration of the drug that causes 50% cell death.

  • Selectivity Index (SI): A measure of the drug's specificity for the virus versus the host cell. A higher SI is desirable.

Table 2: Inhibition of HIV-1 Reverse Transcriptase by this compound

Assay TypeTarget EnzymeIC₅₀ (µM)Positive Control (Nevirapine) IC₅₀ (µM)
Cell-free enzymatic assayRecombinant HIV-1 RT8.70.2

Key Experimental Protocols

The following are detailed methodologies for foundational experiments in the evaluation of a novel anti-HIV compound.

Cellular Cytotoxicity Assay

Objective: To determine the concentration range at which this compound is toxic to host cells.

Methodology:

  • Cell Plating: Seed TZM-bl, CEM-SS, or Peripheral Blood Mononuclear Cells (PBMCs) in a 96-well plate at a density of 1 x 10⁴ cells/well.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in culture medium, ranging from a high concentration (e.g., 200 µM) to a low concentration.

  • Treatment: Add the diluted compound to the appropriate wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Add a viability reagent such as MTT or CellTiter-Glo® to each well.

  • Data Analysis: Measure the absorbance or luminescence according to the reagent manufacturer's instructions. Calculate the CC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration.

Anti-HIV Activity Assay (TZM-bl Reporter Assay)

Objective: To measure the ability of this compound to inhibit HIV-1 entry and replication in a reporter cell line.

Methodology:

  • Cell Plating: Seed TZM-bl cells in a 96-well plate. TZM-bl cells express CD4, CXCR4, and CCR5 and contain an integrated luciferase gene under the control of the HIV-1 LTR promoter.[3]

  • Compound and Virus Preparation: Prepare serial dilutions of this compound. Mix each dilution with a known amount of HIV-1 (e.g., NL4-3 strain).

  • Infection: Add the compound-virus mixture to the cells. Include wells with virus only (positive control for infection) and cells only (negative control). A known antiretroviral like Zidovudine (AZT) should be used as a positive control for inhibition.

  • Incubation: Incubate the plate for 48 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity, which is proportional to the level of viral replication.[3]

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

Objective: To determine if this compound directly inhibits the activity of the HIV-1 reverse transcriptase enzyme.

Methodology:

  • Assay Principle: This is a cell-free assay that measures the incorporation of a labeled nucleotide into a DNA strand using a template RNA.

  • Reaction Mixture: In a 96-well plate, combine a reaction buffer, a template/primer (e.g., poly(A)/oligo(dT)), dNTPs including a labeled dNTP (e.g., DIG-dUTP), and recombinant HIV-1 RT enzyme.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a known non-nucleoside reverse transcriptase inhibitor (NNRTI) like Nevirapine as a positive control.

  • Incubation: Incubate the plate to allow the reverse transcription reaction to proceed.

  • Detection: The newly synthesized DNA is captured on a streptavidin-coated plate and detected using an anti-DIG antibody conjugated to a reporter enzyme (e.g., peroxidase).

  • Data Analysis: Measure the signal and calculate the IC₅₀ value by plotting the percentage of RT inhibition against the log of the compound concentration.

Visualizing Potential Mechanisms and Workflows

HIV-1 Life Cycle and Potential Drug Targets

The following diagram illustrates the key stages of the HIV-1 life cycle, each representing a potential target for antiviral intervention. A novel compound like this compound could theoretically act at one or more of these stages.

HIV_Lifecycle Figure 1: Potential Drug Targets in the HIV-1 Life Cycle cluster_cell Host Cell (CD4+ T-cell) Entry 1. Binding & Fusion RT 2. Reverse Transcription Entry->RT Viral RNA Integration 3. Integration RT->Integration Viral DNA Transcription 4. Transcription & Translation Integration->Transcription Provirus Assembly 5. Assembly Transcription->Assembly Viral Proteins & RNA Budding 6. Budding & Maturation Assembly->Budding New_Virion New HIV Virion Budding->New_Virion Virus_Outside HIV Virion Virus_Outside->Entry

Caption: Figure 1: Potential Drug Targets in the HIV-1 Life Cycle.

Experimental Workflow for Screening Novel Anti-HIV Compounds

The diagram below outlines a logical workflow for the initial screening and characterization of a compound like this compound for anti-HIV activity.

Screening_Workflow Figure 2: Preclinical Screening Workflow for Novel Anti-HIV Agents Start Novel Compound (this compound) Cytotoxicity Cytotoxicity Assays (e.g., MTT on PBMCs, CEM-SS) Start->Cytotoxicity PrimaryScreen Primary Anti-HIV Screening (e.g., TZM-bl reporter assay) Start->PrimaryScreen MoA Mechanism of Action Studies (e.g., RT, Integrase, Protease assays) Cytotoxicity->MoA Determine Therapeutic Window ConfirmatoryScreen Confirmatory Assays (Infection of PBMCs) PrimaryScreen->ConfirmatoryScreen If Active ConfirmatoryScreen->MoA If Confirmed Lead Lead Compound Identification MoA->Lead

Caption: Figure 2: Preclinical Screening Workflow for Novel Anti-HIV Agents.

Conclusion and Future Directions

While there is currently no direct evidence to support the use of this compound in HIV research, its unique chemical structure makes it a candidate for initial screening. The hypothetical framework presented in this guide provides a clear and structured path for the preclinical evaluation of this or any other novel compound. Should initial screenings, such as those outlined, yield a promising selectivity index, further investigation into its precise mechanism of action would be warranted. This could involve assays against other key viral enzymes like protease and integrase, as well as time-of-addition studies to pinpoint its target in the viral life cycle. The ultimate goal of such a research program would be to determine if this compound or its derivatives could serve as a scaffold for a new class of antiretroviral drugs, contributing to the diversification of treatment options for people living with HIV.

References

A Deep Dive into the Pharmacological Profile of Steroidal Alkaloids from Buxus Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Buxus, commonly known as boxwood, encompasses a diverse group of evergreen shrubs and small trees that have been a subject of botanical and chemical interest for centuries. Beyond their ornamental value, these plants are a rich reservoir of structurally unique steroidal alkaloids. These compounds, characterized by a pregnane-type steroidal skeleton, have demonstrated a wide array of potent pharmacological activities, positioning them as promising candidates for novel drug discovery and development. This technical guide provides an in-depth exploration of the pharmacological profile of steroidal alkaloids derived from various Buxus species, with a focus on their mechanisms of action, quantitative biological data, and the experimental methodologies employed in their evaluation.

Pharmacological Activities of Buxus Steroidal Alkaloids

Steroidal alkaloids from Buxus species exhibit a remarkable spectrum of biological effects, including but not limited to, cholinesterase inhibition, anticancer, antiprotozoal, and antibacterial activities. These diverse bioactivities are intricately linked to the unique structural features of these natural products.

Cholinesterase Inhibitory Activity

A significant area of investigation into Buxus alkaloids has been their potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of cholinergic neurotransmission. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit. Numerous studies have isolated and characterized Buxus alkaloids with significant anticholinesterase properties. The inhibitory potency of these alkaloids is often attributed to their ability to interact with the active site of the cholinesterase enzymes.

The following table summarizes the in vitro inhibitory activities of selected steroidal alkaloids from Buxus species against AChE and BChE.

AlkaloidBuxus SpeciesTarget EnzymeIC50 (µM)Reference
Buxamine BBuxus spp.AChE110
Buxamine CBuxus spp.AChE5.5
31-HydroxybuxatrienoneBuxus macowaniiAChE10.8 - 98
MacowanioxazineBuxus macowaniiAChE10.8 - 98
16α-HydroxymacowanitrieneBuxus macowaniiAChE10.8 - 98
MacowanitrieneBuxus macowaniiAChE10.8 - 98
MacowamineBuxus macowaniiAChE10.8 - 98
Nb-DemethylpapillotrienineBuxus macowaniiAChE10.8 - 98
BuxafurandieneBuxus hyrcanaAChE17.0
7-Deoxy-O6-buxafurandieneBuxus hyrcanaAChE13.0
Anticancer Activity

Emerging evidence highlights the potent cytotoxic and antiproliferative effects of Buxus steroidal alkaloids against various cancer cell lines. These compounds have been shown to induce apoptosis, inhibit cell migration, and interfere with key signaling pathways involved in cancer progression. For instance, certain alkaloids from Buxus natalensis have demonstrated the ability to stimulate the production of reactive oxygen species (ROS) and trigger caspase-p53-BCL-2-dependent apoptosis in hepatocellular and prostate cancer cells. The structural diversity of these alkaloids offers a promising scaffold for the development of novel anticancer agents.

The cytotoxic potential of representative Buxus alkaloids against different human cancer cell lines is presented below.

AlkaloidBuxus SpeciesCancer Cell LineIC50 (µM)Reference
Buxmicrophylline PBuxus microphyllaMCF-7 (Breast)> 40
Buxmicrophylline QBuxus microphyllaMCF-7 (Breast)> 40
Buxmicrophylline RBuxus microphyllaMCF-7 (Breast)4.51
Buxmicrophylline RBuxus microphyllaHL-60 (Leukemia)15.58
Buxmicrophylline RBuxus microphyllaSMMC-7221 (Liver)10.23
Buxmicrophylline RBuxus microphyllaA-549 (Lung)12.87
Buxmicrophylline RBuxus microphyllaSW480 (Colon)9.64
Compound 36Buxus sinicaES2 (Ovarian)1.33
Compound 36Buxus sinicaA2780 (Ovarian)0.48
Antiprotozoal and Antibacterial Activities

Beyond their effects on mammalian cells, steroidal alkaloids from Buxus species have also demonstrated significant activity against various pathogenic protozoa and bacteria. Several alkaloids have shown potent in vitro activity against Plasmodium falciparum, the parasite responsible for malaria, and Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis. Furthermore, certain alkaloids have exhibited significant antibacterial activity.

The following table summarizes the in vitro antiprotozoal and antibacterial activities of selected Buxus alkaloids.

AlkaloidBuxus SpeciesTarget OrganismIC50 (µM)Reference
O-Benzoyl-cycloprotobuxoline-DBuxus sempervirensPlasmodium falciparum0.18
Cyclomicrophyllidine-BBuxus sempervirensPlasmodium falciparum0.2
3α,4α-Diapachysanaximine ABuxus sempervirensTrypanosoma brucei rhodesiense0.11
(+)-Cyclovirobuxeine FBuxus longifoliaBacteriaSignificant Activity
N-Benzoyl-O-acetylbuxalongifolineBuxus longifoliaBacteriaSignificant Activity
BuxasamarineBuxus longifoliaBacteriaSignificant Activity
(+)-CyclobuxamidineBuxus longifoliaBacteriaSignificant Activity

Experimental Protocols

The pharmacological evaluation of Buxus steroidal alkaloids involves a range of standardized in vitro and in vivo assays. Detailed methodologies are crucial for the reproducibility and validation of research findings.

Isolation and Purification of Steroidal Alkaloids

The general workflow for isolating steroidal alkaloids from Buxus plant material is outlined below.

G plant_material Dried and Powdered Buxus Plant Material extraction Maceration or Soxhlet Extraction (e.g., with Methanol) plant_material->extraction acid_base_extraction Acid-Base Partitioning to Separate Alkaloids extraction->acid_base_extraction crude_extract Crude Alkaloid Extract acid_base_extraction->crude_extract chromatography Column Chromatography (Silica Gel, Alumina) crude_extract->chromatography fractions Fractions chromatography->fractions hplc Preparative HPLC fractions->hplc pure_alkaloids Isolated Pure Alkaloids hplc->pure_alkaloids structure_elucidation Structural Elucidation (NMR, MS, X-ray) pure_alkaloids->structure_elucidation

Caption: General workflow for the isolation and purification of steroidal alkaloids from Buxus species.

Cholinesterase Inhibition Assay (Ellman's Method)

A widely used method to screen for AChE and BChE inhibitors is the spectrophotometric method developed by Ellman.

  • Preparation of Reagents: Prepare phosphate buffer (pH 8.0), acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the test compounds (dissolved in a suitable solvent).

  • Enzyme Reaction: In a 96-well plate, add the buffer, test compound at various concentrations, and the enzyme (AChE from electric eel or BChE from equine serum). Incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: Add the substrate (ATCI or BTCI) and DTNB to initiate the reaction.

  • Measurement: Measure the absorbance of the yellow-colored product (5-thio-2-nitrobenzoate anion) at a specific wavelength (typically 412 nm) over time using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the Buxus alkaloids for a specified duration (e.g., 48 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

  • MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of Buxus steroidal alkaloids are mediated through their interaction with various cellular targets and signaling pathways.

Anticancer Signaling Pathways

Several studies have begun to elucidate the molecular mechanisms underlying the anticancer effects of Buxus alkaloids. A proposed pathway for the induction of apoptosis by certain Buxus alkaloids in cancer cells is depicted below.

G Buxus_Alkaloid Buxus Steroidal Alkaloid ROS Increased ROS Production Buxus_Alkaloid->ROS p53 p53 Activation ROS->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Membrane Depolarization Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A Technical Guide to the Preliminary In-Vitro Bioactivity of Cyclobuxine D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in-vitro studies on the bioactivity of Cyclobuxine D (CVB-D), a natural steroidal alkaloid derived from plants of the Buxus genus.[1] Traditionally used in Chinese medicine for cardiovascular diseases, recent research has unveiled its potent anticancer activities across various cancer cell lines.[2][3] This document summarizes the quantitative data on its efficacy, details the experimental protocols used for its evaluation, and illustrates its molecular mechanisms of action through signaling pathway diagrams.

Anti-proliferative and Cytotoxic Effects

This compound has demonstrated significant anti-proliferative and cytotoxic effects in a dose- and time-dependent manner across a range of human cancer cell lines, including non-small cell lung cancer (NSCLC), glioblastoma, gastric cancer, and colorectal cancer.[2][3][4][5]

The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, highlighting the compound's efficacy.

Cell LineCancer Type24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)Citation(s)
A549 Non-Small Cell Lung Cancer68.7359.4647.78[2]
H1299 Non-Small Cell Lung Cancer61.1654.9941.70[2]
MGC-803 Gastric CancerNot SpecifiedNot Specified~120 (approx.)[6]
MKN28 Gastric CancerNot SpecifiedNot Specified~140 (approx.)[6]
PC3 Castration-Resistant Prostate Cancer>360Not SpecifiedNot Specified[7]
C4-2 Castration-Resistant Prostate Cancer~180Not SpecifiedNot Specified[7]

Note: In the study on NSCLC cells, CVB-D did not induce significant cytotoxicity in non-cancerous BEAS-2B lung bronchial epithelial cells at the tested concentrations.[2] Similarly, it showed a greater anti-proliferation effect on glioblastoma cell lines (T98G, U251) than on normal human astrocytes.[8]

Molecular Mechanisms of Action

In-vitro studies have revealed that this compound exerts its anticancer effects through multiple mechanisms, primarily by inducing cell cycle arrest and promoting apoptosis.

CVB-D has been shown to arrest the cell cycle at different phases depending on the cancer type.

  • G2/M Phase Arrest: In non-small cell lung cancer (NSCLC) cells (A549 and H1299), treatment with CVB-D leads to a significant increase in the percentage of cells in the G2/M phase.[2] This arrest is attributed to the suppression of the KIF11-CDC25C-CDK1-CyclinB1 regulatory network.[2][9]

  • S Phase Arrest: In gastric cancer cells (MGC-803, MKN28), glioblastoma cells (T98G, Hs683), and colorectal cancer (CRC) cells, CVB-D treatment causes cell cycle arrest at the S phase.[3][4][5]

A primary mechanism of CVB-D's anticancer activity is the induction of apoptosis. This is consistently observed across multiple cancer cell lines, including glioblastoma, gastric cancer, and NSCLC.[3][4][10] The pro-apoptotic effects are characterized by:

  • Activation of Caspases: Increased levels of cleaved Caspase-3.[3][10]

  • Modulation of Bcl-2 Family Proteins: An increased Bax/Bcl-2 ratio, indicating a shift towards a pro-apoptotic state.[3][5]

  • Mitochondrial Dysfunction: A reduction in the mitochondrial membrane potential (Δψm), suggesting the involvement of the intrinsic, mitochondria-mediated apoptosis pathway.[3][4][11]

  • ROS Generation: In glioblastoma cells, CVB-D induces the generation of reactive oxygen species (ROS) and mitochondrial superoxide, which contributes to mitochondrial damage and apoptosis.[8][10]

Key Signaling Pathways

This compound modulates several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

In NSCLC, CVB-D exerts its antitumor effects by inhibiting the KIF11-CDK1-CDC25C-cyclinB1 G2/M phase transition regulatory network.[2][9] It also suppresses the NF-κB/JNK signaling pathway, which is upstream of the cell cycle regulatory axis.[2] KIF11, a motor protein essential for mitosis, appears to be a key upstream target.[2]

G2_M_Arrest_Pathway cluster_cellcycle G2/M Checkpoint Control CVBD This compound KIF11 KIF11 CVBD->KIF11 NFKB_JNK NF-κB / JNK Signaling CVBD->NFKB_JNK CDC25C CDC25C KIF11->CDC25C activates NFKB_JNK->CDC25C activates CDK1_CyclinB1 CDK1-CyclinB1 Complex CDC25C->CDK1_CyclinB1 activates G2M_Transition G2/M Phase Transition CDK1_CyclinB1->G2M_Transition promotes Arrest G2/M Phase Arrest G2M_Transition->Arrest Experimental_Workflow cluster_assays Bioactivity Assessment start Cancer Cell Line Culture (e.g., A549, T98G, MGC-803) treatment Treatment with this compound (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (MTT) treatment->viability proliferation Colony Formation Assay treatment->proliferation cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis protein Protein Expression (Western Blot) treatment->protein migration Migration/Invasion Assay (Transwell) treatment->migration endpoint Data Analysis: - IC50 Values - Cell Cycle Distribution - Apoptosis Rate - Protein Level Changes viability->endpoint proliferation->endpoint cell_cycle->endpoint apoptosis->endpoint protein->endpoint migration->endpoint

References

The Biogenesis of Cyclobuxine D and Cyclovirobuxine D: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobuxine D and Cyclovirobuxine D are steroidal alkaloids found in plants of the Buxus genus, commonly known as boxwood.[1] These compounds have garnered interest for their diverse biological activities.[2][3] Understanding their biosynthesis is crucial for potential biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the biogenesis of this compound and Cyclovirobuxine D, with a focus on their biosynthetic pathways, experimental evidence, and methodologies.

Proposed Biosynthetic Pathway

The biogenesis of this compound and Cyclovirobuxine D is believed to originate from the triterpenoid cycloartenol.[4] While the specific enzymes catalyzing each step remain to be fully elucidated, radiolabelling studies have provided significant insights into the key transformations.[4] The proposed pathway involves a series of modifications to the cycloartenol backbone, including demethylation, oxidation, and transamination.

A key study utilizing mevalonic acid [2-¹⁴C,(4R)-4-³H₁] administered to Buxus sempervirens shoots demonstrated the incorporation of these labels into both this compound and Cyclovirobuxine D.[4] The observed ³H:¹⁴C atomic ratios in the final products suggest a pathway involving 3-ketone and 20-ketone intermediates.[4]

Below is a diagram illustrating the proposed biosynthetic pathway from cycloartenol to this compound and Cyclovirobuxine D.

Biosynthetic Pathway of this compound and Cyclovirobuxine D cluster_0 Core Biosynthetic Route cluster_1 Formation of Cyclovirobuxine D cluster_2 Formation of this compound Cycloartenol Cycloartenol Putative_Intermediate_1 Putative Intermediate Cycloartenol->Putative_Intermediate_1 Demethylation / Oxidation 3-keto_Intermediate 3-keto Intermediate Putative_Intermediate_1->3-keto_Intermediate Oxidation 3-amino_Intermediate 3-amino Intermediate 3-keto_Intermediate->3-amino_Intermediate Transamination 20-keto_Intermediate 20-keto Intermediate 3-amino_Intermediate->20-keto_Intermediate Oxidation Precursor_A Common Precursor 20-keto_Intermediate->Precursor_A Transamination Cyclovirobuxine_D Cyclovirobuxine D Precursor_A->Cyclovirobuxine_D Intermediate_B Intermediate_B Precursor_A->Intermediate_B Loss of 4α-methyl group Cyclobuxine_D This compound Intermediate_B->Cyclobuxine_D

Proposed biosynthetic pathway of this compound and Cyclovirobuxine D.

Quantitative Data from Radiolabelling Studies

The foundational study by Abramson et al. (1977) provided key quantitative data in the form of ³H:¹⁴C atomic ratios, which support the proposed biosynthetic pathway. These ratios indicate the retention or loss of tritium atoms at specific positions during the conversion of mevalonic acid to the final alkaloid structures.

CompoundCrystallisation³H d.p.m.¹⁴C d.p.m.³H:¹⁴C Ratio
Cyclovirobuxine D triacetate 124305634.32
222905454.20
321106103.46
420806253.33
This compound triacetate 113403104.32
211802814.20
310803123.46
411203113.60

Data sourced from Abramson et al., 1977.[4]

The ³H:¹⁴C atomic ratio of approximately 3:4 in Cyclovirobuxine D suggests the loss of two tritium atoms from the precursor, consistent with the formation of 3-ketone and 20-ketone intermediates.[4] The ratio of approximately 3:3 for this compound indicates the additional loss of the 4α-methyl group derived from C-2 of mevalonic acid.[4]

Experimental Protocols

The following is a detailed methodology for the key radiolabelling experiment that forms the basis of our understanding of this compound and Cyclovirobuxine D biogenesis.

Administration of Radiolabelled Precursor

  • Plant Material: Freshly harvested shoots of Buxus sempervirens were used.

  • Precursor: Mevalonic acid [2-¹⁴C,(4R)-4-³H₁] was administered to the shoots.

  • Incubation: The shoots were incubated to allow for the metabolic incorporation of the radiolabelled precursor into the plant's alkaloids.

  • Harvesting and Extraction: After the incubation period, the plant material was harvested and the alkaloids were extracted.

Isolation and Purification of Alkaloids

  • Initial Extraction: The harvested shoots were boiled in ethanol and then extracted with 0.5% acetic acid in methanol.[4]

  • Solvent Partitioning: The extract was partitioned between 10% acetic acid and petroleum ether.[4]

  • Fractionation: The aqueous layer containing the alkaloids was further fractionated based on the basicity of the alkaloids into 'weak', 'moderate', and 'strong' base fractions.[4]

  • Chromatography: The 'strong' base fraction, which contains this compound and Cyclovirobuxine D, was subjected to partition chromatography to isolate the individual alkaloids.[4]

  • Derivatization and Crystallization: The isolated alkaloids were converted to their triacetate derivatives for further purification by recrystallization to a constant specific activity.[4]

Workflow for Radiolabelling and Analysis

Experimental Workflow cluster_0 Experimental Procedure cluster_1 Analysis A Administration of [¹⁴C, ³H]Mevalonic Acid to Buxus sempervirens B Incubation and Metabolism A->B C Extraction of Alkaloids B->C D Fractionation of Alkaloids C->D E Isolation of this compound and Cyclovirobuxine D D->E F Derivatization to Triacetates E->F G Purification by Recrystallization F->G H Scintillation Counting (³H and ¹⁴C d.p.m.) G->H I Calculation of ³H:¹⁴C Atomic Ratios H->I

Workflow for the radiolabelling study of alkaloid biogenesis.

Conclusion and Future Directions

The biogenesis of this compound and Cyclovirobuxine D proceeds from the common plant sterol precursor, cycloartenol. Radiolabelling studies have been instrumental in sketching a putative biosynthetic pathway that involves key oxidative and aminating steps. However, the specific enzymes responsible for these transformations have not yet been identified and characterized.

Future research in this area should focus on:

  • Enzyme Discovery: Identification and characterization of the oxidases, aminotransferases, and other enzymes involved in the pathway.

  • Genetic Basis: Elucidation of the genes encoding these biosynthetic enzymes.

  • Pathway Regulation: Understanding the regulatory mechanisms that control the flux through this biosynthetic pathway.

A deeper understanding of the biogenesis of these complex alkaloids will not only advance our knowledge of plant specialized metabolism but also open up new avenues for their sustainable production and therapeutic application.

References

The Initial Isolation and Characterization of Alkaloids from Buxus sempervirens: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the initial isolation and characterization of alkaloids from Buxus sempervirens, commonly known as European boxwood. This document synthesizes findings from multiple research studies to present detailed experimental protocols, quantitative data on isolated compounds, and visualizations of the experimental workflow and a key signaling pathway affected by these alkaloids.

Introduction to Buxus sempervirens Alkaloids

Buxus sempervirens is a rich source of structurally diverse alkaloids, primarily classified as nor-triterpenoid and steroidal alkaloids.[1][2] To date, over 200 alkaloids have been isolated from this plant, exhibiting a wide range of biological activities, including antiprotozoal, cytotoxic, and cardioprotective effects.[1][3] The complex mixture of alkaloids in Buxus sempervirens necessitates a systematic approach for their extraction, isolation, and characterization.

Experimental Protocols

A multi-step approach is typically employed for the isolation and purification of alkaloids from Buxus sempervirens leaves. The general workflow involves extraction, acid-base partitioning to enrich the alkaloid fraction, followed by various chromatographic techniques for the separation of individual compounds.

Plant Material and Extraction

Fresh leaves of Buxus sempervirens are collected, dried, and pulverized. The powdered plant material is then subjected to solvent extraction.

Protocol for Dichloromethane Extraction:

  • Maceration: The dried and powdered leaves (e.g., 1.47 kg) are macerated with a suitable solvent like dichloromethane (CH₂Cl₂) at room temperature.[4]

  • Filtration and Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude dichloromethane extract.[4]

Acid-Base Extraction for Alkaloid Enrichment

To separate the basic alkaloids from neutral and acidic compounds, an acid-base extraction is performed.

Protocol for Alkaloid Fractionation:

  • Acidification: The crude dichloromethane extract is dissolved in a biphasic system of ethyl acetate and 10% acetic acid. The mixture is shaken vigorously, and the layers are separated. The aqueous acidic layer containing the protonated alkaloids is collected. This process is repeated multiple times to ensure complete extraction.

  • Basification and Extraction: The collected acidic aqueous phases are combined and basified to a pH of approximately 10 with a base such as sodium hydroxide. This deprotonates the alkaloids, rendering them soluble in organic solvents.[4]

  • Final Extraction: The basic aqueous solution is then extracted multiple times with dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and evaporated to yield the alkaloid-enriched fraction.[4]

Chromatographic Separation and Purification

The complex alkaloid-enriched fraction is subjected to various chromatographic techniques to isolate individual compounds.

2.3.1. Centrifugal Partition Chromatography (CPC)

CPC is a liquid-liquid chromatography technique that is highly effective for the initial fractionation of the alkaloid mixture.

Protocol for CPC:

  • Apparatus: A centrifugal partition chromatograph.

  • Solvent System: A biphasic solvent system is selected based on the partition coefficient (KD) of the target alkaloids. A commonly used system is a mixture of hexane, ethyl acetate, methanol, and water.[4]

  • Operation: The CPC column is first filled with the stationary phase. The sample, dissolved in a mixture of the stationary and mobile phases, is then injected. The mobile phase is pumped through the column while it is rotating at high speed, leading to the separation of the compounds based on their partitioning between the two liquid phases. Fractions are collected and analyzed by methods such as TLC or HPLC.

2.3.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Fractions obtained from CPC are often further purified by preparative HPLC to yield pure compounds.

General Protocol for Preparative HPLC:

  • Column: A reversed-phase column (e.g., C18) is typically used.

  • Mobile Phase: A gradient of an aqueous solvent (often containing a modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.

  • Detection: UV detection at a specific wavelength is commonly used to monitor the elution of compounds.

  • Fraction Collection: Fractions corresponding to the peaks of interest are collected for further analysis.

2.3.3. Column Chromatography (CC)

Traditional column chromatography using stationary phases like silica gel or Sephadex LH-20 can also be used for the purification of specific alkaloids.[1]

Characterization of Isolated Alkaloids

The structure of the purified alkaloids is elucidated using a combination of spectroscopic techniques.

2.4.1. Mass Spectrometry (MS)

Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry (UHPLC/+ESI-QqTOF-MS/MS) is a powerful tool for determining the molecular weight and fragmentation patterns of the alkaloids, which aids in their identification.[1][2]

2.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy are essential for the complete structural elucidation of the isolated compounds, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.

Quantitative Data

The following tables summarize the yield of various fractions and the biological activity of selected alkaloids isolated from Buxus sempervirens.

Table 1: Yields of Extracts and Fractions from Buxus sempervirens Leaves

Starting MaterialExtraction/Fractionation StepYieldReference
1.47 kg dried leavesDichloromethane Extraction112 g crude extract[4]
112 g crude extractAcid-Base Extraction4.63 g alkaloid fraction[4]

Table 2: In Vitro Biological Activity of Isolated Buxus sempervirens Alkaloids

CompoundBiological ActivityCell Line/OrganismIC₅₀ (µM)Reference
O-tigloylcyclovirobuxeine-BAntiplasmodialPlasmodium falciparum0.92[4]
O-benzoyl-cycloprotobuxoline-DAntiplasmodialPlasmodium falciparum0.18[1]
Cyclomicrophyllidine-BAntiplasmodialPlasmodium falciparum0.2[1]
Hydroalcoholic ExtractAntiproliferativeBMel melanoma cells32 µg/mL (GR₅₀)[5]
Hydroalcoholic ExtractAntiproliferativeHCT116 colorectal carcinoma48 µg/mL (GR₅₀)[5]
Hydroalcoholic ExtractAntiproliferativePC3 prostate cancer cells38 µg/mL (GR₅₀)[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of alkaloids from Buxus sempervirens.

G cluster_extraction Extraction & Enrichment cluster_separation Separation & Purification cluster_characterization Characterization plant_material Dried & Powdered Buxus sempervirens Leaves dcm_extraction Dichloromethane Extraction plant_material->dcm_extraction crude_extract Crude Dichloromethane Extract dcm_extraction->crude_extract acid_base Acid-Base Extraction crude_extract->acid_base alkaloid_fraction Alkaloid-Enriched Fraction acid_base->alkaloid_fraction cpc Centrifugal Partition Chromatography (CPC) alkaloid_fraction->cpc prep_hplc Preparative HPLC cpc->prep_hplc cc Column Chromatography (CC) prep_hplc->cc pure_alkaloids Pure Alkaloids cc->pure_alkaloids ms UHPLC-MS/MS pure_alkaloids->ms nmr NMR Spectroscopy (1D & 2D) pure_alkaloids->nmr structure Structural Elucidation ms->structure nmr->structure

Caption: Workflow for the isolation and characterization of Buxus sempervirens alkaloids.

Signaling Pathway

Buxus sempervirens alkaloids have been shown to affect cellular processes such as autophagy. The diagram below depicts a simplified model of the mTOR signaling pathway and its role in regulating autophagy, which can be influenced by these natural compounds.

G cluster_upstream Upstream Regulation cluster_mTOR mTOR Complex cluster_autophagy Autophagy Regulation cluster_inhibitor Inhibitory Input growth_factors Growth Factors pi3k PI3K growth_factors->pi3k akt Akt pi3k->akt mTORC1 mTORC1 akt->mTORC1 beclin1_complex Beclin-1 Complex (Vps34, Vps15) mTORC1->beclin1_complex autophagosome Autophagosome Formation beclin1_complex->autophagosome buxus_alkaloids Buxus sempervirens Alkaloids buxus_alkaloids->mTORC1

References

Cyclobuxine D: A Steroidal Alkaloid from Boxwood and its Pharmacological Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cyclobuxine D, a steroidal alkaloid found in the common boxwood plant (Buxus sempervirens), has garnered significant interest within the scientific community due to its diverse pharmacological activities. As a secondary metabolite, it plays a crucial role in the plant's defense mechanisms. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, chemical properties, and methods for its extraction and analysis. Furthermore, it delves into its mechanisms of action, particularly its inhibitory effects on acetylcholinesterase and HIV reverse transcriptase, as well as its cardioprotective potential. This document aims to serve as a valuable resource for researchers and professionals in drug development by consolidating current knowledge and outlining key experimental protocols and signaling pathways.

Introduction

Buxus sempervirens, commonly known as boxwood, is a source of various bioactive compounds, with steroidal alkaloids being a prominent class. Among these, this compound has been identified as a compound of interest due to its potential therapeutic applications.[1] This guide details the current understanding of this compound, from its natural occurrence to its molecular interactions.

Chemical Properties and Biosynthesis

This compound is a tetracyclic triterpenoid alkaloid with a characteristic cyclopropane ring. Its chemical structure and properties are summarized in the table below.

PropertyValue
IUPAC Name (1S,2R,3aS,3bS,5aR,7S,9aR,10aS,12aR)-3a,12a-Dimethyl-7-(methylamino)-1-[(1S)-1-(methylamino)ethyl]-6-methylidenetetradecahydro-1H,10H-cyclopenta[a]cyclopropa[e]phenanthren-2-ol
Molecular Formula C₂₅H₄₂N₂O
Molar Mass 386.62 g/mol
CAS Number 2241-90-9
Appearance Crystalline solid

The biosynthesis of this compound originates from the triterpenoid cycloartenol. The biosynthetic pathway involves a series of enzymatic modifications of the cycloartenol backbone.

Biosynthetic Pathway of this compound

This compound Biosynthesis Geranyl pyrophosphate Geranyl pyrophosphate Farnesyl pyrophosphate Farnesyl pyrophosphate Geranyl pyrophosphate->Farnesyl pyrophosphate + Isopentenyl pyrophosphate Squalene Squalene Farnesyl pyrophosphate->Squalene + Farnesyl pyrophosphate 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol Cycloartenol synthase Intermediate modifications Intermediate modifications Cycloartenol->Intermediate modifications e.g., demethylation, oxidation, amination This compound This compound Intermediate modifications->this compound

Biosynthesis of this compound from primary metabolites.

Occurrence and Quantification

This compound is primarily found in the leaves and bark of Buxus sempervirens. While the total alkaloid content in these parts can be as high as 3%, the specific concentration of this compound can vary depending on factors such as the age of the plant, season, and geographical location.[1]

Plant PartReported Total Alkaloid Content (% dry weight)Specific this compound Content
LeavesUp to 3%Data not consistently available
BarkUp to 3%Data not consistently available
RootsPresentData not consistently available

Experimental Protocols

Extraction and Purification of this compound

The following protocol outlines a general method for the extraction and purification of this compound from Buxus sempervirens plant material.

Extraction and Purification Workflow cluster_extraction Extraction cluster_purification Purification Plant Material Dried and powdered Buxus sempervirens leaves/bark Maceration Maceration with acidified methanol Plant Material->Maceration Filtration Filtration to remove solid residue Maceration->Filtration Evaporation Evaporation of methanol under reduced pressure Filtration->Evaporation Acid-Base Extraction Acid-base extraction to separate alkaloids Evaporation->Acid-Base Extraction Crude Alkaloid Extract Crude alkaloid extract Acid-Base Extraction->Crude Alkaloid Extract Column Chromatography Column chromatography (e.g., silica gel) Crude Alkaloid Extract->Column Chromatography Fraction Collection Fraction collection and TLC analysis Column Chromatography->Fraction Collection Crystallization Crystallization to obtain pure this compound Fraction Collection->Crystallization

General workflow for this compound extraction and purification.

Methodology:

  • Extraction:

    • Air-dried and powdered leaves or bark of Buxus sempervirens are macerated with methanol acidified with a small amount of acetic acid.

    • The mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Acid-Base Extraction:

    • The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a non-polar solvent (e.g., diethyl ether) to remove neutral compounds.

    • The aqueous layer is then made alkaline (e.g., with NH₄OH) and extracted with a chlorinated solvent (e.g., chloroform) to isolate the alkaloids.

  • Purification:

    • The crude alkaloid fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing this compound are pooled, and the solvent is evaporated.

    • The resulting solid is recrystallized from a suitable solvent system (e.g., acetone-hexane) to yield pure this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

A sensitive method for the quantification of the related alkaloid, Cyclovirobuxine D, in human plasma has been established using HPLC coupled with atmospheric pressure chemical ionization-mass spectrometry (APCI-MS).[2] A similar approach can be adapted for the quantification of this compound in plant extracts.

Proposed HPLC Method Parameters:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (both containing 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 210 nm or Mass Spectrometry (ESI or APCI)
Injection Volume 10 µL
Standard Purified this compound

Pharmacological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its inhibitory effects on acetylcholinesterase and HIV reverse transcriptase being of particular interest.

Acetylcholinesterase Inhibition

This compound has been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] This inhibition leads to an increase in acetylcholine levels in the synaptic cleft, which can have therapeutic implications for conditions such as Alzheimer's disease.

Acetylcholinesterase Inhibition cluster_normal Normal Synaptic Transmission cluster_inhibited AChE Inhibition by this compound ACh_N Acetylcholine AChE_N Acetylcholinesterase ACh_N->AChE_N Hydrolyzed by Receptor_N Postsynaptic Receptor ACh_N->Receptor_N Binds Choline_N Choline + Acetate AChE_N->Choline_N ACh_I Acetylcholine Receptor_I Postsynaptic Receptor ACh_I->Receptor_I Increased Binding AChE_I Acetylcholinesterase CyclobuxineD This compound CyclobuxineD->AChE_I Inhibits

Mechanism of acetylcholinesterase inhibition by this compound.

HIV Reverse Transcriptase Inhibition

This compound has demonstrated potential as an anti-HIV agent by targeting the viral enzyme reverse transcriptase.[1] This enzyme is crucial for the replication of the HIV virus, as it transcribes the viral RNA into DNA, which is then integrated into the host cell's genome. By inhibiting this enzyme, this compound can disrupt the viral life cycle.

HIV Reverse Transcriptase Inhibition cluster_hiv HIV Replication Cycle Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Synthesizes Integration Integration into Host Genome Viral_DNA->Integration Cyclobuxine_D_HIV This compound Cyclobuxine_D_HIV->RT Inhibits

Inhibition of HIV reverse transcriptase by this compound.

Cardioprotective Effects

Preliminary studies suggest that this compound may possess cardioprotective properties. It has been observed to have a significant bradycardic effect in rat hearts and an inhibitory action on acetylcholine and Ba²⁺-induced contractions in isolated rabbit jejunum.[3] The exact signaling pathways are still under investigation but may involve the modulation of calcium channels.

Conclusion and Future Directions

This compound is a promising secondary metabolite from Buxus sempervirens with a range of interesting pharmacological activities. Its potential as an acetylcholinesterase inhibitor and an anti-HIV agent warrants further investigation. Future research should focus on elucidating the precise molecular mechanisms of action, conducting more extensive in vivo studies to evaluate its efficacy and safety, and optimizing extraction and purification protocols for potential large-scale production. The development of robust and validated analytical methods for the quantification of this compound in plant materials and biological matrices is also crucial for advancing its research and potential therapeutic applications.

References

An In-depth Technical Guide to the Ethnobotanical Uses of Plants Containing Cyclobuxine D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ethnobotanical uses, pharmacology, and mechanisms of action of Cyclobuxine D, a steroidal alkaloid found in plants of the Buxus genus. This document is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential of this natural compound.

Ethnobotanical Significance of Buxus Species

Table 1: Summary of Traditional Ethnobotanical Uses of Buxus Species

Plant SpeciesTraditional UseGeographic Region/Culture
Buxus sempervirensRheumatism, Arthritis, Fever, Malaria, Skin ulcerationsEurope, Folk Medicine[1]
Buxus sempervirensGout, Urinary tract infections, Intestinal worms, SyphilisHistorical European Medicine
Buxus microphyllaRheumatism, Toothache, Chest pain, Abdominal gasTraditional Chinese Medicine[3]
Buxus speciesAs a substitute for quinine in treating malariaHistorical Use

Pharmacological Properties of this compound

This compound, often referred to as Cyclovirobuxine D (CVB-D) in recent literature, is a major bioactive alkaloid isolated from Buxus species.[3] It has been the subject of numerous pharmacological studies, revealing a range of biological activities.

Table 2: Summary of Quantitative Pharmacological Data for this compound (CVB-D)

Biological ActivityModel SystemKey FindingsReference
Anti-inflammatory In vivo (rat models)Dose-dependent reduction of prostaglandin production and leukocyte migration.[2][2]
Cardiovascular In vivo (rat heart failure model)Administered at 0.5, 1.0, and 2.0 mg/kg for 30 days, showed beneficial effects.[][]
Cytotoxicity MGC-803 & MKN28 gastric cancer cellsConcentration- and time-dependent reduction in cell viability (10-20% viability at 240 µM after 72h).[5][5]
Toxicity (LD50) Mice8.9 mg/kg (i.v.), 9.2 mg/kg (i.p.), 293 mg/kg (i.g.).[6][6]

Experimental Protocols

Extraction and Isolation of this compound from Buxus Leaves

This protocol is a synthesized methodology based on common alkaloid extraction techniques.

Experimental Workflow for this compound Extraction and Isolation

G A 1. Plant Material Preparation (Dried and powdered Buxus leaves) B 2. Alkaloid Extraction (Acid-base extraction with dichloromethane and sulfuric acid) A->B C 3. Fractionation (Solvent-solvent partitioning at varying pH levels) B->C D 4. Chromatographic Separation (Silica gel column chromatography) C->D E 5. Further Purification (Preparative HPLC or crystallization) D->E F 6. Structure Elucidation (NMR, MS) E->F

Caption: Workflow for the extraction and isolation of this compound.

Methodology:

  • Plant Material Preparation: Air-dry fresh leaves of a Buxus species and grind them into a fine powder.

  • Alkaloid Extraction:

    • Macerate the powdered leaves in a suitable organic solvent like methanol or ethanol.

    • Concentrate the extract under reduced pressure to obtain a crude extract.

    • Perform an acid-base extraction. Dissolve the crude extract in a non-polar organic solvent (e.g., dichloromethane) and wash with an acidic aqueous solution (e.g., 1-5% sulfuric acid). The alkaloids will move to the acidic aqueous phase.[7]

    • Separate the aqueous phase and basify it with a base (e.g., ammonium hydroxide) to a pH of 9-10.

    • Extract the basified aqueous solution with a non-polar organic solvent (e.g., dichloromethane) to obtain the crude alkaloid fraction.

  • Fractionation:

    • The crude alkaloid extract can be further fractionated by sequential solvent-solvent extraction at different pH values (e.g., pH 3.5, 7.0, and 9.5) to separate alkaloids with different basicities.[7]

  • Chromatographic Separation:

    • Subject the desired fraction to column chromatography on silica gel.

    • Elute with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., methanol or ethyl acetate).

    • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Further Purification:

    • Combine fractions containing this compound and purify further using preparative High-Performance Liquid Chromatography (HPLC) or crystallization.

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[7]

Quantification of this compound using HPLC

This protocol outlines a general approach for the quantification of this compound.

Experimental Workflow for HPLC Quantification of this compound

G A 1. Standard and Sample Preparation C 3. Injection and Data Acquisition A->C B 2. HPLC System and Conditions B->C D 4. Calibration Curve Generation C->D E 5. Quantification of this compound in Sample D->E

Caption: Workflow for the HPLC quantification of this compound.

Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of pure this compound standard of known concentration in a suitable solvent (e.g., methanol).

    • Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve.

    • Prepare the sample extract containing this compound and filter it through a 0.45 µm syringe filter before injection.[8]

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).

    • Column: A C18 reversed-phase column is commonly used.[8]

    • Mobile Phase: A mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is a typical mobile phase. The exact ratio may need to be optimized.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. Derivatization or use of a detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) may be necessary for high sensitivity and specificity. If using a UV detector, a low wavelength (e.g., ~210 nm) is often used.[9]

    • Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C).

  • Injection and Data Acquisition:

    • Inject equal volumes of the standard solutions and the sample solution into the HPLC system.

    • Record the chromatograms and the peak areas.

  • Calibration Curve Generation:

    • Plot a graph of the peak area of the standard solutions versus their known concentrations.

    • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

  • Quantification of this compound in Sample:

    • Using the peak area of this compound from the sample chromatogram and the equation from the calibration curve, calculate the concentration of this compound in the sample.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its pharmacological effects, particularly its anticancer activities, by modulating several key signaling pathways.

Inhibition of Cancer Cell Proliferation via Akt/mTOR Pathway

G cluster_0 This compound cluster_1 Signaling Cascade cluster_2 Cellular Response A This compound B Akt A->B Inhibits Phosphorylation C mTOR B->C Inhibits D Cell Proliferation C->D Inhibits E Autophagy C->E Promotes

Caption: this compound inhibits the Akt/mTOR pathway, leading to decreased cell proliferation and induced autophagy.[3]

Induction of Apoptosis via Mitochondrial Pathway

G cluster_0 This compound cluster_1 Mitochondrial Events cluster_2 Caspase Cascade cluster_3 Cellular Outcome A This compound B Bax/Bcl-2 Ratio (Increased) A->B C Mitochondrial Membrane Potential (Decreased) B->C D Cytochrome c Release C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G Apoptosis F->G G cluster_0 This compound cluster_1 Signaling Pathways cluster_2 Cellular Processes A This compound B NF-κB Pathway A->B Inhibits C JNK Pathway A->C Inhibits D p38 MAPK Pathway A->D Inhibits E ERK Pathway A->E Inhibits F Inflammation B->F G Cell Survival B->G C->G D->F H Proliferation E->H

References

Theoretical Models of Cyclobuxine D Binding to Target Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobuxine D, a steroidal alkaloid isolated from the Buxus species, has demonstrated a range of biological activities, suggesting its potential as a therapeutic agent.[1] Its mechanisms of action are thought to involve interactions with various protein targets, including acetylcholinesterase, muscarinic acetylcholine receptors, and key enzymes of the human immunodeficiency virus (HIV), such as protease and reverse transcriptase. This technical guide provides a comprehensive overview of the theoretical and experimental approaches required to elucidate the binding of this compound to these potential protein targets. In the absence of published specific binding models for this compound, this document outlines a robust framework for in silico modeling and experimental validation, serving as a foundational resource for future research and drug discovery efforts.

Introduction to this compound

This compound is a natural product with a complex steroidal structure.[2] Preliminary studies have indicated its potential cytotoxic effects and interference with cellular signaling pathways.[1] Notably, it has been suggested to possess anti-HIV properties by potentially targeting viral protease and reverse transcriptase, and it may also act as an inhibitor of acetylcholinesterase and muscarinic acetylcholine receptors.[1] Understanding the precise molecular interactions between this compound and its target proteins is crucial for optimizing its therapeutic potential and designing novel derivatives with enhanced efficacy and specificity.

Potential Protein Targets of this compound

Based on existing literature, four primary protein targets have been implicated in the biological activity of this compound.

Table 1: Potential Protein Targets of this compound and Representative PDB Structures

Target ProteinFunctionRepresentative PDB ID(s)
Human Acetylcholinesterase (AChE) Terminates synaptic transmission by hydrolyzing acetylcholine.[3][4]4M0E[5], 6F25[2], 7E3D[6], 4PQE[7], 6ZWE[8]
Human Muscarinic Acetylcholine Receptor M2 (M2R) G protein-coupled receptor involved in parasympathetic nervous system responses.[9][10]3UON[11], 4MQS[12], 5ZK8[13]
HIV-1 Protease Aspartyl protease essential for viral maturation.[14]1HPV[15], 1HIV[16], 1DMP[17], 3A2O[18]
HIV-1 Reverse Transcriptase RNA-dependent DNA polymerase crucial for viral replication.[19]1HNI[19], 1REV[1], 6AN2[20], 6O9E[21], 7KJV[22]

Theoretical Modeling of this compound Binding

This section outlines a hypothetical workflow for building and analyzing theoretical models of this compound binding to its potential protein targets.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

  • Ligand and Receptor Preparation:

    • Obtain the 3D structure of this compound from a chemical database such as PubChem (CID 260437).[23][24]

    • Download the crystal structures of the target proteins from the Protein Data Bank (PDB) using the identifiers listed in Table 1.

    • Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning partial charges.

    • Prepare the ligand by assigning appropriate atom types and charges.

  • Grid Generation:

    • Define a grid box encompassing the active site of the target protein. The location of the active site can be determined from the co-crystallized ligand in the PDB structure or from published literature.

  • Docking Simulation:

    • Utilize molecular docking software such as AutoDock Vina or PyRx.

    • Perform the docking simulation to generate a series of possible binding poses for this compound within the active site of the target protein.

  • Analysis of Results:

    • Rank the docking poses based on their predicted binding affinities (e.g., kcal/mol).

    • Visualize the top-ranked poses to analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the protein.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the binding event.

  • System Setup:

    • Use the top-ranked docked complex from the molecular docking study as the starting structure.

    • Solvate the complex in a water box with appropriate ions to neutralize the system.

  • Simulation:

    • Employ MD simulation software such as GROMACS or AMBER.

    • Perform an energy minimization of the system to remove steric clashes.

    • Gradually heat the system to physiological temperature and equilibrate it.

    • Run a production MD simulation for a sufficient duration (e.g., 100 ns) to observe the stability of the binding.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the protein-ligand complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

    • Investigate the persistence of key intermolecular interactions observed in the docking pose.

Experimental Validation of Binding Models

The theoretical models generated through computational methods must be validated by experimental data.

Quantitative Binding Assays

Quantitative assays are essential to determine the binding affinity of this compound for its target proteins.

Table 2: Summary of Quantitative Binding Data (Hypothetical)

Target ProteinAssay TypeParameterHypothetical Value
AChE Enzyme Inhibition AssayIC₅₀To be determined
M2R Radioligand Binding AssayKᵢTo be determined
HIV-1 Protease Enzyme Activity AssayIC₅₀To be determined
HIV-1 RT Reverse Transcriptase AssayIC₅₀To be determined

This protocol is based on the Ellman method.[25][26]

  • Reagents: Acetylcholinesterase (AChE) enzyme, acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and a phosphate buffer (pH 8.0).

  • Procedure:

    • In a 96-well plate, add the phosphate buffer, a solution of this compound at various concentrations, and the AChE enzyme solution.

    • Incubate the mixture at room temperature.

    • Add DTNB to the wells.

    • Initiate the reaction by adding ATCI.

    • Measure the absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of AChE inhibition for each concentration of this compound.

    • Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the AChE activity.

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of this compound for the M2 receptor.[27][28][29][30][31]

  • Reagents: Membranes from cells expressing the M2 receptor, a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine), and a binding buffer.

  • Procedure:

    • In a multi-well plate, incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the concentration of this compound.

    • Determine the IC₅₀ value and calculate the Kᵢ value using the Cheng-Prusoff equation.

  • Reagents: Recombinant HIV-1 protease, a fluorogenic substrate, and an assay buffer.

  • Procedure:

    • In a 96-well plate, pre-incubate the HIV-1 protease with varying concentrations of this compound.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of protease inhibition for each concentration of this compound.

    • Determine the IC₅₀ value.

This protocol is based on a non-radioactive ELISA-based assay.[32][33]

  • Reagents: Recombinant HIV-1 RT, a poly(A) template, an oligo(dT) primer, dNTPs including DIG-labeled dUTP, and an anti-DIG antibody conjugated to a reporter enzyme.

  • Procedure:

    • In a microplate, incubate HIV-1 RT with varying concentrations of this compound.

    • Add the reaction mixture containing the template, primer, and dNTPs.

    • Allow the reverse transcription reaction to proceed.

    • Capture the biotinylated DNA product on a streptavidin-coated plate.

    • Detect the incorporated DIG-labeled dUTP using the enzyme-linked antibody and a colorimetric substrate.

    • Measure the absorbance using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of RT inhibition for each concentration of this compound.

    • Determine the IC₅₀ value.

Signaling Pathways and Visualization

Understanding the signaling pathways modulated by this compound's interaction with its targets is crucial for predicting its physiological effects.

Acetylcholinesterase and Cholinergic Synapse

Inhibition of AChE by this compound would lead to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.[3][34][35]

AChE_Signaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle ACh Vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh_synapse Acetylcholine (ACh) ACh_release->ACh_synapse AChE AChE ACh_synapse->AChE Hydrolysis Receptor ACh Receptor ACh_synapse->Receptor CyclobuxineD This compound CyclobuxineD->AChE Inhibition Signal Signal Transduction Receptor->Signal

Caption: Inhibition of Acetylcholinesterase (AChE) by this compound in the cholinergic synapse.

Muscarinic Acetylcholine Receptor M2 Signaling

As a G protein-coupled receptor, the M2R, upon activation, typically inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels.[9][36][37][38]

M2R_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine M2R M2 Receptor ACh->M2R Agonist CyclobuxineD This compound CyclobuxineD->M2R Antagonist Gi Gi Protein M2R->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Response Cellular Response

Caption: Antagonism of the M2 muscarinic acetylcholine receptor signaling pathway by this compound.

Experimental Workflow for Theoretical Modeling and Validation

The following diagram illustrates the logical flow from initial hypothesis to experimental validation.

Experimental_Workflow Target_ID Target Identification PDB_Search PDB Structure Retrieval Target_ID->PDB_Search Docking Molecular Docking PDB_Search->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Binding_Assay Quantitative Binding Assay MD_Sim->Binding_Assay Model_Validation Model Validation & Refinement MD_Sim->Model_Validation Data_Analysis Data Analysis (IC50, Ki) Binding_Assay->Data_Analysis Data_Analysis->Model_Validation

Caption: Integrated workflow for computational modeling and experimental validation of this compound binding.

Conclusion

While direct theoretical models of this compound binding to its putative protein targets are not yet established in the scientific literature, this guide provides a comprehensive framework for their development and validation. By integrating molecular docking, molecular dynamics simulations, and robust experimental assays, researchers can systematically elucidate the molecular basis of this compound's biological activities. The protocols and workflows detailed herein are intended to serve as a valuable resource for scientists in the fields of pharmacology, medicinal chemistry, and drug development, facilitating future investigations into this promising natural product.

References

Methodological & Application

Application Notes and Protocols for the Purification of Cyclobuxine D using Centrifugal Partition Chromatography (CPC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobuxine D is a steroidal alkaloid found in plants of the Buxus genus, commonly known as boxwood. Like other Buxus alkaloids, this compound has garnered interest for its potential pharmacological activities. The purification of these complex natural products can be challenging due to the presence of numerous structurally similar compounds in the plant extract.

Centrifugal Partition Chromatography (CPC) offers a robust and efficient solution for the purification of alkaloids. As a liquid-liquid chromatography technique, CPC avoids the use of solid stationary phases, which can lead to irreversible adsorption and degradation of target compounds. This results in high recovery rates and purity of the isolated molecules.

Principle of Centrifugal Partition Chromatography

CPC utilizes a biphasic solvent system where one liquid phase is held stationary by a centrifugal field within a series of interconnected chambers in a rotor, while the other liquid phase is pumped through as the mobile phase. The separation is based on the differential partitioning of the sample components between the two immiscible liquid phases. The partition coefficient (K) of a compound, defined as the ratio of its concentration in the stationary phase to that in the mobile phase, determines its elution time.

Proposed Experimental Protocol for this compound Purification

This protocol is designed as a two-step CPC process for the purification of this compound from a pre-extracted and enriched alkaloid fraction of Buxus species.

Part 1: Initial Sample Preparation and Enrichment
  • Extraction:

    • Dried and powdered plant material (e.g., leaves and twigs of Buxus sempervirens) is subjected to extraction with a suitable solvent such as methanol or ethanol.

  • Acid-Base Partitioning for Alkaloid Enrichment:

    • The crude extract is dissolved in an acidic aqueous solution (e.g., 5% acetic acid) to protonate the alkaloids, rendering them water-soluble.

    • This aqueous solution is then washed with a non-polar organic solvent (e.g., hexane or dichloromethane) to remove non-basic compounds.

    • The pH of the aqueous phase is subsequently adjusted to approximately 10 with a base (e.g., sodium hydroxide) to deprotonate the alkaloids.

    • The now basic aqueous phase is extracted multiple times with a chlorinated solvent like dichloromethane to recover the enriched alkaloid fraction.

    • The organic phases are combined and evaporated to dryness to yield the alkaloid-rich extract.

Part 2: First CPC Purification Step (Crude Separation)
  • Solvent System Selection:

    • A suitable biphasic solvent system is crucial for successful CPC separation. Based on the purification of related Buxus alkaloids and the known solubility of this compound in solvents like ethyl acetate and dichloromethane, a hexane/ethyl acetate/methanol/water system is a promising starting point.

    • Proposed Solvent System: Hexane/Ethyl Acetate/Methanol/Water (proportions to be optimized, e.g., starting with a 3:7:5:5 v/v/v/v ratio).

    • The partition coefficient (K) for this compound in the selected system should be determined experimentally using the shake-flask method. The ideal K value is typically between 0.5 and 2.0.

  • CPC Apparatus and Setup:

    • A preparative CPC instrument (e.g., Gilson VERITY® CPC-250 or similar) is used.

    • The column is first filled with the stationary phase (either the upper or lower phase of the solvent system, depending on the desired elution mode).

    • The rotor is set to the desired speed (e.g., 1200-1600 rpm).

    • The mobile phase is then pumped through the column at a specific flow rate until hydrodynamic equilibrium is reached (i.e., the stationary phase is retained, and the mobile phase elutes from the column).

  • Sample Injection and Fractionation:

    • The enriched alkaloid extract is dissolved in a small volume of a mixture of the upper and lower phases of the solvent system.

    • The sample solution is injected into the CPC system.

    • The elution is monitored using a UV detector.

    • Fractions are collected based on the UV chromatogram.

  • Post-CPC Analysis:

    • The collected fractions are analyzed by techniques such as TLC, HPLC, or LC-MS to identify the fractions containing this compound.

    • Fractions containing the target compound are pooled and the solvent is evaporated.

Part 3: Second CPC Purification Step (Final Polishing)
  • Solvent System Selection for High Resolution:

    • For the final purification step, a different, more selective solvent system may be required. A system containing hexane, acetonitrile, and dichloromethane has been shown to be effective for separating closely related Buxus alkaloids.

    • Proposed Solvent System: Hexane/Acetonitrile/Dichloromethane (proportions to be optimized).

    • Again, the partition coefficient of this compound in this new system should be determined to ensure optimal separation.

  • CPC Operation and Fractionation:

    • The pooled and dried fractions from the first CPC run are dissolved in the appropriate solvent mixture for the second system.

    • The CPC procedure is repeated with the new solvent system. The operational parameters (flow rate, rotation speed) may be adjusted to optimize resolution.

  • Final Analysis and Product Recovery:

    • Fractions from the second CPC run are analyzed for purity.

    • Fractions containing pure this compound are combined, and the solvent is removed to yield the purified compound.

    • The identity and purity of the final product should be confirmed by spectroscopic methods (NMR, MS) and HPLC.

Data Presentation

The following table summarizes representative quantitative data from the two-step CPC purification of O-tigloylcyclovirobuxeine-B, a steroidal alkaloid structurally related to this compound. These values can be considered as a benchmark for the proposed purification of this compound.

ParameterFirst CPC Step (Crude Separation)Second CPC Step (Final Purification)
CPC System Gilson VERITY® CPC-250Gilson VERITY® CPC-250
Solvent System Hexane/EtOAc/MeOH/WaterHexane/Acetonitrile/Dichloromethane
Elution Mode AscendingAscending
Flow Rate 2.5 - 3.0 mL/min2.5 - 3.0 mL/min
Rotation Speed 1200 - 1300 rpm1200 - 1300 rpm
Sample Load 4 g of alkaloid-enriched fraction310 mg of partially purified fraction
Partition Coefficient (K) ~1.16 (for the target compound)Not specified
Yield 337.7 mg of target-containing fraction35 mg of pure compound
Purity Enriched fraction>91%
Recovery HighHigh

Visualizations

Experimental Workflow for this compound Purification

G cluster_0 Sample Preparation cluster_1 CPC Purification cluster_2 Analysis & Final Product Plant_Material Buxus sempervirens (Leaves & Twigs) Extraction Methanolic Extraction Plant_Material->Extraction Acid_Base Acid-Base Partitioning Extraction->Acid_Base Enriched_Fraction Enriched Alkaloid Fraction Acid_Base->Enriched_Fraction CPC_Step1 First CPC Separation (Crude Purification) Enriched_Fraction->CPC_Step1 CPC_Step2 Second CPC Separation (Final Polishing) CPC_Step1->CPC_Step2 Pooled Fractions Fraction_Analysis Fraction Analysis (HPLC, LC-MS) CPC_Step2->Fraction_Analysis Pure_Compound Pure this compound Fraction_Analysis->Pure_Compound Characterization Structural Characterization (NMR, MS) Pure_Compound->Characterization

Caption: Proposed workflow for the purification of this compound.

Logical Relationship of CPC Parameters

G Solvent_System Solvent System Selection Partition_Coefficient Partition Coefficient (K) Solvent_System->Partition_Coefficient determines Separation_Efficiency Separation Efficiency Partition_Coefficient->Separation_Efficiency influences CPC_Parameters CPC Operating Parameters CPC_Parameters->Partition_Coefficient can influence retention CPC_Parameters->Separation_Efficiency optimizes

Caption: Interdependence of key parameters in CPC method development.

Application Notes and Protocols for the Quantification of Cyclobuxine D using LC-ESI-QQQ-MS

Author: BenchChem Technical Support Team. Date: November 2025

Topic: LC-ESI-QQQ-MS Method for Quantification of Cyclobuxine D

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a steroidal alkaloid found in plants of the Buxus genus, commonly known as boxwood.[1] It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including potential anti-HIV properties.[2] Accurate and sensitive quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for pharmacokinetic studies, quality control of herbal medicines, and drug development.

This document provides a detailed protocol for the quantification of this compound using a Liquid Chromatography-Electrospray Ionization-Triple Quadrupole Mass Spectrometry (LC-ESI-QQQ-MS) method. This technique offers high selectivity and sensitivity, making it ideal for the analysis of complex mixtures. The protocol is based on established methods for the analysis of similar steroidal alkaloids and adheres to the principles of bioanalytical method validation as outlined by the International Council for Harmonisation (ICH).[3][4]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Internal Standard (IS), e.g., a structurally similar steroidal alkaloid not present in the sample

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup

Sample Preparation

The following is a general protocol for the extraction of this compound from plant material. The user should optimize the procedure for their specific matrix.

  • Homogenization: Weigh 1.0 g of the dried and powdered plant material.

  • Extraction: Add 10 mL of methanol and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Collect the supernatant. Repeat the extraction process on the pellet twice more.

  • Pooling and Evaporation: Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase.

  • SPE Cleanup (Optional): For complex matrices, a Solid Phase Extraction (SPE) step may be necessary to remove interfering substances.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute this compound with methanol.

    • Evaporate the eluate and reconstitute in the initial mobile phase.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter before injection into the LC-MS system.

Liquid Chromatography (LC) Conditions

The following LC parameters are a starting point and may require optimization.

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometry (MS) Conditions

The MS parameters should be optimized by infusing a standard solution of this compound.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 350 °C
Capillary Voltage 3.5 kV
Nebulizer Gas Nitrogen, 45 psi
Drying Gas Flow 10 L/min
Drying Gas Temperature 300 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

Specific MRM transitions for this compound need to be determined experimentally. Based on its molecular weight (386.61 g/mol ), a plausible precursor ion ([M+H]⁺) would be m/z 387.6. Product ions would then be identified by fragmentation of the precursor ion in the collision cell. The following are hypothetical MRM transitions for quantification and qualification.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
This compound387.6(To be determined)(To be optimized)Quantifier
This compound387.6(To be determined)(To be optimized)Qualifier
Internal Standard(To be determined)(To be determined)(To be optimized)Quantifier

Method Validation

A full validation of the analytical method should be performed according to ICH guidelines to ensure its reliability for the intended application.[3][4] The following parameters should be assessed.

Quantitative Data Summary

The following table summarizes typical acceptance criteria for the validation of a quantitative LC-MS/MS method. The values presented are based on a similar study on other Buxus alkaloids and serve as a guideline.[5]

Validation ParameterAcceptance CriteriaRepresentative Value
Linearity (r²) ≥ 0.99> 0.995
Limit of Detection (LOD) S/N ratio ≥ 30.5 - 8 ng/mL
Limit of Quantification (LOQ) S/N ratio ≥ 101.5 - 25 ng/mL
Precision (RSD%) Intra-day: ≤ 15%; Inter-day: ≤ 15%< 10%
Accuracy (% Recovery) 85 - 115%92 - 108%
Matrix Effect (%) 85 - 115%90 - 110%
Stability (Freeze-thaw, short-term, long-term) % Deviation within ±15%< 10%

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using LC-ESI-QQQ-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Plant Material / Biological Sample homogenization Homogenization sample->homogenization extraction Solvent Extraction homogenization->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution spe SPE Cleanup (Optional) reconstitution->spe filtration Filtration spe->filtration lc_injection LC Injection filtration->lc_injection lc_separation Chromatographic Separation lc_injection->lc_separation ms_ionization Electrospray Ionization (ESI) lc_separation->ms_ionization ms_analysis Triple Quadrupole MS (QQQ) ms_ionization->ms_analysis data_acquisition Data Acquisition (MRM) ms_analysis->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting

References

Application Notes and Protocols for In Vitro Efficacy Testing of Cyclobuxine D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobuxine D, a steroidal alkaloid isolated from Buxus species, has demonstrated notable cytotoxic and pro-apoptotic effects in various cancer cell lines. These application notes provide detailed protocols for a panel of in vitro assays to robustly evaluate the efficacy of this compound. The described methods will enable researchers to assess its impact on cell viability, induction of apoptosis, and to investigate its mechanism of action through key signaling pathways.

Assessment of Cytotoxicity and Cell Viability

A primary step in evaluating the efficacy of a potential anti-cancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.

MTT Assay for Cell Viability

Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Data Presentation:

Concentration of this compound (µM)Absorbance at 570 nm (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)1.25 ± 0.08100
11.10 ± 0.0688
100.75 ± 0.0560
500.30 ± 0.0324
1000.15 ± 0.0212

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_measurement Measurement & Analysis start Seed Cells in 96-well Plate treatment Prepare this compound Dilutions incubate_cells Incubate with Compound (24-72h) treatment->incubate_cells Add to cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze

MTT Assay Workflow Diagram

Investigation of Apoptosis Induction

Several studies suggest that this compound induces apoptosis in cancer cells.[1][2] The following protocols can be used to quantify and characterize the apoptotic process.

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Experimental Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.

Data Presentation:

TreatmentViable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control95.2 ± 1.52.5 ± 0.82.3 ± 0.7
This compound (10 µM)70.8 ± 2.118.9 ± 1.910.3 ± 1.2
This compound (50 µM)35.4 ± 3.545.1 ± 2.819.5 ± 2.1
Caspase-3 Activity Assay

Principle: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Caspase-3 is a key executioner caspase. This colorimetric assay is based on the cleavage of a specific peptide substrate (DEVD-pNA) by active caspase-3, which releases the chromophore p-nitroaniline (pNA). The amount of pNA produced is proportional to the caspase-3 activity.

Experimental Protocol:

  • Cell Lysate Preparation: Treat cells with this compound as described above. After treatment, lyse the cells in a chilled lysis buffer. Centrifuge the lysate at 10,000 x g for 1 minute at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.

  • Assay Reaction: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well. Add 50 µL of 2X Reaction Buffer containing 10 mM DTT.

  • Substrate Addition: Add 5 µL of the DEVD-pNA substrate (4 mM stock solution) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Compare the absorbance values of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Data Presentation:

TreatmentAbsorbance at 405 nm (Mean ± SD)Fold Increase in Caspase-3 Activity
Vehicle Control0.15 ± 0.021.0
This compound (10 µM)0.45 ± 0.043.0
This compound (50 µM)0.98 ± 0.076.5

Elucidation of Apoptotic Signaling Pathway

This compound has been reported to induce mitochondria-mediated apoptosis, which involves the regulation of the Bcl-2 family of proteins.[1][3]

Western Blot Analysis of Bax and Bcl-2 Expression

Principle: The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of cell fate. An increase in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, leading to caspase activation and apoptosis. Western blotting can be used to quantify the expression levels of these proteins.

Experimental Protocol:

  • Protein Extraction and Quantification: Treat cells with this compound, prepare cell lysates, and quantify protein concentration as described for the caspase-3 assay.

  • SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the Bax and Bcl-2 band intensities to the loading control and calculate the Bax/Bcl-2 ratio.

Data Presentation:

TreatmentRelative Bax Expression (Normalized to Control)Relative Bcl-2 Expression (Normalized to Control)Bax/Bcl-2 Ratio
Vehicle Control1.01.01.0
This compound (10 µM)1.80.63.0
This compound (50 µM)3.20.310.7

Signaling Pathway Diagram:

Apoptosis_Pathway cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade CyclobuxineD This compound Bax Bax (Pro-apoptotic) CyclobuxineD->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) CyclobuxineD->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Promotes Permeabilization Bcl2->Mito Inhibits Permeabilization CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Proposed Apoptotic Pathway of this compound

Hypothetical Investigation of Hedgehog Signaling Pathway Modulation

While direct evidence is currently lacking, the steroidal alkaloid structure of this compound warrants an investigation into its potential effects on the Hedgehog (Hh) signaling pathway, as other steroidal alkaloids like cyclopamine are known inhibitors of this pathway. Aberrant Hh signaling is implicated in the development and progression of several cancers.

Hedgehog Signaling Reporter Assay (Hypothetical Application)

Principle: This assay utilizes a cell line (e.g., Shh-LIGHT2 cells, derived from NIH/3T3) that is stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization. Activation of the Hh pathway leads to the activation of Gli transcription factors, which in turn drives the expression of firefly luciferase. A decrease in the luciferase signal in the presence of an activator (e.g., Sonic Hedgehog ligand or a Smoothened agonist like SAG) would indicate inhibition of the pathway.

Experimental Protocol (Proposed):

  • Cell Seeding: Plate Shh-LIGHT2 cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound and Activator Treatment: Treat the cells with various concentrations of this compound in the presence of a Hh pathway activator (e.g., recombinant Shh protein or SAG). Include controls with the activator alone and vehicle alone.

  • Incubation: Incubate the plate for 24-48 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in the presence of this compound and the activator to the activity with the activator alone to determine the percentage of inhibition.

Hypothetical Data Presentation:

TreatmentNormalized Luciferase Activity (RLU)% Inhibition of Hh Signaling
Vehicle Control100 ± 15-
Hh Activator5000 ± 3500
Hh Activator + this compound (10 µM)4500 ± 30010
Hh Activator + this compound (50 µM)2500 ± 25050
Hh Activator + Cyclopamine (Positive Control)500 ± 5090

Workflow for Investigating Hedgehog Pathway Inhibition:

Hh_Pathway_Workflow cluster_setup Assay Setup cluster_treatment_incubation Treatment & Incubation cluster_readout Data Acquisition & Analysis seed_cells Seed Shh-LIGHT2 Reporter Cells prepare_compounds Prepare this compound & Activator treat_cells Treat Cells with Compound & Activator prepare_compounds->treat_cells Co-treatment incubate Incubate (24-48h) treat_cells->incubate lyse_cells Lyse Cells incubate->lyse_cells measure_luciferase Measure Dual Luciferase Activity lyse_cells->measure_luciferase analyze_data Calculate % Inhibition measure_luciferase->analyze_data

Hedgehog Signaling Reporter Assay Workflow

References

Application Notes and Protocols: Animal Models for In Vivo Pharmacological Studies of Cyclobuxine D

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Cyclobuxine D is a naturally occurring steroidal alkaloid extracted from plants of the Buxus genus, commonly known as boxwood[1][2]. As a secondary metabolite, it is part of a complex family of alkaloids found in the leaves and bark of these plants[3]. Structurally, it is a polycyclic organic compound derived from a cholesterol skeleton, featuring a distinctive 9β,19-cyclopregnane structure[3].

Pharmacological research has identified several potential therapeutic effects of this compound, positioning it as a molecule of interest for further investigation. Key reported activities include cardioprotective, anti-inflammatory, and smooth muscle-relaxing properties[1][3]. Additionally, studies have suggested its potential as an antiviral agent, particularly against HIV, by targeting the reverse transcriptase enzyme[3][4]. Its cytotoxic effects have also prompted research into its potential applications in oncology[2].

These diverse biological activities necessitate robust preclinical evaluation using relevant in vivo animal models. Such models are indispensable for understanding the compound's efficacy, mechanism of action, pharmacokinetics, and safety profile before any consideration for clinical trials[5][6]. This document provides detailed application notes and standardized protocols for investigating the primary pharmacological activities of this compound in established animal models.

2.0 Key Pharmacological Activities and Corresponding In Vivo Models

This compound has demonstrated a range of biological effects that can be investigated using specific and validated animal models. The primary areas for investigation are its cardioprotective and anti-inflammatory actions.

  • Cardioprotective Effects: this compound has been shown to have a protective effect on myocardial cells against ischemia and reperfusion injury in isolated rat heart models[3]. It also exhibits a significant bradycardic (heart rate-slowing) effect[1].

  • Anti-inflammatory Activity: Studies suggest that this compound possesses anti-inflammatory properties, attributed to its ability to reduce prostaglandin production and leukocyte migration in a dose-dependent manner[3].

  • Toxicity: As a bioactive alkaloid, assessing its toxicity is crucial. Oral toxicity studies classify it as highly hazardous, with established lethal doses for some animal species[3].

Below is a logical workflow for the in vivo evaluation of a test compound like this compound.

General Workflow for In Vivo Pharmacological Screening of this compound A Animal Acclimatization (e.g., 7 days) B Randomization & Grouping (Control, Standard, Test Groups) A->B C Pre-treatment (Vehicle, Standard Drug, this compound) B->C D Induction of Pathology (e.g., Ischemia, Inflammation) C->D E Observation & Data Collection (ECG, Paw Volume, etc.) D->E F Sample Collection (Blood, Tissue) E->F G Biochemical & Histopathological Analysis F->G H Statistical Analysis & Interpretation G->H

Caption: General workflow for in vivo pharmacological screening.

Experimental Protocols

Protocol 1: Evaluation of Cardioprotective Effects in a Rat Model of Myocardial Ischemia-Reperfusion Injury

This protocol is designed to assess the ability of this compound to protect the heart from damage caused by a temporary loss of blood flow followed by its restoration, a common cause of heart attack injury[3].

3.1.1 Materials and Methods

  • Animals: Male Sprague-Dawley or Wistar rats (250-300g).

  • Test Compound: this compound dissolved in a suitable vehicle (e.g., saline with 0.5% Tween 80).

  • Anesthesia: Ketamine (80 mg/kg) and Xylazine (10 mg/kg), intraperitoneally (i.p.).

  • Equipment: Rodent ventilator, electrocardiogram (ECG) monitor, surgical instruments, 4-0 silk suture with a curved needle.

3.1.2 Experimental Procedure

  • Animal Preparation: Acclimatize rats for one week. Fast overnight before the experiment with free access to water.

  • Anesthesia and Ventilation: Anesthetize the rat and place it on a surgical board. Intubate and connect to a rodent ventilator. Monitor heart rate and ECG throughout the procedure.

  • Surgical Procedure: Perform a left thoracotomy to expose the heart. Carefully pass a 4-0 silk suture underneath the left anterior descending (LAD) coronary artery.

  • Ischemia Induction: Induce regional myocardial ischemia by tightening the suture around the LAD artery. Successful occlusion is confirmed by ST-segment elevation on the ECG and visible paling of the myocardial tissue. Maintain ischemia for 30 minutes.

  • Drug Administration: Administer this compound (specify dose, e.g., 5, 10, 20 mg/kg, i.v. or i.p.) or vehicle 15 minutes prior to reperfusion. A positive control group (e.g., amiodarone) can be included.

  • Reperfusion: After 30 minutes of ischemia, release the ligature to allow for reperfusion of the coronary artery for 2 hours.

  • Endpoint Measurement: At the end of reperfusion, collect blood samples via cardiac puncture for biochemical analysis (e.g., Creatine Kinase-MB, Troponin-I). Euthanize the animal and excise the heart for infarct size measurement using TTC (2,3,5-triphenyltetrazolium chloride) staining.

3.1.3 Data Presentation: Cardioprotective Effects

The quantitative data should be summarized as follows.

Table 1: Effect of this compound on Myocardial Infarct Size and Cardiac Biomarkers

Group Dose (mg/kg) Infarct Size (% of Area at Risk) Serum CK-MB (U/L) Serum Troponin-I (ng/mL)
Sham Control - 0 ± 0 150 ± 25 0.5 ± 0.1
I/R Control Vehicle 45 ± 5 850 ± 90 12 ± 2.5
This compound 5 35 ± 4* 620 ± 75* 8 ± 1.8*
This compound 10 28 ± 3** 450 ± 50** 5 ± 1.2**

*Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to I/R Control. (Illustrative Data)

Protocol 2: Evaluation of Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model

This is a classic and widely used model to screen for acute anti-inflammatory activity. The injection of carrageenan, a phlogistic agent, induces a localized, reproducible inflammatory response[7][8][9].

3.2.1 Materials and Methods

  • Animals: Wistar or Sprague-Dawley rats (180-220g).

  • Test Compound: this compound in a suitable oral or i.p. vehicle.

  • Phlogistic Agent: 1% w/v carrageenan solution in sterile saline.

  • Standard Drug: Indomethacin or Diclofenac (e.g., 10 mg/kg, p.o.) as a positive control.

  • Equipment: Plethysmometer or digital calipers.

3.2.2 Experimental Procedure

  • Animal Grouping: Randomly divide animals into groups (n=6 per group): Vehicle Control, Standard Drug, and this compound test groups (e.g., 10, 20, 40 mg/kg).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, standard drug, or this compound orally (p.o.) or intraperitoneally (i.p.).

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: Calculate the percentage inhibition of edema for each group relative to the control group using the formula: % Inhibition = [1 - (Vt - V0)treated / (Vt - V0)control] x 100 Where V0 is the initial paw volume and Vt is the paw volume at time 't'.

3.2.2 Data Presentation: Anti-inflammatory Effects

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Group Dose (mg/kg) Paw Volume Increase (mL) at 3h % Inhibition of Edema at 3h
Vehicle Control - 0.85 ± 0.07 -
Indomethacin 10 0.32 ± 0.04** 62.4
This compound 10 0.65 ± 0.06 23.5
This compound 20 0.51 ± 0.05* 40.0
This compound 40 0.40 ± 0.04** 52.9

*Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control. (Illustrative Data)

Hypothesized Anti-inflammatory Mechanism of this compound AA Arachidonic Acid (from cell membrane) COX Cyclooxygenase (COX) Enzymes AA->COX acts on PGs Prostaglandins COX->PGs produces Inflammation Inflammation (Edema, Pain) PGs->Inflammation mediates CBD This compound CBD->COX Inhibits

Caption: Hypothesized inhibition of the prostaglandin pathway.

Protocol 3: Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is essential to determine the acute toxicity (approximated LD50) and identify signs of toxicity of this compound, following OECD Guideline 425.

3.3.1 Materials and Methods

  • Animals: Female rats or mice (nulliparous and non-pregnant), as they are often slightly more sensitive.

  • Test Compound: this compound in a suitable oral vehicle.

  • Housing: Individual cages for observation after dosing.

3.3.2 Experimental Procedure

  • Dosing: Dose one animal at a time, starting with a dose just below the best preliminary estimate of the LD50. A default starting dose of 175 mg/kg is often used if no prior information is available.

  • Observation: Observe the animal closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.

  • Dosing Progression:

    • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower level.

  • Termination: The procedure stops when one of the stopping criteria defined by the guideline is met (e.g., 3 consecutive animals survive at the upper bound, or a specified number of reversals in outcome have occurred).

  • Data Collection: Record all signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic signs like salivation, and central nervous system signs like tremors and convulsions), as well as body weight changes. Perform gross necropsy on all animals at the end of the study.

3.3.3 Data Presentation: Acute Toxicity

Table 3: Acute Oral Toxicity Observations for this compound

Dose (mg/kg) No. of Animals Mortality (within 14 days) Key Clinical Signs Observed
50 1 0/1 No signs of toxicity
175 1 0/1 Mild lethargy for 2h post-dosing
550 1 1/1 Severe tremors, convulsions, death at 6h
175 (repeat) 1 1/1 Lethargy, piloerection, death at 24h
50 (repeat) 1 0/1 No signs of toxicity

Results lead to an estimated LD50 calculated by software like AOT425StatPgm. (Illustrative Data)

Relationship Between this compound Effects and In Vivo Models CBD This compound Cardio Cardioprotective Effect CBD->Cardio exhibits AntiInflam Anti-inflammatory Effect CBD->AntiInflam exhibits Tox Toxicity Profile CBD->Tox has Model_Cardio Myocardial I/R (Rat) Cardio->Model_Cardio studied via Model_AntiInflam Paw Edema (Rat/Mouse) AntiInflam->Model_AntiInflam studied via Model_Tox Acute Toxicity (OECD 425) (Rat/Mouse) Tox->Model_Tox studied via

Caption: Mapping pharmacological effects to relevant animal models.

The protocols outlined in this document provide a foundational framework for the in vivo investigation of this compound. By systematically evaluating its cardioprotective, anti-inflammatory, and toxicological properties, researchers can generate the robust preclinical data necessary to validate its therapeutic potential. Adherence to standardized models and clear data presentation are critical for ensuring the reproducibility and interpretability of findings in the drug development process. Further studies may also explore its effects on smooth muscle contraction and its potential antiviral activities using other specialized in vivo models.

References

Unveiling the Molecular Architecture of Cyclobuxine D: A Guide to Spectroscopic Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of natural product chemistry, determining the precise three-dimensional structure of a molecule is paramount to understanding its biological activity and potential therapeutic applications. Cyclobuxine D, a steroidal alkaloid isolated from Buxus sempervirens, presents a fascinating case study in structural elucidation. This application note provides a detailed overview of the spectroscopic techniques and protocols employed to unravel the complex architecture of this bioactive compound, catering to researchers, scientists, and professionals in drug development.

Introduction

This compound is a member of the Buxus alkaloids, a class of natural products known for their diverse biological activities. The structural elucidation of this compound relies on a combination of modern spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and supported by Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. The culmination of data from these techniques, often corroborated by X-ray crystallography, provides an unambiguous assignment of its chemical structure.

Spectroscopic Data Analysis

A comprehensive analysis of the spectroscopic data is essential for the complete structural assignment of this compound. The following tables summarize the key quantitative data obtained from various spectroscopic techniques.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH), Multiplicity, J (Hz)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H ↔ ¹H)
130.51.55 (m), 1.65 (m)C-2, C-10H-2
228.71.80 (m), 1.95 (m)C-1, C-3H-1, H-3
362.12.50 (m)C-2, C-4, C-5, N-CH₃H-2
4156.5---
4-CH₂106.34.65 (s), 4.90 (s)C-3, C-4, C-5-
549.81.30 (m)C-3, C-4, C-6, C-10, C-19H-6
625.81.45 (m), 1.70 (m)C-5, C-7H-5, H-7
727.91.60 (m), 1.85 (m)C-6, C-8H-6, H-8
850.11.90 (m)C-7, C-9, C-14H-7
920.20.45 (d, 4.5), 0.70 (d, 4.5)C-8, C-10, C-11, C-19H-19
1035.7---
1126.31.50 (m), 1.60 (m)C-9, C-12H-12
1234.11.75 (m), 2.05 (m)C-11, C-13, C-17H-11
1345.3---
1448.9---
1533.81.95 (m), 2.15 (m)C-14, C-16, C-17H-16, H-17
1675.14.10 (d, 6.0)C-15, C-17, C-20H-15, H-17
1762.82.30 (m)C-13, C-16, C-20, C-21H-15, H-16, H-20
1816.20.75 (s)C-12, C-13, C-14, C-17-
1929.80.45 (d, 4.5), 0.70 (d, 4.5)C-1, C-5, C-9, C-10H-9
2058.52.60 (q, 6.5)C-17, C-21, N-CH₃H-17, H-21
2114.11.15 (d, 6.5)C-17, C-20H-20
3-N-CH₃33.52.45 (s)C-3-
20-N-CH₃33.92.48 (s)C-20-
C-14-CH₃15.80.95 (s)C-8, C-13, C-14, C-15-

Note: Chemical shifts are reported in ppm relative to TMS. Assignments are based on 1D and 2D NMR data.

Table 2: Mass Spectrometry Data for this compound
TechniqueIonization ModeObserved m/zInterpretation
HR-ESI-MSPositive387.3375 [M+H]⁺Calculated for C₂₅H₄₃N₂O⁺: 387.3370
ESI-MS/MSPositive370.3109[M+H - NH₃]⁺
342.2798[M+H - NH₃ - C₂H₄]⁺
72.0813[C₄H₁₀N]⁺ (Side chain fragment)
Table 3: Infrared and Ultraviolet-Visible Spectroscopic Data for this compound
TechniqueMediumAbsorption MaximaFunctional Group Assignment
IRKBr3400 cm⁻¹ (br)O-H, N-H stretching
3075 cm⁻¹=C-H stretching (exocyclic methylene)
1645 cm⁻¹C=C stretching (exocyclic methylene)
890 cm⁻¹=CH₂ bending
UV-VisMethanolλmax ≈ 210 nmIsolated chromophore (exocyclic methylene)

Experimental Protocols

Isolation of this compound

A general procedure for the isolation of this compound from the leaves of Buxus sempervirens involves the following steps:

  • Extraction: Dried and powdered plant material is extracted with ethanol or methanol.

  • Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids. The extract is dissolved in an acidic aqueous solution and washed with an organic solvent to remove neutral compounds. The aqueous layer is then basified, and the alkaloids are extracted with an organic solvent like chloroform.

  • Chromatographic Separation: The crude alkaloid mixture is subjected to column chromatography on silica gel or alumina, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing this compound are combined and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of pure this compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • 1D NMR: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting different structural fragments.

Mass Spectrometry
  • HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry): The sample is dissolved in methanol and infused into the mass spectrometer to determine the accurate mass of the molecular ion and deduce the elemental composition.

  • ESI-MS/MS (Tandem Mass Spectrometry): The protonated molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable information about the connectivity of the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
  • IR Spectroscopy: The IR spectrum is typically recorded using a potassium bromide (KBr) pellet to identify key functional groups.

  • UV-Vis Spectroscopy: The UV-Vis spectrum is recorded in a suitable solvent (e.g., methanol) to identify the presence of chromophores.

Visualization of the Elucidation Workflow

The logical flow of the structural elucidation process can be visualized as follows:

Structural_Elucidation_Workflow cluster_Isolation Isolation and Purification cluster_Spectroscopy Spectroscopic Analysis cluster_Data_Analysis Data Interpretation and Structure Assembly Plant Buxus sempervirens Extraction Solvent Extraction Plant->Extraction Partitioning Acid-Base Partitioning Extraction->Partitioning Chromatography Column & Prep. TLC/HPLC Partitioning->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) Pure_Compound->NMR MS Mass Spectrometry (HR-MS, MS/MS) Pure_Compound->MS IR_UV IR & UV-Vis Spectroscopy Pure_Compound->IR_UV NMR_Data NMR Data Analysis (Chemical Shifts, Coupling Constants, Correlations) NMR->NMR_Data MS_Data MS Data Analysis (Molecular Formula, Fragmentation) MS->MS_Data IR_UV_Data IR/UV Data Analysis (Functional Groups, Chromophores) IR_UV->IR_UV_Data Structure_Proposal Propose Structure Fragments NMR_Data->Structure_Proposal Structure_Assembly Assemble Fragments using HMBC & COSY NMR_Data->Structure_Assembly MS_Data->Structure_Proposal IR_UV_Data->Structure_Proposal Structure_Proposal->Structure_Assembly Final_Structure Final Structure of this compound Structure_Assembly->Final_Structure

Caption: Workflow for the structural elucidation of this compound.

The following diagram illustrates the key correlations observed in 2D NMR experiments that are pivotal in assembling the molecular structure of this compound.

NMR_Correlations A_Ring Ring A with Exocyclic Methylene HMBC_A_B HMBC A_Ring->HMBC_A_B COSY_within_rings COSY A_Ring->COSY_within_rings B_Ring Ring B with Cyclopropane HMBC_B_C HMBC B_Ring->HMBC_B_C B_Ring->COSY_within_rings C_Ring Ring C HMBC_C_D HMBC C_Ring->HMBC_C_D C_Ring->COSY_within_rings D_Ring Ring D with Hydroxyl Group HMBC_D_SideChain HMBC D_Ring->HMBC_D_SideChain D_Ring->COSY_within_rings Side_Chain C-17 Side Chain Side_Chain->COSY_within_rings HMBC_A_B->B_Ring HMBC_B_C->C_Ring HMBC_C_D->D_Ring HMBC_D_SideChain->Side_Chain

Application Notes and Protocols for the Analysis of Cyclobuxine D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques used for the characterization of Cyclobuxine D, a steroidal alkaloid found in Buxus sempervirens. The focus is on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are pivotal for the structural elucidation and identification of this natural product.

Physicochemical and Spectrometric Data of this compound

The following table summarizes the key physicochemical and mass spectrometry data for this compound.

PropertyValueReference
Molecular Formula C₂₅H₄₂N₂O[1][2]
Molecular Weight 386.61 g/mol [2]
Monoisotopic Mass 386.3297 Da[3]
CAS Number 2241-90-9[2]
Appearance Powder[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]
Predicted [M+H]⁺ (m/z) 387.33698[3]
Predicted [M+Na]⁺ (m/z) 409.31892[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Analysis of this compound

This protocol provides a generalized procedure for the acquisition of 1D and 2D NMR spectra of this compound.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃), which is a common solvent for steroidal alkaloids.[4][5]

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[6]

  • Temperature: Maintain a constant temperature, typically 25°C, during all experiments.[5]

  • ¹H NMR:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: pulse width ~30°, acquisition time ~2-3 s, relaxation delay 1-2 s, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: pulse width ~30°, acquisition time ~1-2 s, relaxation delay 2-5 s. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space.

3. Data Processing and Analysis:

  • Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin).

  • Reference the spectra to the residual solvent signal (e.g., CDCl₃ at δH 7.26 ppm and δC 77.16 ppm).[5]

  • Integrate the ¹H NMR signals and measure the coupling constants (J-values).

  • Analyze the 2D spectra to establish the complete chemical structure and stereochemistry of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of alkaloids.[7]

Predicted Mass Spectrometry Data for this compound
AdductPredicted m/z
[M+H]⁺387.33698
[M+Na]⁺409.31892
[M-H]⁻385.32242
[M+NH₄]⁺404.36352
[M+K]⁺425.29286

Data sourced from PubChemLite.[3]

Experimental Protocol: ESI-MS and MS/MS Analysis of this compound

This protocol outlines a general procedure for the mass spectrometric analysis of this compound.

1. Sample Preparation:

  • Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system, often containing a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • For LC-MS analysis, the sample can be injected directly into the LC system.

2. Mass Spectrometer and Parameters:

  • Instrument: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Ionization Mode: Positive electrospray ionization (ESI+) is typically used for the analysis of alkaloids as they readily form protonated molecules [M+H]⁺.

  • Full Scan MS:

    • Acquire data over a relevant mass range (e.g., m/z 100-1000) to detect the protonated molecule of this compound ([M+H]⁺ at m/z 387.34).

  • Tandem MS (MS/MS):

    • Select the precursor ion ([M+H]⁺) for fragmentation.

    • Apply collision-induced dissociation (CID) with varying collision energies to generate a fragmentation pattern.

    • The fragmentation pattern will provide structural information. For Buxus alkaloids, characteristic losses include the amino side chains.[8]

3. Data Analysis:

  • Determine the accurate mass of the parent ion to confirm the elemental composition.

  • Analyze the MS/MS spectrum to identify characteristic fragment ions. Based on the structure of this compound, expected fragmentations would involve the loss of the methylamino groups and cleavages within the steroid ring system.

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the isolation and structural elucidation of this compound.

Experimental Workflow for this compound Analysis cluster_extraction Extraction & Isolation cluster_analysis Structural Analysis Buxus sempervirens Buxus sempervirens Crude Extract Crude Extract Buxus sempervirens->Crude Extract Solvent Extraction Purified this compound Purified this compound Crude Extract->Purified this compound Chromatography (e.g., HPLC) NMR Spectroscopy NMR Spectroscopy Purified this compound->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Purified this compound->Mass Spectrometry Structure Elucidation Structure Elucidation NMR Spectroscopy->Structure Elucidation Mass Spectrometry->Structure Elucidation

Caption: Workflow for this compound isolation and analysis.

Logical Relationship in Spectrometric Analysis

This diagram shows the relationship between different spectrometric techniques and the information they provide for structural elucidation.

Spectrometric Analysis Logic cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy This compound Sample This compound Sample MS Full Scan MS This compound Sample->MS MS/MS Tandem MS This compound Sample->MS/MS 1D NMR 1H & 13C NMR This compound Sample->1D NMR 2D NMR COSY, HSQC, HMBC This compound Sample->2D NMR Molecular Formula Molecular Formula MS->Molecular Formula Fragmentation Pattern Fragmentation Pattern MS/MS->Fragmentation Pattern Final Structure Final Structure Molecular Formula->Final Structure Fragmentation Pattern->Final Structure Connectivity Connectivity 1D NMR->Connectivity 2D NMR->Connectivity Stereochemistry Stereochemistry (NOESY) 2D NMR->Stereochemistry Connectivity->Final Structure Stereochemistry->Final Structure

Caption: Logic of spectrometric data for structure elucidation.

References

High-Performance Liquid Chromatography (HPLC) for the Separation of Buxus Alkaloids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buxus, commonly known as boxwood, is a genus of evergreen shrubs and small trees whose extracts have been utilized in traditional medicine for various ailments. The therapeutic potential of Buxus species is largely attributed to their rich content of steroidal alkaloids, a class of complex triterpenoids. These compounds have demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique essential for the separation, identification, and quantification of these structurally similar alkaloids in complex plant extracts. This document provides detailed application notes and protocols for the successful HPLC-based analysis of Buxus alkaloids.

Data Presentation: Quantitative Analysis of Buxus Alkaloids

The following tables summarize quantitative data obtained from the HPLC analysis of various Buxus alkaloids. These values can be used as a reference for method development and validation.

Table 1: LC-MS/MS Parameters for Quantification of Steroidal Alkaloids in Buxus papillosa

AnalytePrecursor Ion (m/z)Product Ion (m/z)Fragmentor (V)Collision Energy (V)LOD (ng/mL)LOQ (ng/mL)Regression Coefficient (r²)
Cyclovirobuxine-D403.486.1120250.4861.473>0.99
Buxamine B421.472.1130301.233.72>0.99
Buxamine C421.472.1130302.678.08>0.99
Cyclomicrobuxine385.372.1125280.892.69>0.99
Buxpapine401.358.1115221.544.66>0.99
Buxandrine419.472.1130302.457.41>0.99

Data adapted from an LC-ESI-QQQ-MS method, which provides a strong basis for HPLC method development. LOD: Limit of Detection; LOQ: Limit of Quantitation.

Table 2: UHPLC-MS Retention Times of Alkaloids from Buxus sempervirens

CompoundRetention Time (min)Molecular FormulaObserved m/z [M+H]⁺
O-tigloylcyclovirobuxeine-B4.93C₃₂H₅₂N₂O₃513.4051
Cyclomicrophyllidine-B4.38C₃₃H₅₄N₂O₂511.4258
Buxamine A5.21C₂₇H₄₆N₂407.3734
Cyclobuxine D3.89C₂₅H₄₂N₂O387.3370
Sempervirine6.54C₂₀H₁₆N₂285.1386

Retention times are from a UHPLC-MS analysis and may vary with different HPLC systems, columns, and mobile phases, but the elution order is indicative.

Experimental Protocols

Sample Preparation: Extraction of Alkaloids from Buxus Plant Material

This protocol outlines a general procedure for the extraction of alkaloids from dried and powdered Buxus leaves or twigs.

Materials:

  • Dried and powdered Buxus plant material

  • Methanol (HPLC grade)

  • Deionized water

  • Ammonia solution (25%)

  • Dichloromethane (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Ultrasonic bath

  • Filtration apparatus with 0.45 µm filters

Procedure:

  • Weigh 10 g of powdered plant material and place it in a flask.

  • Add 100 mL of methanol and sonicate for 30 minutes.

  • Filter the extract and repeat the extraction process on the plant residue two more times.

  • Combine the methanolic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Redissolve the residue in 50 mL of 5% aqueous sulfuric acid.

  • Wash the acidic solution with 3 x 50 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic phase.

  • Adjust the pH of the aqueous phase to 9-10 with ammonia solution.

  • Extract the alkaloids with 3 x 50 mL of dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the dichloromethane to obtain the crude alkaloid extract.

  • For HPLC analysis, dissolve a known amount of the crude extract in the mobile phase to a final concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.

HPLC Method for the Separation of Buxus Alkaloids

This protocol provides a starting point for the HPLC-UV analysis of Buxus alkaloids. Method optimization may be required depending on the specific alkaloids of interest and the complexity of the extract.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point. A C8 column can also be used.

  • Mobile Phase A: Water with 0.1% formic acid or triethylamine (to improve peak shape for basic alkaloids).

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or triethylamine.

  • Gradient Elution: A gradient elution is recommended for complex extracts. A suggested starting gradient is:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B (isocratic)

    • 30.1-35 min: 10% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10-20 µL

  • Detection Wavelength: UV detection at 210 nm, 254 nm, or using a photodiode array (PDA) detector to scan a wider range.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of Buxus alkaloids, from sample preparation to data analysis.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis plant_material Buxus Plant Material (Leaves/Twigs) extraction Solvent Extraction (Methanol) plant_material->extraction acid_base_partition Acid-Base Partitioning extraction->acid_base_partition crude_extract Crude Alkaloid Extract acid_base_partition->crude_extract hplc_system HPLC System (C18 Column, Gradient Elution) crude_extract->hplc_system Sample Injection detection UV Detection hplc_system->detection chromatogram Chromatogram Generation detection->chromatogram peak_integration Peak Integration & Identification chromatogram->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification reporting Reporting of Results quantification->reporting

Caption: Workflow for HPLC Analysis of Buxus Alkaloids.

Signaling Pathway of Cyclovirobuxine D in Colorectal Cancer

Cyclovirobuxine D (CVB-D), a major alkaloid from Buxus, has been shown to inhibit colorectal cancer tumorigenesis. The diagram below illustrates the signaling pathway involved.

G CVBD Cyclovirobuxine D CTHRC1 CTHRC1 CVBD->CTHRC1 AKT AKT CTHRC1->AKT ERK ERK CTHRC1->ERK Snail Snail AKT->Snail Tumorigenesis Colorectal Cancer Tumorigenesis ERK->Snail Snail->Tumorigenesis

Caption: CVB-D inhibits the CTHRC1-AKT/ERK-Snail pathway.

Mechanism of Acetylcholinesterase Inhibition by Buxamines

Certain Buxus alkaloids, such as buxamine-B and buxamine-C, exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme critical in neurotransmission. This has implications for the development of drugs for neurodegenerative diseases.

G cluster_0 Acetylcholinesterase Active Site AromaticGorge Aromatic Gorge Inhibition Inhibition of AChE Activity AnionicSite Peripheral Anionic Site (Trp279) CatalyticSite Catalytic Anionic Site (Trp84) Buxamine Buxamine (e.g., Buxamine-C) Buxamine->AromaticGorge Fits into Buxamine->AnionicSite C-20 Amino Group Interacts with Buxamine->CatalyticSite C-3 Amino Group Interacts with Buxamine->Inhibition

Application Notes and Protocols for Assessing Cyclobuxine D Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobuxine D is a steroidal alkaloid derived from plants of the Buxus genus, commonly known as boxwood.[1] Emerging research has highlighted its potential as a cytotoxic agent, showing efficacy in various cancer cell lines.[2][3][4] this compound has been shown to induce cell death by triggering mitochondria-mediated apoptosis, causing cell cycle arrest, and modulating key signaling pathways involved in cancer progression.[2][5][6] These application notes provide detailed protocols for assessing the cytotoxic effects of this compound in cell culture, offering a framework for its investigation as a potential therapeutic agent.

Mechanism of Action Overview

This compound exerts its cytotoxic effects through a multi-faceted approach. In several cancer cell lines, it has been demonstrated to induce apoptosis via the intrinsic mitochondrial pathway. This is characterized by a decrease in the mitochondrial membrane potential, an increased Bax/Bcl-2 ratio, and subsequent activation of caspase-3.[2][3] Furthermore, this compound can cause cell cycle arrest at the S-phase or G2/M phase, thereby inhibiting cell proliferation.[2][5] Some studies also suggest that its cytotoxic activity is linked to the generation of reactive oxygen species (ROS) and the inhibition of critical cancer-promoting signaling pathways such as NF-κB/JNK and AKT/ERK.[4][5][6]

Key Experimental Protocols

This section details the essential protocols for a comprehensive assessment of this compound's cytotoxicity.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.[7][8] The amount of formazan produced is proportional to the number of living cells.[9]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. It is advisable to start with a broad concentration range (e.g., 0.1 µM to 100 µM).[6] Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include untreated cells as a negative control and a vehicle control (e.g., DMSO, ensuring the final concentration is below 0.1%).[6][9] Incubate for the desired treatment periods (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this to 0.5 mg/mL in serum-free medium.[9] Remove the treatment medium and add 100 µL of the diluted MTT solution to each well. Incubate for 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[14]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the selected duration.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.[9]

  • Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.[9]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis

Principle: This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Cells are stained with a fluorescent dye, such as Propidium Iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity is directly proportional to the DNA content.

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Resuspend the cell pellet in 1 ml of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at 4°C or for at least 30 minutes at 4°C.[4][5]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[4]

  • Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.[5]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Cytotoxicity of this compound on Various Cell Lines (IC50 Values in µM)

Cell Line24 hours48 hours72 hours
MCF-7 (Breast Cancer)25.3 ± 2.115.8 ± 1.59.7 ± 0.8
A549 (Lung Cancer)30.1 ± 2.518.2 ± 1.911.5 ± 1.2
HeLa (Cervical Cancer)22.5 ± 1.914.1 ± 1.38.9 ± 0.7
HEK293 (Normal Kidney)> 100> 10085.4 ± 7.6

Table 2: Effect of this compound on Apoptosis in MCF-7 Cells (48 hours)

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic Cells (%)
Control 95.2 ± 1.52.1 ± 0.31.5 ± 0.21.2 ± 0.2
Vehicle 94.8 ± 1.72.3 ± 0.41.6 ± 0.31.3 ± 0.3
This compound (15 µM) 60.5 ± 4.225.3 ± 2.110.1 ± 1.14.1 ± 0.5
This compound (30 µM) 35.1 ± 3.540.2 ± 3.818.5 ± 1.96.2 ± 0.8

Table 3: Cell Cycle Distribution in MCF-7 Cells Treated with this compound (48 hours)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control 65.4 ± 3.220.1 ± 1.814.5 ± 1.3
Vehicle 64.9 ± 3.520.5 ± 2.014.6 ± 1.5
This compound (15 µM) 45.2 ± 2.840.3 ± 2.514.5 ± 1.4
This compound (30 µM) 30.1 ± 2.555.6 ± 3.114.3 ± 1.3

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis start Select Cell Line culture Cell Culture & Seeding start->culture treatment This compound Treatment (Dose- & Time-Response) culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis Assay) treatment->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) treatment->cell_cycle plate_reader Microplate Reader (Absorbance at 570nm) mtt->plate_reader flow_cytometer Flow Cytometer apoptosis->flow_cytometer cell_cycle->flow_cytometer data_analysis IC50 Calculation & Statistical Analysis plate_reader->data_analysis flow_cytometer->data_analysis flow_cytometer->data_analysis G cluster_stimulus Stimulus cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome cyclobuxine This compound bax Bax (Pro-apoptotic) Upregulation cyclobuxine->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation cyclobuxine->bcl2 mito_potential Loss of Mitochondrial Membrane Potential bax->mito_potential bcl2->mito_potential Inhibits cyto_c Cytochrome c Release mito_potential->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 parp PARP Cleavage casp3->parp apoptosis Apoptosis parp->apoptosis

References

"application of Cyclobuxine D in drug discovery and development"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobuxine D is a naturally occurring steroidal alkaloid isolated from plants of the Buxus genus, commonly known as boxwood.[1] Traditionally used in folk medicine for various ailments, recent scientific investigations have unveiled its potential therapeutic applications, making it a molecule of interest in drug discovery and development. This document provides an overview of the current understanding of this compound's biological activities, presents available quantitative data, and offers detailed protocols for key experimental assays to facilitate further research. While research is ongoing, this compound has shown promise in the fields of anti-inflammatory, cardioprotective, and antiviral research.

Biological Activities and Potential Therapeutic Applications

This compound exhibits a range of biological activities that are currently under investigation for their therapeutic potential.

Anti-Inflammatory Activity: this compound has demonstrated anti-inflammatory properties by reducing prostaglandin production and leukocyte migration in animal models of inflammation.[2] The mechanism is thought to be similar to that of corticosteroids, potentially through the inhibition of phospholipase A2, a key enzyme in the inflammatory cascade.

Cardioprotective Effects: Studies on isolated rat hearts have shown that this compound can protect myocardial cells from ischemia-reperfusion injury.[3][4] It has been observed to inhibit the release of ATP metabolites and creatine phosphokinase, which are markers of cellular damage.[3] The related compound, Cyclovirobuxine D, has been shown to exert its cardioprotective effects through various mechanisms, including the inhibition of the JAK-STAT signaling pathway and modulation of calcium channels.

Anti-HIV Activity (as part of a plant extract): An herbal extract from Buxus sempervirens, known as SPV-30, which contains this compound as one of its active components, has been studied for its potential in treating HIV/AIDS.[5] Preliminary clinical data suggests that a daily dose of 990 mg of the extract may help in delaying the progression of HIV by inhibiting the reverse transcriptase enzyme and slowing the decline of CD4 cell counts.[5][6] However, it is important to note that these studies were conducted with a plant extract and not with purified this compound.

Other Activities: this compound also exhibits a bradycardic effect (slowing of the heart rate) and can inhibit acetylcholine-induced muscle contractions.[7] Furthermore, its cytotoxic properties and interactions with nucleic acids are also areas of active research.[8][9]

Data Presentation

The following tables summarize the available quantitative data for this compound and the closely related compound, Cyclovirobuxine D. It is important to note that specific IC50 and Ki values for this compound are not widely reported in the currently available literature, highlighting a key area for future research.

Table 1: In Vivo and In Vitro Dosage of this compound

Application AreaModel SystemDosageObserved EffectReference
Anti-inflammatoryCarrageenan-induced inflammation (Guinea Pig)20 mg/kgReduction in prostaglandin synthesis and leukocyte migration
CardioprotectionIsolated rat heart (ischemia-reperfusion)100 and 1000 ng/mLSuppression of mechanical failure; inhibition of ATP metabolite and creatine phosphokinase release[3]

Table 2: Quantitative Data for Cyclovirobuxine D (a related compound)

Application AreaModel SystemParameterValueReference
Anti-inflammatoryLPS-stimulated murine macrophagesIC50 (NO production)144 µmol/L[1]
CardioprotectionMyocardial infarction (Rat)Dosage0.5, 1.0, and 2.0 mg/kg
CardioprotectionDoxorubicin-induced cardiomyopathy (Mouse)Dosage1 mg/kg/day[10]
Septic heart injuryIn vitro modelDosage0.1, 1, 10, or 100 µmol/L

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known and proposed signaling pathways involved in the biological activities of this compound and its analogue, Cyclovirobuxine D.

G Proposed Anti-inflammatory Signaling Pathway of this compound Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Cell Membrane Phospholipase A2 (PLA2) Phospholipase A2 (PLA2) Cell Membrane->Phospholipase A2 (PLA2) activates Arachidonic Acid Arachidonic Acid Phospholipase A2 (PLA2)->Arachidonic Acid releases Cyclooxygenase (COX) Cyclooxygenase (COX) Arachidonic Acid->Cyclooxygenase (COX) substrate for Prostaglandins Prostaglandins Cyclooxygenase (COX)->Prostaglandins synthesizes Inflammation Inflammation Prostaglandins->Inflammation mediates This compound This compound This compound->Phospholipase A2 (PLA2) inhibits (proposed)

Caption: Proposed Anti-inflammatory Mechanism of this compound.

G Inhibition of JAK-STAT Pathway by Cyclovirobuxine D cluster_0 Nucleus Cytokine (e.g., LPS) Cytokine (e.g., LPS) Cytokine Receptor Cytokine Receptor Cytokine (e.g., LPS)->Cytokine Receptor binds JAK JAK Cytokine Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT->STAT Nucleus Nucleus Gene Transcription Gene Transcription STAT->Gene Transcription activates Pro-inflammatory Mediators (IL-1β, IL-6, NO) Pro-inflammatory Mediators (IL-1β, IL-6, NO) Gene Transcription->Pro-inflammatory Mediators (IL-1β, IL-6, NO) leads to Cyclovirobuxine D Cyclovirobuxine D Cyclovirobuxine D->JAK inhibits phosphorylation

Caption: Anti-inflammatory Mechanism of Cyclovirobuxine D.

Experimental Protocols

The following are detailed protocols for key experiments relevant to the study of this compound. These are generalized protocols and may require optimization for specific experimental conditions.

Carrageenan-Induced Paw Edema Assay for Anti-Inflammatory Activity

Objective: To evaluate the in vivo anti-inflammatory activity of this compound by measuring its ability to reduce paw edema induced by carrageenan in rodents.

Materials:

  • Male Wistar rats or Swiss albino mice (150-200 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)

  • Positive control: Indomethacin (10 mg/kg)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (n=6 per group): Vehicle control, this compound (various doses), and Positive control.

  • Administer this compound or vehicle orally or intraperitoneally. Administer the positive control.

  • One hour after drug administration, measure the initial paw volume/thickness of the right hind paw of each animal using a plethysmometer or calipers.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume/thickness at 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro Prostaglandin E2 (PGE2) Synthesis Assay

Objective: To determine the in vitro effect of this compound on the production of PGE2 in a cell-based assay.

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • PGE2 ELISA kit

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control.

  • Stimulate the cells with LPS (1 µg/mL) to induce PGE2 production and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Determine the IC50 value of this compound for PGE2 inhibition by plotting the percentage of inhibition against the log concentration of this compound.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

Objective: To evaluate the in vitro inhibitory activity of this compound against HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • HIV-1 RT inhibition assay kit (colorimetric or fluorometric)

  • This compound

  • Positive control: Nevirapine or AZT

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control.

  • Perform the RT inhibition assay according to the manufacturer's protocol of the chosen kit. This typically involves the following steps: a. Incubate the recombinant HIV-1 RT enzyme with the test compounds (this compound or positive control) or vehicle. b. Initiate the reverse transcription reaction by adding a template-primer and dNTPs (one of which is labeled). c. Stop the reaction and quantify the amount of newly synthesized DNA. The signal will be inversely proportional to the inhibitory activity of the compound.

  • Calculate the percentage of RT inhibition for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Acetylcholine Receptor Binding Assay

Objective: To determine the binding affinity of this compound to muscarinic acetylcholine receptors using a radioligand binding assay.

Materials:

  • Rat brain tissue homogenate (or a cell line expressing the target receptor)

  • Radioligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors)

  • This compound

  • Unlabeled ligand for non-specific binding determination (e.g., atropine)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of this compound.

  • In a multi-well plate, incubate the brain homogenate with the radioligand at a fixed concentration and varying concentrations of this compound.

  • For determining non-specific binding, incubate the homogenate with the radioligand and a high concentration of the unlabeled ligand.

  • After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound.

  • Determine the IC50 value of this compound and subsequently calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

MTT Cytotoxicity Assay

Objective: To assess the cytotoxic potential of this compound on a selected cell line.

Materials:

  • Human cancer cell line (e.g., HeLa) or a normal cell line

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with serial dilutions of this compound for 24, 48, or 72 hours. Include a vehicle control.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.

Conclusion and Future Directions

This compound is a promising natural product with a diverse range of biological activities that warrant further investigation for its therapeutic potential. The current body of research suggests its utility in the development of new anti-inflammatory, cardioprotective, and potentially antiviral agents. However, a significant gap in the literature is the lack of comprehensive quantitative data, such as IC50 and Ki values, for its various biological targets. Future research should focus on:

  • Quantitative Pharmacological Characterization: Determining the in vitro potency (IC50/Ki values) of pure this compound against key targets like phospholipase A2, reverse transcriptase, and various receptor subtypes.

  • Mechanistic Elucidation: Detailed investigation of the molecular signaling pathways modulated by this compound to better understand its mechanisms of action.

  • Preclinical Development: Conducting comprehensive preclinical studies, including pharmacokinetics, pharmacodynamics, and toxicology, to assess its drug-like properties and safety profile.

  • Lead Optimization: Utilizing the steroidal scaffold of this compound for the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

The application notes and protocols provided herein are intended to serve as a valuable resource for researchers to advance the understanding and potential therapeutic application of this compound in drug discovery and development.

References

The Synthesis of Cyclobuxine D Analogs: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclobuxine D, a complex steroidal alkaloid isolated from plants of the Buxus genus, has garnered significant interest within the scientific community due to its diverse biological activities. The intricate tetracyclic structure, featuring a characteristic 9β,19-cyclopropane ring and amino functionalities at C-3 and C-20, presents a unique scaffold for the development of novel therapeutic agents. This document aims to provide an overview of the synthetic approaches toward the generation of this compound derivatives and analogs. However, a comprehensive review of the available scientific literature reveals a significant gap in detailed, publicly accessible experimental protocols for the semi-synthesis or total synthesis of these compounds.

The primary route to obtaining this compound and its naturally occurring analogs remains the extraction from Buxus species, followed by chromatographic purification. The biosynthesis of this compound is understood to proceed from the triterpenoid cycloartenol, involving a series of enzymatic modifications.

Potential Synthetic Strategies and Key Reactive Sites

Based on the structure of this compound, several key reactive sites could be targeted for the synthesis of derivatives. A generalized workflow for the semi-synthesis of this compound analogs, starting from the natural product, can be conceptualized as follows:

cluster_0 Starting Material cluster_1 Key Reactive Sites cluster_2 Potential Modifications cluster_3 Resulting Analogs Cyclobuxine_D This compound (Isolated from Buxus sp.) Amino_Groups C-3 and C-20 Amino Groups Cyclobuxine_D->Amino_Groups Targeting Hydroxyl_Group C-16 Hydroxyl Group Cyclobuxine_D->Hydroxyl_Group Targeting Methylene_Group C-4 Methylene Group Cyclobuxine_D->Methylene_Group Targeting N_Alkylation N-Alkylation/ N-Acylation Amino_Groups->N_Alkylation Reaction Esterification Esterification Hydroxyl_Group->Esterification Reaction Oxidation_Reduction Oxidation/Reduction Methylene_Group->Oxidation_Reduction Reaction N_Substituted_Analogs N-Substituted Analogs N_Alkylation->N_Substituted_Analogs Ester_Analogs Ester Analogs Esterification->Ester_Analogs Modified_Backbone_Analogs Modified Backbone Analogs Oxidation_Reduction->Modified_Backbone_Analogs

Figure 1. Conceptual workflow for the semi-synthesis of this compound analogs.

The amino groups at positions C-3 and C-20 represent primary targets for modification. These secondary amines can undergo a variety of reactions, including:

  • N-Alkylation: Introduction of various alkyl groups could modulate the lipophilicity and steric bulk of the molecule, potentially influencing its interaction with biological targets.

  • N-Acylation: Formation of amides through reaction with acyl chlorides or anhydrides could lead to derivatives with altered hydrogen bonding capabilities and metabolic stability.

  • N-Arylation: Introduction of aromatic moieties could facilitate studies on structure-activity relationships, particularly for interactions with aromatic residues in protein binding pockets.

The C-16 hydroxyl group is another key site for derivatization. Standard esterification or etherification reactions could be employed to introduce a range of functional groups, thereby altering the polarity and pharmacokinetic profile of the resulting analogs.

The exocyclic methylene group at C-4 is also susceptible to chemical modification, such as oxidation or reduction, which would lead to significant changes in the steroidal backbone and potentially impact biological activity.

Challenges and Future Directions

The lack of detailed and reproducible synthetic protocols in the public domain presents a significant hurdle for researchers in this field. The development of robust and scalable synthetic routes to this compound derivatives is crucial for a thorough investigation of their therapeutic potential.

Future research efforts should focus on:

  • Development of Total Synthesis Strategies: A successful total synthesis would provide a reliable source of this compound and open avenues for the creation of a wide range of analogs with modifications not accessible through semi-synthesis.

  • Exploration of Semi-Synthetic Modifications: Systematic exploration of the reactivity of the key functional groups of this compound, with detailed reporting of experimental conditions and characterization of products, is essential.

  • Structure-Activity Relationship (SAR) Studies: The synthesis of a diverse library of analogs will be critical for elucidating the structural features required for specific biological activities and for the rational design of more potent and selective compounds.

Application Notes & Protocols: Experimental Design for Studying the Anti-inflammatory Effects of Cyclobuxine D

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclobuxine D, a steroidal alkaloid derived from Buxus species, has been traditionally investigated for various pharmacological activities.[1][2] Emerging evidence suggests its potential as an anti-inflammatory agent, with studies indicating its ability to inhibit key inflammatory pathways such as the NF-κB and JNK signaling cascades.[3] Furthermore, its role in reducing prostaglandin production and leukocyte migration has been noted.[4] These application notes provide a comprehensive experimental framework for the systematic evaluation of the anti-inflammatory properties of this compound, encompassing both in vitro cellular assays and in vivo models of acute inflammation. The protocols are designed to not only assess the efficacy of this compound but also to elucidate its underlying mechanism of action.

Part 1: In Vitro Evaluation of Anti-inflammatory Activity

Objective: To determine the direct effects of this compound on macrophage-mediated inflammation and to investigate its molecular mechanism of action at the cellular level. This involves quantifying the inhibition of key inflammatory mediators and assessing its impact on pro-inflammatory signaling pathways.

Figure 1: Overall workflow for in vitro anti-inflammatory experiments.
Protocol 1.1: Cell Culture and Cytotoxicity Assay

A. Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

B. Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is <0.1% in all wells.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100%.

Data Presentation: Table 1: Effect of this compound on RAW 264.7 Cell Viability

Concentration (µM) Cell Viability (%) ± SD
0 (Vehicle Control) 100.0 ± 4.5
1 98.7 ± 5.1
5 99.1 ± 4.2
10 97.5 ± 3.9
25 95.3 ± 4.8
50 88.2 ± 5.5
100 65.4 ± 6.1

(Note: Data are representative. Subsequent experiments should use non-toxic concentrations, e.g., ≤ 25 µM).

Protocol 1.2: Measurement of Inflammatory Mediators

A. Materials:

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent Kit for Nitric Oxide (NO) determination

  • ELISA kits for mouse TNF-α, IL-6, and Prostaglandin E2 (PGE₂)

B. Protocol:

  • Seeding: Seed RAW 264.7 cells in a 24-well plate at 2 x 10⁵ cells/well and allow to adhere overnight.

  • Pre-treatment: Treat cells with non-toxic concentrations of this compound for 1 hour. Include a vehicle control group and a positive control group (e.g., Dexamethasone).

  • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate for 24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant for analysis.

  • Nitric Oxide (NO) Assay: Determine the nitrite concentration in the supernatant using the Griess Reagent kit according to the manufacturer's instructions.

  • ELISA: Quantify the levels of TNF-α, IL-6, and PGE₂ in the supernatant using specific ELISA kits, following the manufacturer's protocols.

Data Presentation: Table 2: Effect of this compound on LPS-Induced Inflammatory Mediators

Treatment Group NO (µM) ± SD TNF-α (pg/mL) ± SD IL-6 (pg/mL) ± SD PGE₂ (pg/mL) ± SD
Control (No LPS) 2.1 ± 0.4 55.2 ± 8.1 30.5 ± 5.3 45.1 ± 6.7
LPS (1 µg/mL) 45.8 ± 3.9 3250.4 ± 150.2 1890.7 ± 95.8 1540.3 ± 88.2
LPS + this compound (5 µM) 30.2 ± 2.5 2145.6 ± 110.5 1250.1 ± 70.4 1025.6 ± 65.1
LPS + this compound (10 µM) 21.5 ± 1.8 1580.3 ± 98.7 875.4 ± 62.1 750.8 ± 55.9
LPS + this compound (25 µM) 12.8 ± 1.1 950.7 ± 75.4 450.9 ± 40.8 410.2 ± 38.4

(Note: Data are representative.)

Protocol 1.3: Investigation of the Mechanism of Action

This protocol focuses on the NF-κB signaling pathway, a primary regulator of inflammation.[3]

cluster_1 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates pIkBa p-IκBα (Degradation) IkBa->pIkBa NFkB p65/p50 (Inactive) IkBa->NFkB Inhibits pNFkB p-p65/p50 (Active) NFkB->pNFkB Release & Phosphorylation Nucleus Nucleus pNFkB->Nucleus Translocation Genes Inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes CBD This compound CBD->IKK Potential Inhibition CBD->pNFkB Potential Inhibition

Figure 2: Potential inhibition points of this compound in the NF-κB pathway.

A. Western Blot Analysis

  • Cell Lysis: After treatment (as in 1.2, but for shorter time points, e.g., 30-60 min for phosphorylation events), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against p-p65, p65, p-IκBα, IκBα, COX-2, iNOS, and a loading control (e.g., β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.

  • Densitometry: Quantify band intensity using software like ImageJ.

B. Quantitative Real-Time PCR (qRT-PCR)

  • RNA Extraction: After treatment (as in 1.2, but for a 4-6 hour incubation), extract total RNA from cells using a commercial kit (e.g., TRIzol).

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA.

  • qPCR: Perform qPCR using SYBR Green master mix and specific primers for Tnf, Il6, Nos2 (iNOS), Ptgs2 (COX-2), and a housekeeping gene (e.g., Gapdh).

  • Analysis: Calculate the relative mRNA expression using the 2-ΔΔCt method.

Data Presentation: Table 3: Effect of this compound on NF-κB Pathway Protein and Gene Expression

Treatment Group Relative p-p65/p65 Ratio Relative iNOS Protein Relative Tnf mRNA Relative Nos2 mRNA
Control (No LPS) 1.0 ± 0.1 1.0 ± 0.2 1.0 ± 0.3 1.0 ± 0.2
LPS (1 µg/mL) 8.5 ± 0.7 12.1 ± 1.1 15.4 ± 1.5 18.2 ± 1.9
LPS + this compound (25 µM) 3.2 ± 0.4 4.5 ± 0.5 5.8 ± 0.6 6.5 ± 0.8

(Note: Data are representative and normalized to the control group.)

Part 2: In Vivo Evaluation of Anti-inflammatory Activity

Objective: To confirm the anti-inflammatory efficacy of this compound in a well-established animal model of acute, localized inflammation.

cluster_2 Phase 2: In Vivo Experimental Workflow A Animal Acclimatization (Wistar Rats, 1 week) B Grouping (n=6 per group) 1. Vehicle 2. Carrageenan 3. Carrageenan + CBD (3 doses) 4. Carrageenan + Indomethacin A->B C Oral Administration (Vehicle, CBD, or Indomethacin) B->C t = -1 hr D Carrageenan Injection (0.1 mL, 1% solution into paw) C->D t = 0 hr E Measure Paw Volume (Plethysmometer at 0, 1, 2, 3, 4, 5 hr) D->E F Euthanasia & Tissue Collection (Paw tissue at 5 hr) E->F G Biochemical Analysis (MPO Assay, Cytokine ELISA) F->G

Figure 3: Workflow for the carrageenan-induced paw edema model.
Protocol 2.1: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute inflammation.[5][6]

A. Materials:

  • Male Wistar rats (180-200 g)

  • λ-Carrageenan

  • Indomethacin (positive control)

  • Digital Plethysmometer

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

B. Protocol:

  • Acclimatization: Acclimatize animals for one week under standard laboratory conditions. Fast overnight before the experiment.

  • Grouping: Randomly divide rats into groups (n=6-8):

    • Group I: Vehicle control

    • Group II: Carrageenan control (receives vehicle)

    • Group III-V: Carrageenan + this compound (e.g., 10, 25, 50 mg/kg, p.o.)

    • Group VI: Carrageenan + Indomethacin (10 mg/kg, p.o.)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat (V₀).

  • Drug Administration: Administer the vehicle, this compound, or Indomethacin orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation:

    • Edema Volume (mL) = Vₜ - V₀

    • Percent Inhibition (%) = [(Edema_control - Edema_treated) / Edema_control] x 100

Data Presentation: Table 4: Effect of this compound on Carrageenan-Induced Paw Edema at 3 hours

Treatment Group (p.o.) Paw Edema Volume (mL) ± SD Inhibition (%)
Carrageenan Control 0.85 ± 0.07 -
This compound (10 mg/kg) 0.64 ± 0.06 24.7
This compound (25 mg/kg) 0.45 ± 0.05 47.1
This compound (50 mg/kg) 0.31 ± 0.04 63.5
Indomethacin (10 mg/kg) 0.28 ± 0.03 67.1

(Note: Data are representative.)

Protocol 2.2: Analysis of Inflammatory Markers in Paw Tissue

A. Materials:

  • Myeloperoxidase (MPO) assay kit

  • ELISA kits for rat TNF-α and IL-6

  • Phosphate-buffered saline (PBS)

B. Protocol:

  • Tissue Collection: At the end of the experiment (5 hours), euthanize the rats and excise the inflamed paw tissue.

  • Homogenization: Weigh the tissue, mince it, and homogenize it in ice-cold PBS. Centrifuge the homogenate and collect the supernatant.

  • MPO Assay: MPO is an enzyme abundant in neutrophils, and its activity is an indicator of neutrophil infiltration. Measure MPO activity in the tissue supernatant using a commercial kit.

  • Cytokine Measurement: Determine the levels of TNF-α and IL-6 in the tissue supernatant using specific rat ELISA kits.

Data Presentation: Table 5: Effect of this compound on Inflammatory Markers in Paw Tissue

Treatment Group MPO Activity (U/g tissue) ± SD TNF-α (pg/g tissue) ± SD IL-6 (pg/g tissue) ± SD
Carrageenan Control 450.6 ± 35.1 125.8 ± 10.2 98.4 ± 8.5
This compound (50 mg/kg) 185.2 ± 20.5 55.3 ± 6.8 40.1 ± 5.1
Indomethacin (10 mg/kg) 150.8 ± 18.9 48.9 ± 5.5 35.7 ± 4.8

(Note: Data are representative.)

References

Application Notes and Protocols for Labeling Cyclobuxine D in Tracking Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the isotopic and fluorescent labeling of Cyclobuxine D, a steroidal alkaloid extracted from Buxus microphylla, for use in tracking studies.[1] The protocols are designed to be adaptable for various research applications, including pharmacokinetics, receptor binding assays, and cellular imaging.

This compound possesses a complex chemical structure with secondary amine groups that serve as primary sites for labeling.[2][3] The selection of a specific labeling technique should be guided by the experimental requirements, such as the desired level of sensitivity and the analytical methods available.

Section 1: Isotopic Labeling of this compound

Isotopic labeling is a powerful technique for quantitatively tracking the fate of a molecule in biological systems. This method involves replacing one or more atoms in the this compound molecule with their corresponding isotopes. The primary advantage of this approach is that it minimally alters the chemical and biological properties of the compound.

Tritium (³H) Labeling

Tritium labeling is a widely used method for radiolabeling small molecules due to its high specific activity, making it suitable for sensitive applications like receptor binding assays and autoradiography.[4][5][6] The low energy of tritium's beta particle emission allows for high-resolution imaging.[4][7]

Key applications for ³H-Cyclobuxine D:

  • Pharmacokinetic (ADME) studies[5]

  • Receptor binding assays[4][5]

  • Autoradiography at cellular and subcellular levels[4]

Parameter Tritium (³H) Reference
Half-life 12.3 years[4]
Emission Beta (β⁻) particles (low energy)[7]
Max. Specific Activity 29.1 Ci/mmol[4]
Detection Methods Liquid Scintillation Counting (LSC), Autoradiography[4][7][8]

Protocol: Catalytic Tritium Exchange Labeling of this compound

This protocol describes a general method for introducing tritium into this compound via hydrogen isotope exchange, catalyzed by a metal catalyst.[9][10]

Materials:

  • This compound

  • Tritium gas (³H₂)

  • Palladium on carbon (Pd/C) catalyst (10%)

  • Anhydrous solvent (e.g., dioxane, ethyl acetate)

  • Filtration apparatus (e.g., syringe filter with Celite)

  • High-performance liquid chromatography (HPLC) system for purification

  • Liquid scintillation counter for analysis

Procedure:

  • Dissolve this compound in an anhydrous solvent in a reaction vessel suitable for handling tritium gas.

  • Add the Pd/C catalyst to the solution.

  • Evacuate the vessel and introduce tritium gas.

  • Stir the reaction mixture at room temperature for a specified period (optimization may be required, typically several hours).

  • After the reaction, remove the excess tritium gas according to safety protocols.

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting ³H-labeled this compound using preparative HPLC.

  • Determine the specific activity of the purified product using liquid scintillation counting and UV-Vis spectrophotometry or mass spectrometry.[11]

Carbon-14 (¹⁴C) Labeling

Carbon-14 labeling is considered the gold standard for metabolic and disposition studies due to the stability of the carbon label, which prevents exchange.[6][12][13] The synthesis of ¹⁴C-labeled compounds is typically more complex and is often performed as a custom synthesis.

Key applications for ¹⁴C-Cyclobuxine D:

  • Definitive drug metabolism and pharmacokinetic (DMPK) studies[13]

  • Mass balance studies

  • Tracing the metabolic fate of the carbon skeleton

Parameter Carbon-14 (¹⁴C) Reference
Half-life 5730 years[6][13]
Emission Beta (β⁻) particles (low energy)[13]
Max. Specific Activity 62.4 mCi/mmol[13]
Detection Methods Liquid Scintillation Counting, Accelerator Mass Spectrometry (AMS)[14][15]

Protocol: Custom Synthesis of [¹⁴C]-Cyclobuxine D

The introduction of a ¹⁴C label requires a synthetic route that incorporates a ¹⁴C-labeled precursor. Given the complexity of this compound's structure, this would likely involve a multi-step synthesis starting from a simple ¹⁴C-labeled building block. The biosynthesis of alkaloids can be studied using precursors labeled with radioactive atoms.[16]

Conceptual Synthetic Approach:

  • Identify a suitable precursor: A key precursor in the biosynthesis of steroidal alkaloids like this compound would be identified.

  • Synthesize ¹⁴C-labeled precursor: A simple, commercially available ¹⁴C-labeled starting material (e.g., [¹⁴C]methyl iodide, [¹⁴C]acetate) would be used to synthesize the precursor.

  • Multi-step synthesis: A series of chemical reactions would be employed to build the complex structure of this compound from the ¹⁴C-labeled precursor.

  • Purification and analysis: The final ¹⁴C-Cyclobuxine D would be purified by HPLC and its specific activity determined.

Stable Isotope Labeling (Deuterium, ²H)

Deuterium labeling is a non-radioactive method for tracking molecules using mass spectrometry.[17][18] It is particularly useful for in vitro studies and as an internal standard in quantitative mass spectrometry assays.[18][19]

Key applications for ²H-Cyclobuxine D:

  • Metabolic profiling using LC-MS[20]

  • Internal standard for quantitative analysis[19]

  • Probing enzyme mechanisms

Parameter Deuterium (²H) Reference
Natural Abundance ~0.015%[18]
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)[18][20]

Protocol: Deuterium Labeling via Catalytic Exchange

This protocol is similar to tritium labeling but uses deuterium gas.

Materials:

  • This compound

  • Deuterium gas (D₂)

  • Catalyst (e.g., Pd/C, Crabtree's catalyst)

  • Anhydrous solvent

  • LC-MS system for analysis

Procedure:

  • Dissolve this compound in an appropriate anhydrous solvent.

  • Add the catalyst.

  • Introduce deuterium gas and stir the reaction under a positive pressure of D₂.

  • Monitor the reaction for deuterium incorporation using LC-MS.

  • Upon completion, filter out the catalyst and evaporate the solvent.

  • Purify the deuterated this compound using chromatography.

  • Characterize the extent and location of deuterium incorporation using high-resolution mass spectrometry and NMR.[20]

Section 2: Fluorescent Labeling of this compound

Fluorescent labeling allows for the visualization of this compound in cellular and subcellular environments using fluorescence microscopy.[21][22] The choice of fluorophore depends on the desired spectral properties and the experimental setup.[21]

Labeling Strategy

The secondary amine groups on this compound are suitable targets for conjugation with amine-reactive fluorescent dyes.[2] Common classes of amine-reactive dyes include succinimidyl esters (SE), isothiocyanates, and sulfonyl chlorides.[23]

Protocol: Fluorescent Labeling of this compound using a Succinimidyl Ester Dye

This protocol describes the conjugation of an amine-reactive fluorescent dye to this compound.

Materials:

  • This compound

  • Amine-reactive fluorescent dye (e.g., a succinimidyl ester of a bright, photostable fluorophore)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[23]

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

  • Thin-layer chromatography (TLC) or HPLC for purification

Procedure:

  • Dissolve this compound in a minimal amount of DMF or DMSO.

  • Prepare a stock solution of the amine-reactive fluorescent dye in anhydrous DMF or DMSO.

  • In a reaction vial, combine the this compound solution with the reaction buffer.

  • Add the fluorescent dye stock solution to the this compound solution. The molar ratio of dye to this compound may need to be optimized (typically a slight excess of the dye is used).

  • Stir the reaction at room temperature for several hours to overnight, protected from light.

  • Monitor the reaction progress by TLC or LC-MS.

  • Purify the fluorescently labeled this compound from unreacted dye and starting material using preparative TLC or HPLC.

  • Characterize the final product using mass spectrometry and UV-Vis spectroscopy to confirm conjugation and determine the concentration.

Dye Class Reactive Group Target Functional Group Bond Formed Reference
Succinimidyl Esters (SE) N-hydroxysuccinimide esterPrimary/Secondary AminesAmide[23]
Isothiocyanates -N=C=SPrimary/Secondary AminesThiourea[23]
Sulfonyl Chlorides -SO₂ClPrimary/Secondary AminesSulfonamide[23]

Section 3: Experimental Workflows and Signaling Pathways

Workflow for Labeled this compound Tracking Studies

experimental_workflow General Workflow for Labeled this compound Studies cluster_synthesis Labeling cluster_application Application cluster_analysis Analysis start This compound labeling Isotopic or Fluorescent Labeling start->labeling purification Purification (HPLC, TLC) labeling->purification characterization Characterization (MS, NMR, LSC) purification->characterization in_vitro In Vitro Studies (e.g., Receptor Binding, Cell Uptake) characterization->in_vitro in_vivo In Vivo Studies (e.g., Pharmacokinetics in Animal Models) characterization->in_vivo analysis_vitro Detection & Quantification (e.g., Microscopy, Scintillation Counting) in_vitro->analysis_vitro analysis_vivo Sample Collection & Analysis (e.g., Blood, Tissue Samples) in_vivo->analysis_vivo end Data Interpretation analysis_vitro->end analysis_vivo->end

Caption: General workflow for labeling and tracking studies of this compound.

Hypothesized Signaling Pathway Interaction

This compound has been shown to have an inhibitory action on acetylcholine-induced contractions.[1] This suggests a potential interaction with muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors.

signaling_pathway Hypothesized Interaction of this compound with mAChR Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ACh Acetylcholine mAChR Muscarinic Acetylcholine Receptor (mAChR) ACh->mAChR Activates CycD This compound CycD->mAChR Inhibits G_protein G-protein mAChR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: Hypothesized antagonistic effect of this compound on mAChR signaling.

References

Unveiling the Anti-Cancer Potential: A Protocol for Assessing the Anti-Proliferative Activity of Cyclobuxine D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of application notes and detailed protocols for evaluating the anti-proliferative activity of Cyclobuxine D, a natural steroidal alkaloid. This compound has demonstrated significant anti-cancer properties in various preclinical studies, making it a promising candidate for further investigation. These protocols are designed to guide researchers in conducting robust and reproducible experiments to assess its efficacy and elucidate its mechanism of action.

Introduction to this compound

This compound (CVB-D) is a natural compound primarily isolated from Buxus microphylla.[1][2] Traditionally used in Chinese medicine for cardiovascular diseases, recent research has highlighted its potent anti-tumor effects against a range of cancers, including gastric, colorectal, and non-small cell lung cancer.[1][3][4] Its anti-proliferative activity is attributed to its ability to induce cell cycle arrest and apoptosis, and to modulate key signaling pathways involved in cancer progression.[1][3][5]

Experimental Protocols

This section outlines detailed protocols for key in vitro assays to determine the anti-proliferative effects of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[6]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MGC-803, MKN28, DLD-1, LoVo, A549, H1299) in a 96-well plate at a density of 3 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.[1][3] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare various concentrations of this compound (e.g., 0, 10, 20, 40, 60, 80, 100, 120 µM) in the culture medium.[1][3][4] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same concentration as used for the highest drug concentration.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[3][4]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth) can be determined from a dose-response curve.

Colony Formation Assay

The colony formation assay, or clonogenic assay, assesses the ability of a single cell to undergo unlimited division and form a colony.[7] It is a measure of long-term cell survival and proliferative capacity.

Protocol:

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.[3]

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.

  • Incubation: After treatment, replace the medium with fresh, drug-free medium and incubate the plates for 10-14 days at 37°C in a 5% CO₂ incubator, allowing colonies to form.[8][9]

  • Colony Fixation and Staining:

    • Gently wash the colonies with PBS.

    • Fix the colonies with 4% paraformaldehyde for 20 minutes at room temperature.[7]

    • Stain the colonies with a 0.1% crystal violet solution for 5-10 minutes.[8]

  • Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) manually or using an automated colony counter.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10] PI is a fluorescent dye that binds to DNA, and the fluorescence intensity is proportional to the DNA content.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with different concentrations of this compound for 24 or 48 hours.[3]

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.

  • Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight.[11]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[12]

    • Incubate in the dark for 30 minutes at room temperature.[12]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be represented in a histogram, showing peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[13]

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is used to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).[14]

Protocol:

  • Cell Treatment: Treat cells with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).[3]

  • Cell Harvesting: Collect both floating and adherent cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.[16]

    • Add fluorochrome-conjugated Annexin V (e.g., FITC, APC) and propidium iodide to the cell suspension.[16]

    • Incubate for 15 minutes at room temperature in the dark.[16]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately after staining.

  • Data Analysis:

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.[14]

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.[14]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from the described experiments to illustrate expected outcomes.

Table 1: IC₅₀ Values of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) after 48h
MGC-803Gastric Cancer55.8
MKN28Gastric Cancer62.3
DLD-1Colorectal Cancer45.2
LoVoColorectal Cancer51.7
A549Non-Small Cell Lung Cancer68.1
H1299Non-Small Cell Lung Cancer73.5

Table 2: Effect of this compound on Colony Formation of MGC-803 Cells

This compound (µM)Number of Colonies (Mean ± SD)Surviving Fraction
0450 ± 251.00
20315 ± 180.70
40180 ± 150.40
6068 ± 90.15

Table 3: Cell Cycle Distribution of DLD-1 Cells Treated with this compound for 24h

This compound (µM)% G0/G1 Phase% S Phase% G2/M Phase
055.2 ± 3.128.5 ± 2.516.3 ± 1.8
2548.7 ± 2.839.8 ± 3.011.5 ± 1.5
5035.1 ± 2.552.3 ± 3.512.6 ± 1.7

Table 4: Apoptosis of A549 Cells Treated with this compound for 48h

This compound (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
095.1 ± 2.23.2 ± 0.51.7 ± 0.3
4070.5 ± 4.118.3 ± 2.111.2 ± 1.8
8045.8 ± 3.535.6 ± 2.818.6 ± 2.0

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays Anti-Proliferative Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., MGC-803, DLD-1, A549) mtt MTT Assay (Cell Viability) cell_culture->mtt colony Colony Formation Assay (Long-term Survival) cell_culture->colony cell_cycle Cell Cycle Analysis (Flow Cytometry - PI) cell_culture->cell_cycle apoptosis Apoptosis Assay (Flow Cytometry - Annexin V/PI) cell_culture->apoptosis cbd_prep This compound Stock Solution Preparation cbd_prep->mtt cbd_prep->colony cbd_prep->cell_cycle cbd_prep->apoptosis ic50 IC50 Determination mtt->ic50 colony_quant Colony Quantification colony->colony_quant cycle_dist Cell Cycle Distribution cell_cycle->cycle_dist apop_quant Apoptosis Quantification apoptosis->apop_quant

Caption: Workflow for assessing this compound's anti-proliferative activity.

This compound Signaling Pathway

G cluster_pathway Signaling Cascade cluster_outcome Cellular Outcomes CBD This compound CTHRC1 CTHRC1 CBD->CTHRC1 inhibits KIF11 KIF11 CBD->KIF11 inhibits NFkB NF-κB CBD->NFkB inhibits JNK JNK CBD->JNK inhibits Apoptosis Apoptosis CBD->Apoptosis CellCycleArrest Cell Cycle Arrest (S or G2/M phase) CBD->CellCycleArrest AKT AKT CTHRC1->AKT activates ERK ERK CTHRC1->ERK activates Snail Snail AKT->Snail ERK->Snail Proliferation Proliferation Snail->Proliferation EMT EMT Snail->EMT Epithelial-Mesenchymal Transition CDC25C CDC25C KIF11->CDC25C CDK1 CDK1 CDC25C->CDK1 CyclinB1 Cyclin B1 CDK1->CyclinB1 G2M_Transition G2M_Transition CyclinB1->G2M_Transition G2/M Phase Transition NFkB->Proliferation JNK->Proliferation Cell_Growth Tumor Growth Proliferation->Cell_Growth

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Purification of Cyclobuxine D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Cyclobuxine D.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale purification of this compound?

A1: The primary challenges stem from the complex nature of the crude extract from Buxus species. Key difficulties include:

  • Low Concentration: this compound is often present in low concentrations within the plant material, necessitating the processing of large biomass volumes.

  • Structurally Similar Impurities: The crude extract contains a multitude of other steroidal alkaloids with very similar physicochemical properties to this compound, making separation difficult.

  • Co-extraction of Non-alkaloidal Impurities: Pigments, lipids, and other secondary metabolites are co-extracted, which can interfere with chromatographic separation and reduce the lifespan of columns.

  • Scalability of Purification Techniques: Transitioning from laboratory-scale purification methods to a large-scale process that maintains high resolution and purity can be challenging.

  • Solvent Consumption: Large-scale chromatographic separations can be solvent-intensive, leading to high costs and environmental concerns.

Q2: What is a general overview of the purification workflow for this compound?

A2: A typical workflow for the large-scale purification of this compound involves several key stages:

  • Extraction: The dried and powdered plant material (leaves and stems of Buxus species) is extracted using a suitable solvent, often with acidification to facilitate alkaloid extraction.

  • Acid-Base Extraction: The crude extract is subjected to an acid-base liquid-liquid extraction to separate the basic alkaloids from neutral and acidic impurities.

  • Preliminary Chromatographic Separation: The enriched alkaloid fraction is often first purified using lower-resolution chromatography, such as vacuum liquid chromatography (VLC) or flash chromatography on silica gel, to remove major impurities.

  • High-Resolution Preparative Chromatography: The semi-purified fraction is then subjected to high-resolution preparative high-performance liquid chromatography (Prep-HPLC) or centrifugal partition chromatography (CPC) to isolate this compound from other closely related alkaloids.

  • Crystallization: The final step often involves the crystallization of the purified this compound to achieve high purity and a stable solid form.

Q3: Which chromatographic techniques are most effective for the large-scale purification of this compound?

A3: For large-scale purification, a combination of chromatographic techniques is typically employed:

  • Silica Gel Column Chromatography: This is a cost-effective method for the initial clean-up of the crude alkaloid extract to remove highly polar and non-polar impurities.

  • Preparative Reversed-Phase HPLC (Prep-RP-HPLC): This is a high-resolution technique that is very effective in separating structurally similar alkaloids. Scaling up this method requires careful optimization of column size, flow rate, and solvent gradients.

  • Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatographic technique that avoids the use of solid stationary phases, which can be advantageous in preventing irreversible adsorption of the sample and improving recovery. It is a scalable technique well-suited for natural product purification.[1]

Q4: What are the critical parameters to consider when scaling up a purification method for this compound?

A4: When scaling up, it is crucial to maintain the separation performance achieved at the laboratory scale. Key parameters to consider include:

  • Column Geometry: The ratio of column length to internal diameter should be kept constant to maintain resolution.

  • Linear Flow Rate: The linear flow rate of the mobile phase should be maintained to ensure consistent separation.

  • Sample Loading: The amount of sample loaded onto the column needs to be carefully optimized to avoid overloading, which can lead to peak broadening and poor separation.

  • Solvent Gradient: The gradient profile may need to be adjusted to accommodate the larger column volume and flow rates.

  • Column Packing: Uniform and stable column packing is critical for efficient and reproducible separations at a large scale.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete extraction from plant material.- Ensure the plant material is finely powdered to maximize surface area for extraction.- Optimize the extraction solvent system and extraction time.- Consider using extraction-enhancing techniques such as ultrasound-assisted or microwave-assisted extraction.
Loss during acid-base extraction.- Carefully monitor and control the pH during the acid and base partitioning steps.- Perform multiple extractions at each step to ensure complete transfer of alkaloids.
Irreversible adsorption on the chromatographic column.- For silica gel chromatography, consider using a different stationary phase like alumina or a bonded phase.- For Prep-HPLC, ensure the mobile phase is compatible with the sample and column.- Consider using CPC to avoid solid stationary phases.[1]
Poor Resolution in Preparative HPLC Column overloading.- Reduce the sample load per injection.- Use a larger diameter column.
Inappropriate mobile phase.- Optimize the mobile phase composition and gradient profile.- Ensure the mobile phase is properly degassed.
Column deterioration.- Flush the column with a strong solvent to remove contaminants.- If performance does not improve, the column may need to be repacked or replaced.
Peak Tailing Presence of active sites on the stationary phase.- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to mask active silanol groups on the silica-based stationary phase.
Co-eluting impurities.- Modify the mobile phase composition or gradient to improve separation.- Consider using a different chromatographic method (e.g., a different stationary phase or CPC).
High Backpressure in HPLC System Blockage in the system.- Check for blockages in the inline filter, guard column, or column inlet frit.- Filter the sample and mobile phases to remove particulate matter.
Column packing bed compression.- This can occur over time with high flow rates. The column may need to be repacked.
Difficulty in Crystallization Presence of impurities.- Further purify the sample using a different chromatographic technique to remove impurities that may be inhibiting crystallization.
Inappropriate solvent system.- Screen a variety of solvents and solvent mixtures to find a suitable system where this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.
Supersaturation not achieved or too high.- Slowly evaporate the solvent or use an anti-solvent addition method to induce crystallization gradually.

Data Presentation

Table 1: Representative Data for a Multi-Step Purification of this compound from Buxus species (per 10 kg of dried plant material)

Purification StepStarting Material (g)Product Mass (g)Yield (%)Purity of this compound (%)
Crude Methanolic Extract10,0008008.0~0.1
Alkaloid-Enriched Fraction800405.0 (from crude extract)~2.0
Silica Gel Column Chromatography40820.0 (from alkaloid fraction)~25
Preparative RP-HPLC81.215.0 (from silica gel fraction)>95
Crystallization1.21.083.3 (from HPLC fraction)>99

Note: The data presented in this table are illustrative and can vary depending on the plant material, extraction method, and specific chromatographic conditions used.

Experimental Protocols

Protocol 1: Large-Scale Extraction and Acid-Base Partitioning
  • Milling and Extraction: Mill 10 kg of dried and powdered Buxus leaves and stems to a fine powder. Macerate the powder in 50 L of methanol containing 1% acetic acid for 48 hours with occasional stirring. Filter the mixture and repeat the extraction process twice with fresh solvent.

  • Solvent Evaporation: Combine the methanolic extracts and concentrate under reduced pressure at a temperature below 50 °C to obtain a crude extract.

  • Acid-Base Extraction:

    • Suspend the crude extract in 5 L of 5% aqueous sulfuric acid.

    • Wash the acidic solution three times with 3 L of dichloromethane to remove neutral and acidic impurities.

    • Adjust the pH of the aqueous layer to 10-11 with concentrated ammonium hydroxide.

    • Extract the alkaline solution five times with 3 L of dichloromethane to obtain the crude alkaloid fraction.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the alkaloid-enriched fraction.

Protocol 2: Preparative Reversed-Phase HPLC Purification
  • Sample Preparation: Dissolve the semi-purified alkaloid fraction from the silica gel column in the initial mobile phase. Filter the solution through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: C18, 10 µm, 50 x 250 mm

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid

    • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid

    • Gradient: 20-60% B over 40 minutes

    • Flow Rate: 80 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 5 mL (concentration: 50 mg/mL)

  • Fraction Collection: Collect fractions corresponding to the peak of this compound based on the retention time of a standard.

  • Post-Purification: Pool the fractions containing pure this compound, and remove the organic solvent under reduced pressure. Neutralize the aqueous solution and extract the this compound with dichloromethane. Evaporate the organic solvent to obtain the purified compound.

Visualizations

experimental_workflow cluster_extraction Extraction & Initial Separation cluster_purification Purification plant_material Dried Buxus Plant Material milling Milling plant_material->milling extraction Acidified Methanol Extraction milling->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base alkaloid_fraction Alkaloid-Enriched Fraction acid_base->alkaloid_fraction silica_gel Silica Gel Column Chromatography alkaloid_fraction->silica_gel semi_pure Semi-Pure this compound silica_gel->semi_pure prep_hplc Preparative RP-HPLC semi_pure->prep_hplc pure_hplc Pure this compound Fractions prep_hplc->pure_hplc crystallization Crystallization pure_hplc->crystallization final_product >99% Pure this compound crystallization->final_product

Caption: Experimental workflow for the large-scale purification of this compound.

Caption: Troubleshooting logic for addressing low purity of the final this compound product.

References

"optimizing the extraction yield of Cyclobuxine D from plant material"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Cyclobuxine D from plant material, primarily from species of the Buxus genus.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound?

A1: Methanol, often acidified with a small amount of acetic acid (e.g., 0.5%), is a highly effective solvent for extracting this compound and other Buxus alkaloids.[1] Alkaloids are typically present in plants as salts and are therefore more soluble in polar solvents like methanol or ethanol.[2] The addition of acid helps to protonate the alkaloids, further increasing their solubility in the extraction solvent. Chloroform and dichloromethane are also effective solvents for the free base form of this compound.[3]

Q2: How does pH affect the extraction of this compound?

A2: pH is a critical factor in alkaloid extraction.[4] this compound, like other alkaloids, is a basic compound.

  • Acidic Conditions (pH 2-4): In an acidic solution, this compound will be in its protonated salt form, which is soluble in aqueous and alcoholic solvents. This is why acidified water or alcohol is often used for the initial extraction from the plant material.[5]

  • Basic Conditions (pH 9-10): In a basic solution, this compound will be in its free base form, which has lower solubility in water but higher solubility in non-polar organic solvents like chloroform or dichloromethane. This principle is exploited during liquid-liquid extraction for purification.

Q3: What is the optimal temperature for extracting this compound?

A3: While there is limited specific data on the optimal temperature for this compound extraction, general principles for alkaloid extraction suggest that moderate heating can increase solvent efficiency and extraction yield. However, excessive temperatures should be avoided as they can lead to the degradation of the target compound. A temperature range of 40-60°C is often a good starting point for optimization.

Q4: Can advanced extraction techniques like ultrasound or microwave-assisted extraction improve the yield?

A4: Yes, modern techniques can significantly improve extraction efficiency.

  • Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature. Studies on other alkaloids have shown that UAE can lead to higher yields compared to traditional maceration.[6][7][8]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process. It has been shown to be efficient for alkaloid extraction, often resulting in higher yields in a shorter time compared to conventional methods.

Q5: How does the time of year the plant material is harvested affect this compound yield?

A5: The concentration of alkaloids in Buxus species can vary depending on the season.[9] Studies have shown that the total alkaloid content in Buxus sempervirens tends to be highest in the summer months.[9] Therefore, harvesting plant material during this period can lead to a higher starting concentration of this compound and potentially a greater extraction yield.

Data Presentation

Table 1: Comparison of Extraction Methods for Alkaloids

While specific comparative data for this compound is limited, this table provides a general comparison of common extraction methods for plant alkaloids to guide your experimental design.

Extraction MethodTypical SolventsTemperatureExtraction TimeRelative YieldAdvantagesDisadvantages
Maceration Methanol, Ethanol, WaterRoom Temperature24-72 hoursModerateSimple, low costTime-consuming, lower efficiency
Soxhlet Extraction Methanol, Ethanol, ChloroformBoiling point of solvent6-24 hoursHighEfficient, exhaustive extractionRequires specialized glassware, potential for thermal degradation
Ultrasound-Assisted Methanol, Ethanol, Water25-60°C15-60 minutesHighFast, efficient, reduced solvent useRequires specialized equipment
Microwave-Assisted Methanol, Ethanol, Water50-100°C5-30 minutesVery HighVery fast, highly efficient, reduced solvent useRequires specialized equipment, potential for localized overheating

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Extraction Yield 1. Improper Solvent: The polarity of the solvent may not be suitable for the target compound's form (salt vs. free base).2. Insufficient Extraction Time/Temperature: The extraction may not be complete.3. Poor Plant Material Quality: Low concentration of this compound in the starting material due to factors like harvest time or plant variety.1. Use an acidified polar solvent like methanol or ethanol for the initial extraction. For the free base, use a non-polar solvent like chloroform.2. Gradually increase the extraction time or temperature and monitor the yield.3. Source plant material from a reputable supplier and consider harvesting in the summer months.
Co-extraction of Impurities 1. Non-selective Solvent: The solvent is extracting a wide range of compounds, including pigments and lipids.2. High Extraction Temperature: Higher temperatures can increase the solubility of undesirable compounds.1. Perform a pre-extraction with a non-polar solvent like hexane to remove lipids and chlorophyll before the main alkaloid extraction.2. Optimize the extraction temperature to be high enough for efficient extraction but low enough to minimize impurity co-extraction.
Emulsion Formation during Liquid-Liquid Extraction 1. High Concentration of Surfactant-like Compounds: Natural products in the extract can act as emulsifiers.2. Vigorous Shaking: Excessive agitation can promote emulsion formation.1. Add a small amount of a saturated salt solution (brine) to the separatory funnel to break the emulsion.2. Gently invert the separatory funnel for mixing instead of vigorous shaking.
Degradation of this compound 1. Excessive Heat: High temperatures during extraction or solvent evaporation can degrade the alkaloid.2. Extreme pH: Very strong acids or bases can cause structural changes.3. Prolonged Exposure to Light/Air: Some alkaloids are sensitive to oxidation.1. Use a rotary evaporator under reduced pressure for solvent removal to keep the temperature low.2. Use dilute acids and bases for pH adjustments.3. Store extracts and purified compounds in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Acidified Methanol Extraction of this compound

This protocol is based on a documented method for the isolation of this compound from Buxus sempervirens.[1]

  • Preparation of Plant Material:

    • Dry the leaves and bark of the Buxus plant at room temperature or in an oven at a low temperature (40-50°C).

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Extraction:

    • Prepare a 0.5% (v/v) acetic acid solution in methanol.

    • Macerate the powdered plant material in the acidified methanol at a 1:10 solid-to-solvent ratio (w/v) for 24 hours at room temperature with occasional stirring.

    • Alternatively, for a faster extraction, perform the extraction at 40-50°C for 2-4 hours with continuous stirring.

  • Filtration and Concentration:

    • Filter the mixture through filter paper or a sintered glass funnel to separate the extract from the solid plant residue.

    • Wash the residue with a small amount of the extraction solvent to ensure complete recovery.

    • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

  • Acid-Base Liquid-Liquid Extraction:

    • Dissolve the crude extract in a 10% aqueous acetic acid solution.

    • Extract this acidic solution with petroleum ether or hexane multiple times to remove non-polar impurities like fats and chlorophyll. Discard the organic layer.

    • Adjust the pH of the aqueous layer to 9-10 with a base (e.g., ammonium hydroxide).

    • Extract the now basic aqueous solution with chloroform or dichloromethane multiple times. The free base this compound will move into the organic layer.

    • Combine the organic layers, wash with a small amount of distilled water, and then dry over anhydrous sodium sulfate.

  • Final Concentration and Purification:

    • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude this compound.

    • Further purification can be achieved using techniques like column chromatography on silica gel or alumina.

Visualizations

Extraction_Workflow start Start: Dried & Powdered Buxus Plant Material extraction Maceration/Soxhlet/UAE/MAE with Acidified Methanol start->extraction filtration Filtration & Concentration extraction->filtration partitioning Liquid-Liquid Partitioning (Acidic Aqueous vs. Non-polar Organic) filtration->partitioning basification Basification of Aqueous Phase (pH 9-10) partitioning->basification Aqueous Phase waste1 Discard Non-polar Impurities partitioning->waste1 Organic Phase extraction2 Extraction with Non-polar Organic Solvent basification->extraction2 purification Drying & Concentration extraction2->purification Organic Phase waste2 Discard Aqueous Phase extraction2->waste2 Aqueous Phase final_product Crude this compound purification->final_product Troubleshooting_Logic start Low this compound Yield? check_material Check Plant Material (Harvest Time, Variety) start->check_material Yes check_solvent Verify Solvent & pH start->check_solvent No solution1 Source High-Quality Plant Material check_material->solution1 check_params Optimize Extraction Parameters (Time, Temp) check_solvent->check_params solution2 Use Acidified Methanol for Initial Extraction check_solvent->solution2 check_purification Review Purification Steps (Emulsions, Losses) check_params->check_purification solution3 Increase Time/Temp or Use UAE/MAE check_params->solution3 solution4 Break Emulsions with Brine, Minimize Transfer Losses check_purification->solution4

References

"troubleshooting low sensitivity in the analytical detection of Cyclobuxine D"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the analytical detection of Cyclobuxine D, with a specific focus on addressing low sensitivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low sensitivity in the analytical detection of this compound?

Low sensitivity in the analysis of this compound by LC-MS can stem from several factors throughout the analytical workflow. These can be broadly categorized into:

  • Sample Preparation: Inefficient extraction of this compound from the sample matrix, presence of interfering compounds (matrix effects), or loss of analyte during cleanup steps.

  • Chromatographic Conditions: Suboptimal mobile phase composition (pH, organic content), poor peak shape, or inadequate separation from matrix components.

  • Mass Spectrometry Parameters: Inefficient ionization of this compound, incorrect selection of precursor and product ions, suboptimal collision energy, or inappropriate source parameters (e.g., temperature, gas flows).

  • Analyte Properties: this compound lacks a strong chromophore, making UV detection inherently less sensitive and necessitating the use of mass spectrometry for trace-level quantification.

Q2: Which ionization technique is better for this compound analysis, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

Both ESI and APCI can be used for the analysis of alkaloids like this compound. The choice depends on the specific compound and the matrix. ESI is generally suitable for polar and ionizable compounds. APCI can be more effective for less polar compounds and is sometimes less susceptible to matrix effects. For this compound, which is a steroidal alkaloid, ESI is commonly used. However, if experiencing low sensitivity with ESI, particularly in complex matrices, testing APCI is a worthwhile troubleshooting step.

Q3: How can I minimize matrix effects when analyzing this compound in biological samples or plant extracts?

Matrix effects, where co-eluting endogenous compounds suppress or enhance the ionization of the analyte, are a common cause of poor sensitivity and variability. To mitigate these effects:

  • Optimize Sample Preparation: Employ a robust sample cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.

  • Improve Chromatographic Separation: Adjust the gradient, mobile phase, or column chemistry to separate this compound from matrix components.

  • Use an Internal Standard: A stable isotope-labeled internal standard is ideal for compensating for matrix effects. If unavailable, a structurally similar analog can be used.

  • Dilute the Sample: If the concentration of this compound is sufficient, diluting the sample can reduce the concentration of interfering matrix components.

Troubleshooting Guides

Issue 1: Low Signal Intensity or No Peak Detected

This guide provides a step-by-step approach to diagnosing and resolving low or absent signal for this compound.

Troubleshooting Workflow

start Start: Low/No Signal for this compound check_ms 1. Verify Mass Spectrometer Performance start->check_ms check_chrom 2. Evaluate Chromatography check_ms->check_chrom Performance is optimal optimize_ms Optimize MS Parameters check_ms->optimize_ms Performance not optimal check_sample 3. Investigate Sample Preparation check_chrom->check_sample Good peak shape and retention optimize_chrom Optimize Chromatographic Method check_chrom->optimize_chrom Poor peak shape or retention optimize_sample Refine Sample Preparation Protocol check_sample->optimize_sample Suspected matrix effects or analyte loss no_solution Consult Instrument Specialist check_sample->no_solution Sample prep is robust solution Signal Improved optimize_ms->solution optimize_chrom->solution optimize_sample->solution

Caption: Troubleshooting workflow for low this compound signal.

Step Action Possible Cause Recommendation
1. Verify MS Performance Infuse a this compound standard solution directly into the mass spectrometer.Instrument malfunction, incorrect tuning parameters.Ensure the instrument is properly tuned and calibrated. Optimize source parameters (capillary voltage, gas flows, temperatures) for maximum this compound signal.
2. Evaluate Chromatography Inject a clean standard of this compound onto the LC-MS system.Poor peak shape (tailing, fronting), inconsistent retention time.Check for column degradation, leaks, or blockages. Ensure mobile phase is correctly prepared and pH is appropriate for this compound (a basic compound).
3. Investigate Sample Prep Prepare a spiked sample (blank matrix + known amount of this compound) and a neat standard at the same concentration. Compare the responses.Matrix suppression, inefficient extraction, analyte degradation.A significantly lower response in the spiked sample indicates matrix effects. Refine the sample cleanup procedure (e.g., use a different SPE sorbent). Evaluate the stability of this compound under the extraction conditions.
Issue 2: High Background Noise

High background noise can obscure the analyte peak, leading to poor sensitivity and inaccurate integration.

Problem Area Potential Source Troubleshooting Action
Solvents and Reagents Contaminated solvents (e.g., plasticizers, metal ions), impure mobile phase additives.Use high-purity, LC-MS grade solvents and additives. Filter all mobile phases.
LC System Contamination from previous analyses, pump seal wear, contaminated autosampler wash solution.Flush the entire LC system with a strong solvent mixture (e.g., isopropanol/water). Replace pump seals and autosampler wash solution.
Mass Spectrometer Dirty ion source (capillary, cone), contaminated ion optics.Clean the ion source according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Sample Preparation for this compound from Buxus Leaves

This protocol is a general guideline for the extraction of this compound from plant material for LC-MS analysis.

  • Homogenization: Weigh 100 mg of dried, powdered Buxus leaves into a centrifuge tube.

  • Extraction: Add 10 mL of methanol. Vortex for 1 minute and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm PTFE syringe filter.

  • Dilution: Dilute the filtered extract with the initial mobile phase as needed to fall within the calibration range of the instrument.

Protocol 2: UPLC-MS/MS Analysis of this compound

This protocol provides a starting point for the chromatographic and mass spectrometric analysis of this compound.

Chromatographic Conditions

Parameter Value
Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Parameters (Positive ESI)

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transition m/z 387.3 → 314.3 (Example, requires optimization)
Collision Energy 20-30 eV (Requires optimization)

Note: The MRM transition and collision energy must be optimized for your specific instrument by infusing a this compound standard.

Signaling Pathway

This compound and Cholinergic Signaling

This compound has been reported to have an inhibitory action on acetylcholine-induced muscle contraction. This suggests an interaction with the cholinergic signaling pathway, potentially at the level of muscarinic acetylcholine receptors (mAChR).

ACh Acetylcholine (ACh) mAChR Muscarinic Acetylcholine Receptor (mAChR) ACh->mAChR G_protein Gq/11 G-protein mAChR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release stimulates PKC_activation PKC Activation DAG->PKC_activation activates Contraction Smooth Muscle Contraction Ca_release->Contraction PKC_activation->Contraction CyclobuxineD This compound CyclobuxineD->mAChR inhibits

Caption: Postulated inhibitory effect of this compound on cholinergic signaling.

Technical Support Center: Cyclobuxine D Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Cyclobuxine D in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a natural steroidal alkaloid derived from plants of the Buxus genus, commonly known as boxwood.[1] It has demonstrated various biological activities, including potential anti-inflammatory and anti-HIV properties.[1] Like many other steroidal alkaloids, this compound is a lipophilic molecule with poor aqueous solubility. This low solubility in water-based media, which is the foundation of most in vitro assays, can lead to precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What are the general solubility properties of this compound?

This compound is soluble in several organic solvents. The table below summarizes its known solubility characteristics.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[2]
ChloroformSoluble[2]
DichloromethaneSoluble[2]
Ethyl AcetateSoluble[2]
AcetoneSoluble[2]
WaterPoorly solubleInferred from its chemical structure and properties of similar alkaloids.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing high-concentration stock solutions of this compound for use in in vitro assays.

Q4: What is the maximum permissible concentration of DMSO in a cell-based assay?

High concentrations of DMSO can be toxic to cells.[3][4] It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible. A final DMSO concentration of less than 0.5% is generally considered safe for most cell lines, with less than 0.1% being ideal to minimize any potential off-target effects.[4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Troubleshooting Guide: Preparing this compound Working Solutions

This guide addresses common issues encountered when preparing aqueous working solutions of this compound from a DMSO stock solution.

IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous buffer or cell culture medium. Rapid change in solvent polarity. The hydrophobic this compound comes out of solution when the DMSO concentration drops sharply.1. Perform a stepwise (serial) dilution. Instead of a single large dilution, dilute the DMSO stock solution in smaller steps with the aqueous buffer.[5] 2. Pre-warm the aqueous diluent. Warming the buffer or medium to 37°C can sometimes help maintain solubility during dilution. 3. Increase the final DMSO concentration slightly , but do not exceed the toxic limit for your specific cell line (typically <0.5%).
Inconsistent or lower-than-expected biological activity. Inaccurate concentration of the final working solution due to precipitation or adsorption to plasticware.1. Visually inspect for precipitation. Before adding to your assay, ensure the final working solution is clear. If not, prepare it again using the troubleshooting steps above. 2. Use low-adhesion plasticware. Hydrophobic compounds can adsorb to standard laboratory plastics. 3. Prepare working solutions fresh before each experiment.
Cell toxicity observed in the vehicle control group. The final DMSO concentration is too high for the specific cell line being used.1. Determine the DMSO tolerance of your cell line. Run a dose-response curve with DMSO alone to find the maximum non-toxic concentration. 2. Reduce the final DMSO concentration in your experiments by preparing a more concentrated initial stock solution, allowing for a higher dilution factor.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is approximately 386.61 g/mol .[6]

  • Weigh the this compound powder accurately.

  • Add the appropriate volume of sterile DMSO to the powder.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions by Serial Dilution

Objective: To prepare a final working solution of this compound in an aqueous buffer or cell culture medium while minimizing precipitation.

Materials:

  • This compound stock solution in DMSO

  • Sterile aqueous buffer or cell culture medium, pre-warmed to 37°C

  • Sterile dilution tubes

Procedure:

  • Determine the final desired concentration of this compound and the maximum allowable final DMSO concentration.

  • Perform a series of intermediate dilutions. For example, to achieve a 1:1000 final dilution from a 10 mM stock to a 10 µM working solution:

    • Step 1 (1:10 dilution): Add 10 µL of the 10 mM DMSO stock to 90 µL of pre-warmed medium. Mix well by gentle pipetting. This creates a 1 mM intermediate solution in 10% DMSO.

    • Step 2 (1:10 dilution): Add 10 µL of the 1 mM intermediate solution to 90 µL of pre-warmed medium. Mix well. This creates a 100 µM intermediate solution in 1% DMSO.

    • Step 3 (1:10 dilution): Add 10 µL of the 100 µM intermediate solution to 90 µL of pre-warmed medium. Mix well. This results in the final 10 µM working solution with a final DMSO concentration of 0.1%.

  • Visually inspect the final solution for any signs of precipitation.

  • Use the freshly prepared working solution immediately in your in vitro assay.

Advanced Solubilization Strategies

For particularly challenging assays requiring higher concentrations of this compound or lower DMSO concentrations, the following strategies can be explored.

pH Adjustment

As an alkaloid with basic nitrogen atoms, the solubility of this compound is expected to be pH-dependent.

  • Principle: Lowering the pH of the aqueous solution will protonate the basic nitrogen atoms, forming a more water-soluble salt.

  • Application: For cell-free assays, consider using a buffer with a slightly acidic pH (e.g., pH 5.0-6.5). For cell-based assays, ensure the final pH of the culture medium remains within the physiological range tolerated by the cells.

Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[7]

  • Principle: The hydrophobic this compound molecule can form an inclusion complex with the lipophilic inner cavity of a cyclodextrin, while the hydrophilic exterior of the cyclodextrin allows the complex to dissolve in water.

  • Commonly Used Cyclodextrins: 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a derivative frequently used to improve the solubility of steroidal compounds for in vitro and in vivo studies.[8][9]

  • Experimental Approach:

    • Prepare a solution of HP-β-CD in your aqueous buffer.

    • Add the this compound DMSO stock solution to the HP-β-CD solution.

    • Incubate the mixture (e.g., with stirring or sonication) to facilitate complex formation.

    • The optimal ratio of this compound to HP-β-CD will need to be determined empirically.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation (Serial Dilution) cluster_assay In Vitro Assay stock_prep 1. Dissolve this compound in 100% DMSO intermediate1 2. Intermediate Dilution 1 (e.g., 1:10 in medium) stock_prep->intermediate1 High to moderate DMSO concentration intermediate2 3. Intermediate Dilution 2 (e.g., 1:10 in medium) intermediate1->intermediate2 Decreasing DMSO concentration working_sol 4. Final Working Solution (e.g., 1:10 in medium) intermediate2->working_sol Low final DMSO concentration (<0.5%) assay 5. Add to Assay (e.g., cell culture) working_sol->assay Final desired concentration

Caption: Experimental workflow for preparing this compound working solutions.

solubility_logic start Start with poorly soluble This compound stock Prepare concentrated stock in 100% DMSO start->stock precip Precipitation occurs? stock->precip serial Use Serial Dilution precip->serial Yes success Soluble working solution achieved precip->success No serial->success advanced Consider advanced methods: - pH adjustment - Cyclodextrins serial->advanced Still precipitates advanced->success

Caption: Troubleshooting logic for this compound solubility issues.

References

Technical Support Center: Addressing the Toxicity of Cyclobuxine D in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for managing the toxicity of Cyclobuxine D in experimental animal models.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the general toxicity profile of this compound in animals?

A1: this compound is classified as highly hazardous (Toxicity Class Ib), with an oral toxicity ranging from 5 to 50 mg/kg of body weight in animals. It is known to interfere with central nervous system functions and can be fatal, particularly to species like dogs and horses. Common signs of toxicity include disturbances of the gastrointestinal (GI) tract.

Q2: What are the primary organs affected by this compound toxicity?

A2: While research is ongoing, the primary concerns revolve around the central nervous system and the cardiovascular system. Ingestion can lead to initial excitement, followed by paralysis and respiratory failure. Although some studies on the related compound Cyclovirobuxine D (CVB-D) show cardioprotective effects against other toxins, CVB-D itself may induce arrhythmias. As with many compounds, high doses may also impact liver and kidney function, and histopathological evaluation of these organs is recommended in toxicity studies.

Q3: My animals are showing unexpected adverse effects at low doses. What could be the cause?

A3:

  • Species Sensitivity: Toxicity can vary significantly between species. For instance, dogs and horses are reported to be highly sensitive. Ensure that your dosing is appropriate for the specific animal model you are using.

  • Compound Purity: Verify the purity of your this compound sample. Impurities from the extraction process could contribute to unexpected toxicity.

  • Vehicle Effects: The vehicle used to dissolve or suspend this compound may have its own toxic effects or could alter the compound's absorption and metabolism. Conduct a vehicle-only control study to rule this out.

  • Route of Administration: The route of administration (e.g., oral, intraperitoneal) significantly influences the absorption rate and subsequent toxicity. Intraperitoneal administration often leads to higher peak plasma concentrations and greater toxicity compared to oral administration.

Q4: What is the proposed mechanism of this compound toxicity?

A4: The mechanism is complex and appears to be dose-dependent. At high concentrations, this compound can have a destabilizing effect on the original structure of nucleic acids. It is also suggested to inhibit smooth muscle contraction by potentially blocking voltage-sensitive and potassium-activated calcium channels. Cardiotoxicity may be linked to the excessive prolongation of the action potential duration (APD).

Q5: Are there any known strategies to mitigate the toxicity of this compound?

A5: Research into specific antidotes is limited. However, some studies on related compounds offer potential avenues for investigation. The cardioprotective effects of Cyclovirobuxine D against doxorubicin-induced cardiotoxicity are linked to the suppression of oxidative damage and the activation of the Nrf2 signaling pathway. Therefore, co-administration with antioxidants could be a potential, though currently unproven, mitigation strategy. For general toxicity, supportive care focusing on managing symptoms (e.g., gastrointestinal distress, respiratory support) is crucial.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for this compound. It is important to note that precise LD50 values for pure this compound in common laboratory rodents are not well-documented in the provided search results. The data below is derived from information on the toxicity class and effects in specific animals.

ParameterSpeciesRoute of AdministrationValueReference
Toxicity Class General (Animal)OralIb (Highly Hazardous)
Toxic Dose Range General (Animal)Oral5 - 50 mg/kg body weight
Lethal Dose (from leaves) DogOral0.1 g/kg
Lethal Dose (from leaves) HorseOral~0.15% of body weight

Experimental Protocols

Protocol: Acute Oral Toxicity Assessment (General Guideline)

This protocol is a generalized guideline for determining the acute oral toxicity (approximating the LD50) of this compound in a rodent model, based on standard toxicological procedures.

1. Animals and Housing:

  • Species: Use a standard laboratory rodent model (e.g., Swiss albino mice or Wistar rats).

  • Characteristics: Use healthy, young adult animals of a single sex (to reduce variability) or both sexes if sex-specific differences are expected. Animals should be acclimatized to laboratory conditions for at least one week.

  • Housing: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide free access to standard chow and water.

2. Preparation of Test Substance:

  • Prepare a solution or a stable suspension of this compound in an appropriate vehicle (e.g., distilled water, saline, or a small percentage of DMSO in saline).

  • The concentration should be calculated to allow for the administration of the desired dose in a volume that is appropriate for the animal's size (e.g., typically not exceeding 10 mL/kg for rats).

3. Dose Administration:

  • Fast the animals overnight (with water still available) before dosing.

  • Divide the animals into at least 4-5 dose groups, with a minimum of 5 animals per group. Include a control group that receives only the vehicle.

  • Select doses based on a logarithmic scale (e.g., 5, 10, 25, 50, 100 mg/kg). The range should be chosen to span from a dose expected to cause no mortality to one that causes 100% mortality.

  • Administer the substance carefully using an oral gavage needle.

4. Observation:

  • Observe the animals continuously for the first few hours post-administration and then periodically (e.g., at 4, 6, 24, 48, 72, and 96 hours) for up to 14 days.

  • Record all signs of toxicity, including changes in behavior, posture, respiration, and the presence of convulsions or gastrointestinal distress.

  • Record the number of mortalities in each group at each observation point.

5. Data Analysis and Endpoint Determination:

  • The primary endpoint is mortality within the 14-day observation period.

  • Calculate the LD50 value using a recognized statistical method, such as the probit analysis method described by Finney.

  • At the end of the study, conduct a gross necropsy on all surviving animals. For a more detailed study, collect organs (liver, kidney, heart, lungs) for histopathological examination.

Visualizations

Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway for this compound Cardiotoxicity cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol / Sarcoplasmic Reticulum cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound Ca_Channel Voltage-Gated Ca2+ Channel This compound->Ca_Channel Inhibition? ROS Reactive Oxygen Species (ROS) Generation This compound->ROS High Dose DNA_Damage Nucleic Acid Destabilization This compound->DNA_Damage High Dose Ca_Influx Increased Intracellular [Ca2+] Ca_Channel->Ca_Influx APD Action Potential Duration (APD) Prolongation Ca_Influx->APD Toxicity Cardiomyocyte Toxicity (Arrhythmia, Apoptosis) APD->Toxicity Mito_Damage Mitochondrial Dysfunction ROS->Mito_Damage Mito_Damage->Toxicity DNA_Damage->Toxicity

Caption: Hypothetical pathway for this compound cardiotoxicity.

General Workflow for In Vivo Toxicity Assessment cluster_analysis Analysis & Endpoints Start Start: Acclimatize Animals Dosing Dose Administration (Oral Gavage) Start->Dosing Observation Clinical Observation (14 Days) Dosing->Observation Data_Collection Data Collection: - Mortality - Body Weight - Clinical Signs Observation->Data_Collection Necropsy Gross Necropsy Observation->Necropsy Day 14 LD50_Calc LD50 Calculation (Probit Analysis) Data_Collection->LD50_Calc End End: Final Report LD50_Calc->End Histo Histopathology (Heart, Liver, Kidney) Necropsy->Histo Histo->End

Caption: Workflow for assessing acute toxicity of this compound.

Technical Support Center: Overcoming Resistance to Cyclobuxine D in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Cyclobuxine D in their cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a natural steroidal alkaloid that exhibits anti-cancer properties through multiple mechanisms. It has been shown to induce apoptosis (programmed cell death), autophagy (a cellular degradation process), and cell cycle arrest in various cancer cell lines. Key signaling pathways affected by this compound include the inhibition of NF-κB/JNK, Akt/mTOR, and CTHRC1-AKT/ERK-Snail pathways, as well as the modulation of the p65/BNIP3/LC3 axis to induce mitophagy.

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential reasons?

A2: Reduced sensitivity, or acquired resistance, to this compound can arise from various general mechanisms of cancer drug resistance. While specific resistance mechanisms to this compound have not been extensively studied, potential causes could include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can pump this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Alterations in Target Pathways: Changes in the signaling pathways that this compound targets, such as mutations or upregulation of downstream compensatory pathways, can lead to resistance.

  • Enhanced Pro-Survival Signaling: Activation of pro-survival pathways, such as the STAT3 or Hedgehog signaling pathways, can counteract the apoptotic effects of this compound.

  • Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins, like those in the Bcl-2 family, can prevent this compound-induced cell death.

Q3: How can I determine if my resistant cells are overexpressing drug efflux pumps?

A3: You can assess the expression and activity of drug efflux pumps like P-glycoprotein (ABCB1) through several methods:

  • Western Blotting: Use antibodies specific for P-glycoprotein to compare its expression levels between your sensitive and resistant cell lines.

  • Immunofluorescence: Visualize the expression and localization of P-glycoprotein in your cells.

  • Functional Assays: Use fluorescent substrates of P-glycoprotein, such as Rhodamine 123. If your resistant cells show lower accumulation of the dye compared to sensitive cells, and this can be reversed by a P-glycoprotein inhibitor (e.g., Verapamil), it suggests increased efflux pump activity.

Q4: Are there any known synergistic drug combinations with this compound to overcome resistance?

A4: While specific studies on synergistic combinations to overcome this compound resistance are limited, a rational approach would be to co-administer this compound with inhibitors of potential resistance pathways. For example:

  • ABC Transporter Inhibitors: Compounds like Verapamil or third-generation inhibitors could be tested to block drug efflux.

  • STAT3 or Hedgehog Pathway Inhibitors: Combining this compound with inhibitors of these pro-survival pathways may re-sensitize resistant cells.

  • BH3 Mimetics: Drugs that mimic the action of pro-apoptotic BH3-only proteins could enhance the apoptotic response to this compound.

Troubleshooting Guides

Issue 1: Decreased Cell Death Observed After this compound Treatment

Possible Cause 1: Suboptimal Drug Concentration or Potency

  • Troubleshooting Steps:

    • Verify Drug Integrity: Ensure the this compound stock solution is correctly prepared, stored, and has not degraded.

    • Perform a Dose-Response Curve: Determine the IC50 (half-maximal inhibitory concentration) of this compound in your specific cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). Compare this to published values for similar cell types.

    • Optimize Treatment Duration: Conduct a time-course experiment to identify the optimal treatment duration for inducing cell death.

Possible Cause 2: Development of Acquired Resistance

  • Troubleshooting Steps:

    • Investigate Drug Efflux: As detailed in FAQ Q3, assess the expression and function of ABC transporters.

    • Analyze Target Pathway Alterations:

      • Western Blot: Examine the phosphorylation status and total protein levels of key components in the NF-κB/JNK, Akt/mTOR, and ERK pathways in both sensitive and resistant cells.

      • Gene Expression Analysis: Use qPCR or RNA-seq to identify changes in the expression of genes within these pathways.

    • Assess Apoptotic Machinery:

      • Western Blot: Compare the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins. An increased ratio of anti- to pro-apoptotic proteins can indicate resistance.

      • Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., Caspase-3, -7) to confirm if the apoptotic cascade is blocked.

Issue 2: Inconsistent Results in Apoptosis Assays

Possible Cause 1: Issues with Annexin V/PI Staining

  • Troubleshooting Steps:

    • Optimize Staining Protocol: Ensure the correct concentrations of Annexin V and Propidium Iodide (PI) are used and that the incubation time is appropriate for your cell line.

    • Use Appropriate Controls: Include unstained, Annexin V-only, and PI-only controls to set up proper compensation and gating on the flow cytometer.

    • Handle Cells Gently: Avoid harsh trypsinization or vigorous pipetting, which can damage the cell membrane and lead to false-positive PI staining.

Possible Cause 2: Cell Detachment and Loss During Sample Preparation

  • Troubleshooting Steps:

    • Collect Supernatant: For adherent cells, always collect the culture supernatant, as it contains apoptotic cells that have detached. Combine these with the trypsinized adherent cells before staining.

    • Use Gentle Centrifugation: Spin down cells at a low speed (e.g., 300-400 x g) to prevent cell damage.

Data Presentation

Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayReference
MGC-803Gastric Cancer~60MTT
MKN28Gastric Cancer~80MTT
T98GGlioblastoma~40MTT
Hs683Glioblastoma~50MTT
DLD-1Colorectal Cancer~25MTT
LoVoColorectal Cancer~30MTT
A549Non-small cell lung cancer~60CCK-8
H1299Non-small cell lung cancer~50CCK-8
MCF-7Breast Cancer~20MTT

Note: These are approximate values from different studies and may vary based on experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Flow Cytometry)
  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer and analyze immediately by flow cytometry.

Western Blot Analysis for Apoptosis-Related Proteins
  • Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, Bcl-2, Bax, p-Akt, Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

CyclobuxineD_Signaling_Pathways CyclobuxineD This compound Akt Akt CyclobuxineD->Akt inhibits NFkB p-p65 (NF-κB) CyclobuxineD->NFkB inhibits JNK p-JNK CyclobuxineD->JNK inhibits p65 p65 CyclobuxineD->p65 inhibits mTOR mTOR Akt->mTOR inhibits Autophagy_Akt Autophagy mTOR->Autophagy_Akt inhibits CellDeath_Akt Cell Death Autophagy_Akt->CellDeath_Akt Proliferation Proliferation NFkB->Proliferation promotes Survival Survival JNK->Survival promotes BNIP3 BNIP3 p65->BNIP3 inhibits LC3 LC3 BNIP3->LC3 interacts with Mitophagy Mitophagy LC3->Mitophagy Apoptosis_p65 Apoptosis Mitophagy->Apoptosis_p65

Caption: Signaling Pathways Modulated by this compound.

Technical Support Center: Refining Chromatographic Separation of Co-eluting Buxus Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of co-eluting Buxus alkaloids.

Frequently Asked Questions (FAQs)

Q1: My chromatogram shows broad, poorly resolved peaks for my Buxus alkaloid standards. What are the likely causes?

A1: Several factors can contribute to poor peak shape and resolution. These include:

  • Suboptimal Mobile Phase Composition: The organic modifier (e.g., acetonitrile, methanol) and its ratio with the aqueous phase, as well as the pH and ionic strength of the buffer, are critical for achieving good separation.

  • Inappropriate Stationary Phase: The choice of column chemistry is fundamental. For the complex mixtures of alkaloids found in Buxus species, a standard C18 column may not provide sufficient selectivity.

  • Column Overload: Injecting too concentrated a sample can lead to peak broadening and fronting.

  • System Issues: Problems such as excessive dead volume in the HPLC/UPLC system, a contaminated or old column, or a partially clogged frit can all degrade chromatographic performance.

Q2: I am observing peak tailing specifically for my basic Buxus alkaloids. What is the reason and how can I fix it?

A2: Peak tailing for basic compounds like many Buxus alkaloids is often caused by secondary interactions with free silanol groups on the surface of silica-based stationary phases. To mitigate this:

  • Use a Low pH Mobile Phase: Operating at a low pH (e.g., pH 2.5-3.5) with an acidic modifier like formic acid or trifluoroacetic acid will protonate the basic alkaloids, which can reduce their interaction with silanols and improve peak shape.

  • Employ End-Capped Columns: Modern, high-purity, end-capped columns have fewer accessible silanol groups, minimizing these secondary interactions.

  • Consider Mobile Phase Additives: The use of ion-pairing reagents or small amounts of amine modifiers in the mobile phase can also mask silanol groups and improve peak symmetry.[1][2]

Q3: Two of my key Buxus alkaloids are consistently co-eluting. How can I improve their separation?

A3: Resolving co-eluting peaks requires a systematic approach to altering the selectivity of your chromatographic system. Key strategies include:

  • Modify the Mobile Phase:

    • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter elution patterns due to different solvent-analyte interactions.

    • Adjust the pH: Altering the pH of the mobile phase can change the ionization state of the alkaloids, which can significantly impact their retention and selectivity.

    • Introduce Additives: The addition of ion-pairing reagents or different buffer salts can influence selectivity.[3]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different chemistry is the most powerful way to alter selectivity. Consider phases like phenyl-hexyl, pentafluorophenyl (PFP), or embedded polar group (EPG) columns.

  • Adjust the Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, sometimes improving resolution.

Q4: Can I use mass spectrometry to resolve co-eluting Buxus alkaloids if I can't separate them chromatographically?

A4: Yes, to an extent. If you are using a mass spectrometer (MS) as a detector, you can often resolve co-eluting compounds that have different mass-to-charge ratios (m/z). With a triple quadrupole mass spectrometer, you can use Multiple Reaction Monitoring (MRM) to selectively detect and quantify specific alkaloids even if they elute at the same time.[4][5] However, for isomeric or isobaric alkaloids (compounds with the same m/z), chromatographic separation is still essential for accurate quantification.

Troubleshooting Guides

Issue 1: Poor Resolution Between Structurally Similar Buxus Alkaloids (e.g., Cyclovirobuxeine D and a related isomer)

Symptom: Two or more peaks are significantly overlapped, preventing accurate integration and quantification.

Logical Workflow for Troubleshooting:

start Start: Co-eluting Peaks Observed mobile_phase Step 1: Modify Mobile Phase - Adjust organic solvent ratio - Change organic solvent (ACN <=> MeOH) - Adjust pH (e.g., 3.0, 4.5, 7.0) start->mobile_phase stationary_phase Step 2: Change Stationary Phase - Phenyl-Hexyl - Pentafluorophenyl (PFP) - Embedded Polar Group (EPG) mobile_phase->stationary_phase If resolution is still poor end End: Resolution Achieved mobile_phase->end If resolution is achieved temp Step 3: Adjust Temperature - Test at 30°C, 40°C, 50°C stationary_phase->temp If co-elution persists stationary_phase->end If resolution is achieved ms_resolve Step 4: Utilize MS Detection - Use extracted ion chromatograms (XIC) - Develop MRM method for co-eluting isobaric compounds temp->ms_resolve For MS-based methods temp->end If resolution is achieved ms_resolve->end

Caption: Troubleshooting workflow for co-eluting Buxus alkaloids.

Issue 2: Inconsistent Retention Times in a Gradient Elution of a Complex Buxus Extract

Symptom: The retention times of specific alkaloids shift between consecutive injections or different sample batches.

Possible Causes and Solutions:

CauseSolution
Inadequate Column Equilibration Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. For gradient elution, a longer equilibration time may be necessary.
Mobile Phase Preparation Prepare fresh mobile phase for each batch of analysis. Ensure accurate pH adjustment and thorough mixing of aqueous and organic components.
Fluctuations in Column Temperature Use a column oven to maintain a constant and consistent column temperature.
Pump Performance Check the HPLC/UPLC pump for pressure fluctuations, which may indicate a need for maintenance.

Experimental Protocols

Protocol 1: High-Resolution UHPLC-QTOF-MS Method for Profiling Buxus Alkaloids

This protocol is adapted from a method used for the analysis of Buxus sempervirens extracts and is suitable for identifying a wide range of alkaloids.[6][7][8]

  • Instrumentation:

    • Ultra-High-Performance Liquid Chromatography (UHPLC) system

    • Quadrupole Time-of-Flight (QTOF) Mass Spectrometer with an Electrospray Ionization (ESI) source

  • Chromatographic Conditions:

    • Column: A reversed-phase column with high efficiency, such as a C18 or Phenyl-Hexyl column with a particle size of ≤ 2 µm (e.g., 100 x 2.1 mm).

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 70% B

      • 15-18 min: Linear gradient from 70% to 95% B

      • 18-20 min: Hold at 95% B

      • 20-21 min: Return to 5% B

      • 21-25 min: Re-equilibration at 5% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 2 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Gas Flows: Consult instrument manufacturer's recommendations

    • Acquisition Mode: Full scan MS and data-dependent MS/MS (ddMS2)

    • Mass Range: m/z 100-1000

Protocol 2: LC-ESI-QQQ-MS Method for Quantification of Co-eluting Steroidal Alkaloids

This protocol is based on a method for the quantification of steroidal alkaloids in Buxus papillosa and is particularly useful when chromatographic co-elution of isobaric compounds is encountered.[4][5]

  • Instrumentation:

    • HPLC or UPLC system

    • Triple Quadrupole (QQQ) Mass Spectrometer with an ESI source

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Program:

      • 0-10 min: Linear gradient from 5% to 75% B

      • 10-11 min: Linear gradient from 75% to 95% B

      • 11-16 min: Hold at 5% B for re-equilibration

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Determine the optimal precursor-to-product ion transitions for each target alkaloid by infusing individual standards.

    • Collision Energy and other MS parameters: Optimize for each MRM transition to achieve maximum sensitivity.

Data Presentation

Table 1: Comparison of Stationary Phases for Resolving Critical Pairs of Buxus Alkaloids
Stationary PhasePrinciple of SeparationPotential Advantage for Buxus Alkaloids
C18 (Octadecylsilane) Primarily hydrophobic interactions.Good starting point for general profiling.
Phenyl-Hexyl Hydrophobic and π-π interactions.Enhanced selectivity for alkaloids with aromatic rings.
Pentafluorophenyl (PFP) Multiple interaction modes including hydrophobic, π-π, and dipole-dipole.Can provide unique selectivity for structurally similar alkaloids.
Embedded Polar Group (EPG) Hydrophobic interactions with a hydrophilic end-capping.Can improve peak shape for basic compounds and offer alternative selectivity.
Table 2: Effect of Mobile Phase pH on the Retention of a Hypothetical Basic Buxus Alkaloid (pKa = 8.5)
Mobile Phase pHIonization State of AlkaloidExpected Retention on C18Expected Peak Shape
3.0 Fully Protonated (BH+)IncreasedSymmetrical
7.0 Partially Protonated/Neutral (B/BH+)DecreasedPotentially broader
9.5 Primarily Neutral (B)Significantly DecreasedMay exhibit tailing

Visualization of Key Concepts

Logical Relationship for Method Development

cluster_0 Initial Method Screening cluster_1 Optimization Strategy cluster_2 Performance Enhancement Initial Conditions Column: C18 Mobile Phase: ACN/H2O with 0.1% Formic Acid Gradient: 5-95% B in 20 min Selectivity Tuning Adjust pH (e.g., add buffer) Change Stationary Phase (e.g., Phenyl, PFP) Initial Conditions->Selectivity Tuning If co-elution occurs Efficiency & Peak Shape Adjust Gradient Slope Optimize Temperature Use End-capped Column Selectivity Tuning->Efficiency & Peak Shape To fine-tune separation

Caption: A logical approach to HPLC method development for Buxus alkaloids.

References

Technical Support Center: Enhancing the Oral Bioavailability of Cyclobuxine D Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working on enhancing the oral bioavailability of Cyclobuxine D. It provides troubleshooting guidance and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges to the oral bioavailability of this compound?

A1: The primary challenges for the oral delivery of this compound, a steroidal alkaloid, are its poor aqueous solubility and potential for significant first-pass metabolism.[1] Its lipophilic nature can also lead to poor dissolution in the gastrointestinal fluids, limiting its absorption.[2][3] Furthermore, like many xenobiotics, it may be a substrate for efflux transporters such as P-glycoprotein (P-gp), which actively pumps the drug out of intestinal cells, further reducing its net absorption.[4][5]

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A2: Currently, Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) have shown significant promise. A study demonstrated that a SNEDDS formulation of this compound increased its relative bioavailability by over 200% in rabbits compared to a conventional tablet.[2][4] Other potential strategies that have been successful for poorly soluble drugs include:

  • Solid Dispersions: This technique involves dispersing this compound in an amorphous form within a hydrophilic carrier, which can enhance its dissolution rate and solubility.[6][7]

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility and stability.[8][9]

  • Nanoparticle Formulations: Besides SNEDDS, other nanoparticle systems like nanostructured lipid carriers (NLCs) could be explored to improve oral absorption.

Q3: Is this compound a substrate for P-glycoprotein (P-gp)? How can this be addressed?

A3: While not definitively confirmed in publicly available literature, the decreased efflux observed with a SNEDDS formulation suggests that this compound may be a P-gp substrate.[2] To confirm this, a bidirectional Caco-2 cell permeability assay is recommended. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 is indicative of active efflux.

To address P-gp mediated efflux, formulation strategies can incorporate excipients that have P-gp inhibitory effects. For example, some surfactants and lipids used in SNEDDS formulations, such as Solutol HS 15 and oleic acid, have been reported to inhibit P-gp, which may contribute to the enhanced bioavailability of this compound in such formulations.[2][5]

Q4: What is known about the metabolism of this compound?

A4: The metabolic pathways of this compound are not well-elucidated in the available scientific literature. It is known to be a steroidal alkaloid derived from cycloartenol. Given its chemical structure, it is likely to undergo hepatic metabolism, potentially by cytochrome P450 (CYP) enzymes, which is a common route for steroid-like molecules. The extent of its first-pass metabolism is a key factor in its oral bioavailability. To investigate this, in vitro studies using liver microsomes or hepatocytes can be conducted to determine its metabolic stability.

Troubleshooting Guides

Self-Nanoemulsifying Drug Delivery System (SNEDDS) Formulation
Issue Potential Cause Troubleshooting Steps
Phase separation or drug precipitation upon dilution Unstable formulation, poor emulsification, drug supersaturation.1. Thermodynamic Stability Testing: Perform centrifugation (e.g., 3500 rpm for 30 min) and heating-cooling cycles (e.g., 4°C and 40°C for 48h each) on the diluted nanoemulsion to check for phase separation or precipitation.[1] 2. Optimize Excipient Ratios: Re-evaluate the ratios of oil, surfactant, and cosurfactant using pseudo-ternary phase diagrams to identify a more stable nanoemulsion region.[2] 3. Increase Surfactant/Cosurfactant Concentration: A higher concentration of emulsifiers may be needed to stabilize the nanoemulsion droplets.
Inconsistent or large globule size (>200 nm) Inefficient self-emulsification, inappropriate excipient selection.1. Screen Different Excipients: Test a variety of oils, surfactants, and cosurfactants to find a combination that results in a smaller globule size upon spontaneous emulsification.[1] 2. Check Emulsification Efficiency: Observe the number of flask inversions required for complete emulsification; a lower number indicates better performance.[1] 3. Gentle Agitation: Ensure mild and consistent agitation during dilution to facilitate spontaneous nanoemulsion formation.
Low drug loading capacity Poor solubility of this compound in the selected oil phase.1. Conduct Solubility Studies: Determine the saturation solubility of this compound in various oils, surfactants, and cosurfactants to select excipients with the highest solubilizing capacity.[2] 2. Use of Co-solvents: Incorporate a co-solvent in the formulation to enhance drug solubility.
Caco-2 Cell Permeability Assay
Issue Potential Cause Troubleshooting Steps
Low TEER values (< 200 Ω·cm²) Incomplete monolayer formation, cell toxicity.1. Extend Culture Time: Allow Caco-2 cells to differentiate for at least 21 days post-seeding. 2. Check for Cytotoxicity: Perform a cell viability assay (e.g., MTT assay) with the this compound formulation to ensure the tested concentrations are not toxic to the cells.[2] 3. Verify Cell Line Integrity: Ensure the Caco-2 cell line is from a reliable source and within a suitable passage number range.
High variability in permeability coefficients (Papp) Inconsistent cell monolayers, experimental error.1. Ensure Monolayer Uniformity: Visually inspect the monolayers for uniformity before each experiment. 2. Standardize Procedures: Maintain consistent incubation times, buffer conditions, and sampling techniques across all wells and experiments.[3] 3. Use of Reference Compounds: Include well-characterized high and low permeability compounds (e.g., propranolol and mannitol) in each assay for quality control.
Inconclusive efflux ratio Low overall transport, assay sensitivity issues.1. Increase Drug Concentration: Use a higher, non-toxic concentration of this compound to increase the amount of drug transported. 2. Sensitive Analytical Method: Employ a highly sensitive analytical method like LC-MS/MS for accurate quantification of this compound in the receiver compartment.

Quantitative Data Summary

Table 1: Physicochemical Characterization of Optimized this compound SNEDDS Formulation [2][4]

ParameterValue
Formulation Composition (mass ratio) This compound : Oleic Acid : Solutol SH15 : Propylene Glycol (3:24:38:38)
Globule Size (nm) 64.80 ± 3.58
Polydispersity Index (PDI) < 0.2
Zeta Potential (mV) -21.5 ± 1.2
Drug Loading (%) 3.0

Table 2: Pharmacokinetic Parameters of this compound Tablet vs. SNEDDS in Rabbits [2][4]

ParameterMarket TabletSNEDDS Formulation
Cmax (ng/mL) 152.3 ± 21.7315.8 ± 35.4
Tmax (h) 2.5 ± 0.51.0 ± 0.3
AUC₀₋₂₄ (ng·h/mL) 876.5 ± 102.11754.9 ± 189.6
Relative Bioavailability (%) -200.22

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol is a synthesized guide for assessing the intestinal permeability and potential for active efflux of this compound.

1. Cell Culture:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Seed cells onto Transwell® inserts (e.g., 12-well plates, 1.12 cm² surface area, 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².

  • Maintain the cell culture for 21-25 days to allow for differentiation and formation of a confluent monolayer, changing the medium every 2-3 days.

2. Monolayer Integrity Assessment:

  • Measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values ≥ 200 Ω·cm².[3]

3. Transport Studies:

  • Wash the monolayers with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).

  • Apical to Basolateral (A-B) Transport:

    • Add the this compound formulation (dissolved in HBSS) to the apical (A) side (e.g., 0.5 mL).
    • Add fresh HBSS to the basolateral (B) side (e.g., 1.5 mL).
    • Incubate at 37°C with gentle shaking.
    • Collect samples from the basolateral side at predetermined time points (e.g., 30, 60, 90, 120 min) and replace with fresh HBSS.

  • Basolateral to Apical (B-A) Transport:

    • Add the this compound formulation to the basolateral (B) side.
    • Add fresh HBSS to the apical (A) side.
    • Collect samples from the apical side at the same time points.

4. Sample Analysis:

  • Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

5. Calculation of Apparent Permeability Coefficient (Papp):

  • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • dQ/dt: The rate of drug transport across the monolayer (µg/s).
    • A: The surface area of the filter membrane (cm²).
    • C₀: The initial concentration of the drug in the donor chamber (µg/mL).

6. Calculation of Efflux Ratio (ER):

  • ER = Papp (B-A) / Papp (A-B)

  • An ER > 2 suggests the involvement of active efflux.

Protocol 2: Oral Pharmacokinetic Study in Rats

This protocol provides a general framework for an in vivo pharmacokinetic study of a this compound formulation in rats.

1. Animals:

  • Use healthy adult male Sprague-Dawley or Wistar rats (e.g., 200-250 g).

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the rats overnight (8-12 hours) before dosing, with free access to water.

2. Formulation Administration (Oral Gavage):

  • Prepare the this compound formulation (e.g., SNEDDS or a suspension in a suitable vehicle like 0.5% carboxymethyl cellulose).

  • Administer a single oral dose of the formulation to the rats using a gavage needle. The dose volume should be appropriate for the rat's body weight (e.g., 5-10 mL/kg).[2]

3. Blood Sampling:

  • Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or another appropriate site at predetermined time points.

  • A typical sampling schedule could be: pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).

4. Plasma Preparation and Analysis:

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

5. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to calculate the key pharmacokinetic parameters from the plasma concentration-time data, including:

    • Cmax (Maximum plasma concentration)
    • Tmax (Time to reach Cmax)
    • AUC₀₋t (Area under the plasma concentration-time curve from time 0 to the last measurable concentration)
    • AUC₀₋inf (Area under the plasma concentration-time curve from time 0 to infinity)
    • t₁/₂ (Elimination half-life)

6. Bioavailability Calculation (if an intravenous study is also performed):

  • Absolute Bioavailability (F%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation solubility Solubility Screening excipient Excipient Selection solubility->excipient phase_diagram Pseudo-ternary Phase Diagram excipient->phase_diagram optimization Formulation Optimization phase_diagram->optimization physicochem Physicochemical Characterization (Globule Size, PDI, Zeta Potential) optimization->physicochem dissolution In Vitro Dissolution optimization->dissolution permeability Caco-2 Permeability optimization->permeability pk_study Pharmacokinetic Study in Rats permeability->pk_study bioavailability Bioavailability Calculation pk_study->bioavailability

Caption: Experimental workflow for developing and evaluating an oral formulation of this compound.

p_glycoprotein_efflux cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_blood Bloodstream drug_lumen This compound drug_cell This compound drug_lumen->drug_cell Passive Diffusion pgp P-glycoprotein (P-gp) drug_cell->drug_lumen P-gp Efflux drug_blood Absorbed this compound drug_cell->drug_blood Absorption

Caption: The role of P-glycoprotein in limiting the oral absorption of this compound.

References

"troubleshooting inconsistent results in Cyclobuxine D bioassays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results in bioassays involving Cyclobuxine D.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may lead to variability in your experimental outcomes with this compound.

Question 1: We are observing significant well-to-well and experiment-to-experiment variability in our cell viability assays. What are the potential causes?

Answer: Inconsistent results in cell viability assays with this compound can stem from several factors related to the compound's properties and handling, as well as general assay procedures.

  • Compound Solubility and Stability: this compound is a steroidal alkaloid with limited aqueous solubility.[1] It is soluble in organic solvents like DMSO, chloroform, and acetone.[1] Incomplete solubilization or precipitation of the compound in your culture medium can lead to significant variations in the effective concentration delivered to the cells. Ensure your final DMSO concentration in the culture medium is low and consistent across all experiments to avoid solvent-induced cytotoxicity. Long-term storage conditions are critical; it is recommended to store this compound at 2°C - 8°C in a well-sealed container.[2]

  • Purity of this compound: As a natural product isolated from Buxus species, the purity of the this compound batch can impact bioactivity.[2] Impurities from the extraction and purification process could have their own biological effects, leading to inconsistent results between different batches. We recommend using highly purified this compound and, if possible, verifying its purity upon receipt.

  • Cell Culture Conditions: Standard cell culture variables can significantly impact results. Ensure consistent cell passage numbers, seeding densities, and growth media conditions. Mycoplasma contamination can also alter cellular responses and should be periodically checked.

  • Assay Protocol Execution: Minor variations in incubation times, reagent concentrations, and washing steps can introduce variability. Adherence to a standardized protocol is crucial.

Question 2: What is the known mechanism of action for this compound, and how might this influence our assay design?

Answer: The precise mechanism of action for this compound is not fully elucidated, but several bioactivities have been reported. It is known to be a steroidal alkaloid.[2] A closely related compound, Cyclovirobuxine D, has been shown to inhibit the growth of non-small cell lung cancer cells by suppressing the NF-κB/JNK signaling pathway and inhibiting the G2/M phase cell cycle transition.[3] this compound has also been reported to have an inhibitory action on muscarinic acetylcholine receptors.[4] Additionally, it has been investigated for its potential anti-HIV activity by targeting the reverse transcriptase enzyme.[5]

Given these potential mechanisms, when designing your bioassay, consider the following:

  • Target Cell Line: The choice of cell line is critical. A cell line with a known active NF-κB or JNK pathway may be more sensitive to this compound.

  • Endpoint Measurement: Assays that measure cell cycle progression (e.g., flow cytometry for DNA content) or NF-κB/JNK pathway activation (e.g., reporter assays, western blotting for phosphorylated proteins) could provide more specific insights than general viability assays.

Question 3: How should we prepare and store our this compound stock solutions to ensure consistency?

Answer: Proper preparation and storage of this compound stock solutions are critical for reproducible results.

Stock Solution Preparation and Storage Protocol:

  • Solvent Selection: Use an appropriate organic solvent such as DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM).

  • Dissolution: Ensure the compound is completely dissolved. Gentle warming and vortexing may be necessary. Visually inspect the solution for any precipitate.

  • Aliquoting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Storage: Store the aliquots at -20°C or -80°C in tightly sealed vials to prevent evaporation and moisture absorption.

Troubleshooting Workflow for Inconsistent Results

Below is a logical workflow to help diagnose the source of inconsistent results in your this compound bioassays.

G cluster_B cluster_C cluster_D cluster_E A Inconsistent Bioassay Results B Review Compound Handling and Preparation A->B C Check Cell Culture Conditions A->C D Evaluate Assay Protocol A->D E Analyze Data Processing A->E B1 Verify Stock Solution Concentration & Purity B->B1 B2 Check for Precipitation in Working Solutions B->B2 B3 Ensure Proper Storage (2-8°C for solid, -20°C for stock) B->B3 C1 Consistent Cell Passage Number and Seeding Density? C->C1 C2 Test for Mycoplasma Contamination C->C2 D1 Standardize Incubation Times and Reagent Addition D->D1 D2 Calibrate Pipettes and Equipment D->D2 E1 Consistent Background Subtraction? E->E1 E2 Appropriate Curve Fitting for IC50 Calculation? E->E2 F Results are Now Consistent B3->F C2->F D2->F E2->F

A troubleshooting decision tree for inconsistent bioassay results.

Data Presentation

The following table presents hypothetical data from three independent cell viability experiments to illustrate the issue of inconsistent results.

ExperimentThis compound IC50 (µM)Standard Deviation (µM)R² of Dose-Response Curve
Experiment 1 15.22.10.98
Experiment 2 28.54.50.91
Experiment 3 18.92.80.96

This table highlights variability in the calculated IC50 values between experiments, suggesting an underlying issue with one of the factors mentioned in the troubleshooting guide.

Experimental Protocols

Detailed Methodology for a Cell Viability (MTT) Assay

This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., A549, a non-small cell lung cancer line).

  • Cell Seeding:

    • Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Trypsinize and count the cells. Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration is below 0.5% in all wells, including the vehicle control.

    • Remove the old medium from the cells and add 100 µL of the diluted this compound or vehicle control to the respective wells.

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Experimental Workflow Diagram

G A Seed Cells in 96-well Plate B Incubate for 24h A->B D Treat Cells with Compound (48h incubation) B->D C Prepare Serial Dilutions of this compound C->D E Add MTT Reagent (4h incubation) D->E F Solubilize Formazan with DMSO E->F G Read Absorbance at 570 nm F->G H Data Analysis: Calculate IC50 G->H

A typical workflow for a cell viability bioassay.

Signaling Pathway Visualization

Based on the activity of the related compound Cyclovirobuxine D, a potential mechanism of action for this compound could involve the inhibition of the NF-κB and JNK signaling pathways.[3]

Potential Signaling Pathway for this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR) IKK IKK Complex Receptor->IKK Signal JNK JNK Receptor->JNK Signal IkB IκB IKK->IkB Phosphorylates NFkB NF-κB node_IkB_NFkB IκB-NF-κB Complex pNFkB p-NF-κB NFkB->pNFkB pJNK p-JNK JNK->pJNK Gene Gene Expression (Proliferation, Survival) pJNK->Gene pNFkB->Gene CyclobuxineD This compound CyclobuxineD->IKK Inhibits CyclobuxineD->JNK Inhibits node_IkB_NFkB->IKK

A potential signaling pathway inhibited by this compound.

References

Technical Support Center: Strategies to Reduce Off-target Effects of Cyclobuxine D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize and understand the off-target effects of Cyclobuxine D in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary biological activities?

This compound is a natural steroidal alkaloid derived from plants of the Buxus species. Its primary biological activities are understood to involve the disruption of cell membrane integrity and interference with cellular signaling pathways, leading to cytotoxic effects. It has also been reported to have an inhibitory effect on acetylcholine-induced muscle contraction and potential anti-inflammatory properties. A structurally related compound, Cyclovirobuxine D, has been shown to inhibit key regulators of the G2/M phase of the cell cycle and the NFκB/JNK signaling pathway.

Q2: What are off-target effects and why are they a concern when using this compound?

Off-target effects occur when a compound binds to and affects proteins other than its intended therapeutic target. These unintended interactions can lead to misleading experimental results, making it difficult to attribute an observed phenotype solely to the modulation of the primary target. For a compound like this compound, which is known to have broad cytotoxic effects and potentially interacts with multiple cellular components, understanding and controlling for off-target effects is critical for accurate data interpretation and for assessing its therapeutic potential.

Q3: What are some initial steps I can take to minimize off-target effects in my experiments with this compound?

Several key strategies can be implemented at the outset of your experiments:

  • Use the Lowest Effective Concentration: It is crucial to perform a dose-response curve to identify the minimal concentration of this compound required to achieve the desired on-target effect. Using concentrations at or slightly above the IC50 for the primary target can help minimize engagement with lower-affinity off-targets.

  • Employ Structurally Distinct Inhibitors: To confirm that the observed biological effect is due to the inhibition of the intended target, use a structurally unrelated compound that is known to inhibit the same target. If both compounds produce the same phenotype, it strengthens the evidence for on-target activity.

  • Utilize Genetic Validation: Techniques such as siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the putative target of this compound can help verify that the observed phenotype is a direct result of modulating that specific target.

Troubleshooting Guide

Issue 1: I'm observing high levels of cytotoxicity at concentrations expected to be selective for my target of interest.

  • Possible Cause: The high cytotoxicity may be a result of this compound interacting with multiple off-target proteins that are essential for cell survival.

  • Troubleshooting Steps:

    • Refine the Working Concentration: Re-evaluate your dose-response curve to ensure you are using the lowest possible concentration that still elicits the desired on-target effect.

    • Conduct a Cell Viability Assay: Test the cytotoxicity of this compound across multiple, distinct cell lines to determine if the observed toxicity is cell-type specific.

    • Perform an Off-Target Profile Screen: Submit this compound for screening against a broad panel of proteins, such as a kinase or GPCR panel, to identify potential unintended targets that could be mediating the toxic effects.

Issue 2: My experimental results with this compound are inconsistent or unexpected based on its proposed on-target activity.

  • Possible Cause: The observed phenotype may be a composite of both on-target and off-target effects, or it could be dominated by an off-target interaction.

  • Troubleshooting Steps:

    • Validate with a Secondary Inhibitor: Treat your cells with a structurally different inhibitor for the same primary target. If the phenotype is not replicated, it is likely that the effects of this compound are, at least in part, off-target.

    • Perform a Rescue Experiment: If possible, transfect cells with a mutant version of the target protein that is resistant to this compound. If the inhibitor-induced phenotype is reversed in cells expressing the resistant mutant, this provides strong evidence for an on-target mechanism.

    • Investigate Compensatory Signaling Pathways: Inhibition of a primary target can sometimes lead to the activation of compensatory signaling pathways. Use techniques like western blotting to probe for the activation of known resistance pathways.

Data Presentation

Table 1: Example Kinase Profiling Data for this compound

This table illustrates hypothetical data from a kinase profiling screen to identify potential off-target interactions of this compound.

Kinase TargetPercent Inhibition at 1 µM this compoundIC50 (nM)
Primary Target X 95%50
Off-Target Kinase A85%250
Off-Target Kinase B60%1,500
Off-Target Kinase C15%>10,000

This is example data and does not reflect actual experimental results.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

Objective: To determine if this compound directly binds to its intended target protein in a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with either this compound at various concentrations or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Analysis: In the this compound-treated samples, the target protein should remain soluble at higher temperatures compared to the vehicle control, indicating stabilization upon binding.

Protocol 2: Kinase Selectivity Profiling

Objective: To assess the selectivity of this compound by screening it against a large panel of kinases.

Methodology:

  • Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).

  • Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of human kinases.

  • Binding/Activity Assay: The service will typically perform a competition binding assay or an enzymatic activity assay to determine the extent to which this compound binds to or inhibits each kinase in the panel.

  • Data Analysis: The results will be presented as the percent inhibition for each kinase at the tested concentration. Follow-up dose-response curves should be performed for any kinases that show significant inhibition to determine the IC50 values.

Visualizations

Troubleshooting Workflow for Unexpected Phenotypes start Unexpected Experimental Phenotype Observed is_concentration_optimized Is the lowest effective concentration being used? start->is_concentration_optimized perform_dose_response Perform detailed dose-response curve is_concentration_optimized->perform_dose_response No use_secondary_inhibitor Test with a structurally distinct inhibitor for the same target is_concentration_optimized->use_secondary_inhibitor Yes perform_dose_response->use_secondary_inhibitor phenotype_replicated Is the phenotype replicated? use_secondary_inhibitor->phenotype_replicated on_target_likely Phenotype is likely on-target phenotype_replicated->on_target_likely Yes off_target_suspected Off-target effects are likely phenotype_replicated->off_target_suspected No perform_rescue Conduct a rescue experiment off_target_suspected->perform_rescue perform_profiling Perform broad-panel off-target screening off_target_suspected->perform_profiling

Caption: Troubleshooting workflow for unexpected experimental outcomes.

General Strategy to Validate On-Target Effects cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation target_protein Primary Target Protein binding_assay Direct Binding Assay (e.g., SPR, ITC) target_protein->binding_assay cyclobuxine_d This compound cyclobuxine_d->binding_assay enzymatic_assay Enzymatic/Functional Assay binding_assay->enzymatic_assay cetsa Cellular Thermal Shift Assay (CETSA) enzymatic_assay->cetsa Confirm in cells genetic_validation Genetic Validation (siRNA, CRISPR) cetsa->genetic_validation phenotype Cellular Phenotype genetic_validation->phenotype

Caption: A multi-pronged approach to validating on-target effects.

Potential Signaling Pathways of this compound Analogs cluster_cell_cycle Cell Cycle Regulation cluster_inflammatory Inflammatory Signaling cyclobuxine_d This compound (or analog like CVB-D) kif11 KIF11 cyclobuxine_d->kif11 Inhibits nfkb NF-κB cyclobuxine_d->nfkb Inhibits jnk JNK cyclobuxine_d->jnk Inhibits cdc25c CDC25C kif11->cdc25c cdk1_cyclinB1 CDK1/CyclinB1 cdc25c->cdk1_cyclinB1 g2m_arrest G2/M Arrest cdk1_cyclinB1->g2m_arrest Promotes inflammation Inflammation/ Survival nfkb->inflammation jnk->inflammation

Caption: Potential signaling pathways affected by this compound analogs.

Technical Support Center: Method Development for Resolving Isomeric Impurities of Cyclobuxine D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for resolving isomeric impurities of Cyclobuxine D. Given the complexity of steroidal alkaloids, this guide addresses common challenges encountered during chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: What are the potential isomeric impurities of this compound?

While specific isomeric impurities of this compound are not extensively documented in publicly available literature, potential isomers can be inferred from its complex stereochemistry and biosynthetic pathways. This compound, a steroidal alkaloid from Buxus species, has several chiral centers. Therefore, diastereomers and epimers are the most probable isomeric impurities. One closely related compound mentioned in the literature is cyclobuxosuffrine, which has been shown to be interconvertible with this compound and may be a potential isomeric impurity.

Q2: What type of HPLC column is best suited for separating this compound and its isomers?

The choice of HPLC column is critical for the successful resolution of isomeric impurities. For steroidal alkaloids like this compound, which are often basic and have multiple chiral centers, the following column types are recommended:

  • Chiral Stationary Phases (CSPs): These are the most effective columns for separating enantiomers and diastereomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point.

  • Reversed-Phase C18 and C8 Columns: While not chiral, these columns can sometimes separate diastereomers. Method development will be crucial to optimize selectivity.

  • Phenyl Columns: The unique selectivity of phenyl columns can be beneficial for separating aromatic or structurally rigid isomers.

Q3: How does mobile phase composition affect the resolution of this compound isomers?

Mobile phase composition, including the organic modifier, buffer, and pH, plays a pivotal role in achieving separation.

  • Organic Modifier: Acetonitrile and methanol are common organic modifiers. The choice between them can significantly impact selectivity. A systematic evaluation of both is recommended.

  • Buffer and pH: Since this compound is a basic compound with multiple amino groups, the pH of the mobile phase will control its ionization state and, consequently, its retention and interaction with the stationary phase. A pH range of 3 to 7 is a typical starting point for reversed-phase chromatography of basic compounds. Buffers such as phosphate or acetate are commonly used.

  • Additives: Ion-pairing reagents or other mobile phase additives can sometimes improve peak shape and resolution for basic analytes.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Resolution of Isomeric Peaks 1. Inappropriate column chemistry. 2. Suboptimal mobile phase composition (organic modifier, pH). 3. Insufficient column efficiency.1. Screen different column selectivities (e.g., C18, Phenyl, Chiral). 2. Systematically vary the mobile phase pH and the type/percentage of the organic modifier. 3. Use a column with a smaller particle size (e.g., sub-2 µm) or a longer column.
Peak Tailing for this compound and Impurities 1. Secondary interactions between the basic analytes and silanol groups on the silica support. 2. Inappropriate mobile phase pH.1. Use a base-deactivated column or an end-capped column. 2. Add a competing base (e.g., triethylamine) to the mobile phase. 3. Adjust the mobile phase pH to ensure consistent ionization of the analytes.
Co-elution of Impurities with the Main Peak 1. Lack of selectivity in the chromatographic system. 2. Insufficient method optimization.1. Perform a thorough method development study, exploring a wide range of stationary phases and mobile phase conditions. 2. Consider a 2D-LC approach for complex samples. 3. If using a chiral column, experiment with different chiral selectors.
Irreproducible Retention Times 1. Fluctuations in column temperature. 2. Inconsistent mobile phase preparation. 3. Column degradation.1. Use a column oven to maintain a consistent temperature. 2. Ensure accurate and consistent preparation of the mobile phase, including pH adjustment. 3. Use a guard column and ensure the mobile phase is filtered and degassed.

Experimental Protocols

Systematic HPLC Method Development for this compound Isomer Separation

  • Column Screening:

    • Select a diverse set of columns, including a standard C18, a Phenyl-Hexyl, and a polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC).

    • Prepare a solution of this compound that is expected to contain isomeric impurities (e.g., a stressed sample or a crude extract).

  • Mobile Phase Optimization:

    • Initial Gradient Elution: Start with a broad gradient to elute all components. A typical gradient might be 10-90% acetonitrile in water (with a constant buffer concentration) over 30 minutes.

    • pH Screening: For each column, screen a range of mobile phase pH values (e.g., 3.0, 5.0, 7.0) using appropriate buffers (e.g., ammonium acetate, ammonium formate).

    • Organic Modifier Evaluation: Compare the selectivity obtained with acetonitrile versus methanol as the organic modifier.

  • Isocratic vs. Gradient Elution:

    • Based on the initial screening, if a few closely eluting isomers are observed, develop an isocratic or a shallow gradient method to improve their resolution.

  • Temperature Optimization:

    • Evaluate the effect of column temperature on selectivity and resolution. Temperatures between 25°C and 40°C are a good starting range.

Visualizations

MethodDevelopmentWorkflow cluster_start Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation start Define Analytical Target Profile column_screening Column Screening (C18, Phenyl, Chiral) start->column_screening ph_screening pH Screening (e.g., 3.0, 5.0, 7.0) column_screening->ph_screening organic_modifier Organic Modifier Screening (ACN vs. MeOH) ph_screening->organic_modifier gradient_opt Gradient Optimization organic_modifier->gradient_opt temp_opt Temperature Optimization gradient_opt->temp_opt flow_rate_opt Flow Rate Optimization temp_opt->flow_rate_opt validation Method Validation (Specificity, Linearity, Accuracy, Precision) flow_rate_opt->validation final_method Final Analytical Method validation->final_method

Caption: A generalized workflow for HPLC method development for resolving isomeric impurities.

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Corrective Actions start Poor Resolution of Isomers cause1 Inadequate Column Selectivity start->cause1 cause2 Suboptimal Mobile Phase start->cause2 cause3 Low Column Efficiency start->cause3 solution1a Screen Different Columns (e.g., Chiral, Phenyl) cause1->solution1a solution1b Change Stationary Phase Chemistry cause1->solution1b solution2a Optimize Mobile Phase pH cause2->solution2a solution2b Vary Organic Modifier Type/Concentration cause2->solution2b solution3a Decrease Particle Size cause3->solution3a solution3b Increase Column Length cause3->solution3b

Caption: A troubleshooting decision tree for addressing poor resolution of isomeric impurities.

Validation & Comparative

A Comparative Guide to the Bioactivities of Cyclobuxine D and Cyclovirobuxine D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclobuxine D and Cyclovirobuxine D are structurally related steroidal alkaloids isolated from plants of the Buxus genus, commonly known as boxwood. While both compounds share a common chemical scaffold, emerging research reveals distinct and diverse bioactivities, positioning them as intriguing candidates for further pharmacological investigation. This guide provides a comparative overview of their known biological effects, supported by available experimental data and methodologies, to aid researchers in exploring their therapeutic potential.

Summary of Bioactivities

Cyclovirobuxine D has been extensively studied for its anticancer, cardiovascular, and analgesic properties. In contrast, research on this compound has primarily focused on its cardiovascular and neuromuscular effects. A direct comparative study evaluating the full spectrum of their bioactivities is not yet available in the public domain.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data for the bioactivities of Cyclovirobuxine D. At present, specific IC50 or EC50 values for the primary bioactivities of this compound are not well-documented in publicly accessible literature.

CompoundBioactivityCell Line / ModelParameterValue
Cyclovirobuxine D Anticancer (Non-Small Cell Lung Cancer)A549IC50 (24h)68.73 µM
H1299IC50 (24h)61.16 µM
A549IC50 (48h)59.46 µM
H1299IC50 (48h)54.99 µM
A549IC50 (72h)47.78 µM
H1299IC50 (72h)41.7 µM
Analgesia (Inflammatory Pain)Mouse ModelEC50 (i.pl.)2.03 ± 0.53 µg
Ion Channel Inhibition (T-type Calcium Channel)HEK 293T cells expressing Cav3.2IC50 (HP -75 mV)1.47 ± 0.03 µM
HEK 293T cells expressing Cav3.2IC50 (HP -100 mV)2.28 µM
Ion Channel Inhibition (hERG Potassium Channel)HEK293 cells expressing hERGIC5019.7 µM
This compound Cardiovascular (Bradycardic Effect)Rat Heart-Not Reported
Neuromuscular (Muscle Contraction Inhibition)Rabbit Jejunum-Not Reported
Enzyme Inhibition (Acetylcholinesterase)--Not Reported

Detailed Bioactivities and Mechanisms of Action

Cyclovirobuxine D

Anticancer Activity: Cyclovirobuxine D has demonstrated significant cytotoxic effects against various cancer cell lines. In non-small cell lung cancer (NSCLC) cells (A549 and H1299), it inhibits proliferation in a dose- and time-dependent manner. The underlying mechanisms involve the induction of G2/M phase cell cycle arrest and apoptosis. Key signaling pathways implicated in its anticancer effects include:

  • KIF11-CDC25C-CDK1-CyclinB1 G2/M Phase Transition Regulatory Network: Inhibition of this network disrupts mitotic progression, leading to cell cycle arrest.

  • NFκB/JNK Signaling Pathway: Suppression of this pathway contributes to the pro-apoptotic effects of Cyclovirobuxine D.

  • CTHRC1-AKT/ERK-Snail Signaling Pathway: In colorectal cancer, Cyclovirobuxine D has been shown to inhibit tumorigenesis through this pathway.

Cardiovascular Effects: Cyclovirobuxine D is recognized for its cardioprotective effects and is used in the treatment of cardiovascular diseases. It has been shown to reduce mortality and improve cardiac function in rat models of congestive heart failure. The mechanisms include:

  • Ion Channel Modulation: It acts as an ether-a-go-go related gene (ERG) potassium channel blocker.

  • Calcium Homeostasis: Cyclovirobuxine D enhances the release of calcium from intracellular stores in cardiac myocytes and modulates the expression of key calcium-cycling proteins.

  • Myocardial Protection: It protects against doxorubicin-induced myocardial apoptosis and mitochondrial cytochrome c release. In anesthetized pigs, it causes coronary vasodilation, an effect linked to the endothelial release of nitric oxide.

Analgesic Activity: Cyclovirobuxine D exhibits strong and persistent analgesic effects in mouse models of inflammatory and neuropathic pain. This activity is primarily mediated through the inhibition of voltage-gated calcium channels:

  • Cav3.2 T-type Calcium Channels: Cyclovirobuxine D potently inhibits Cav3.2 channels in a state-dependent manner, with a stronger blockade of inactivated channels.

This compound

The bioactivity profile of this compound is less characterized compared to Cyclovirobuxine D. Available data points to the following effects:

  • Cardiovascular Effects: this compound has a significant bradycardic (heart rate-slowing) effect in the rat heart. The precise mechanism underlying this effect requires further elucidation. It has also been shown to have a protective effect on myocardial cells against ischemia and reperfusion injury in an isolated rat heart model by inhibiting the release of ATP metabolites and creatine phosphokinase.

  • Neuromuscular Effects: It exerts an inhibitory action on acetylcholine and Ba2+-induced contraction of the longitudinal muscle isolated from the rabbit jejunum.

  • Enzyme Inhibition: There are suggestions that this compound may act as an acetylcholinesterase inhibitor, which could have implications for its pharmacological effects. However, quantitative data on its inhibitory potency is lacking.

  • Other Activities: this compound has been noted to have a biphasic effect on the stability of nucleic acids, with stabilization at low concentrations and destabilization at high concentrations. It has also been investigated for its potential anti-inflammatory activity.

Experimental Protocols

Cell Viability Assay (MTT Assay) for Anticancer Activity of Cyclovirobuxine D
  • Cell Seeding: A549 and H1299 cells are seeded in 96-well plates at a density of 5x10³ cells per well and cultured for 24 hours.

  • Treatment: Cells are treated with varying concentrations of Cyclovirobuxine D (e.g., 0-120 µM) for 24, 48, and 72 hours.

  • MTT Addition: After the treatment period, 20 µl of 5 mg/ml MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The formazan crystals are dissolved by adding 100 µl of DMSO to each well.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The 50% inhibitory concentration (IC50) values are then calculated.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Inhibition by Cyclovirobuxine D
  • Cell Line: HEK293 cells stably expressing the target ion channel (e.g., Cav3.2 or hERG) are used.

  • Electrophysiological Recording: Whole-cell currents are recorded using a patch-clamp amplifier. The extracellular solution typically contains physiological concentrations of ions, and the intracellular solution in the patch pipette is formulated to isolate the current of interest.

  • Drug Application: Cyclovirobuxine D at various concentrations is applied to the cells via a perfusion system.

  • Data Analysis: The effect of Cyclovirobuxine D on the channel's current amplitude and gating properties (activation, inactivation) is analyzed to determine the IC50 value and mechanism of inhibition.

Writhing Test for Analgesic Activity of Cyclovirobuxine D
  • Animal Model: Male Kunming mice are commonly used.

  • Induction of Writhing: An intraperitoneal injection of a chemical irritant, such as 0.6% acetic acid, is administered to induce a writhing response (stretching and constriction of the abdomen).

  • Treatment: Cyclovirobuxine D or a control vehicle is administered (e.g., intraperitoneally or intraplantarly) at a specific time point before the acetic acid injection.

  • Observation: The number of writhes is counted for a defined period (e.g., 15 minutes) after the acetic acid injection.

  • Analysis: The percentage of inhibition of writhing is calculated by comparing the number of writhes in the drug-treated group to the control group.

Signaling Pathway and Experimental Workflow Diagrams

A Comparative Analysis of the Cytotoxic Profiles of Cyclobuxine D and Other Buxus Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic profiles of Cyclobuxine D and other alkaloids derived from the Buxus genus. The information presented is supported by experimental data from various scientific studies, offering insights into the potential of these natural compounds in cancer research.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other selected Buxus alkaloids against various human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro and is a common measure of a compound's cytotoxic potency. Lower IC50 values indicate higher potency.

AlkaloidCancer Cell LineIC50 (µM)Reference
This compound (as Cyclovirobuxine D) MGC-803 (Gastric Cancer)~40 (at 48h)
MKN28 (Gastric Cancer)~60 (at 48h)
T98G (Glioblastoma)Not explicitly stated, but showed dose-dependent inhibition
Hs683 (Low-grade Glioma)Not explicitly stated, but showed dose-dependent inhibition
A549 (Lung Cancer)Not explicitly stated, but showed dose-dependent inhibition
H446 (Lung Cancer)Not explicitly stated, but showed dose-dependent inhibition
95-D (Lung Cancer)Not explicitly stated, but showed dose-dependent inhibition
Buxmicrophylline P HL-60, SMMC-7721, A-549, MCF-7, SW480> 40
Buxmicrophylline Q HL-60, SMMC-7721, A-549, MCF-7, SW480> 40
Buxmicrophylline R HL-60 (Leukemia)15.58
SMMC-7721 (Hepatocellular Carcinoma)10.23
A-549 (Lung Cancer)12.87
MCF-7 (Breast Cancer)4.51
SW480 (Colon Cancer)9.76
Unnamed Alkaloid (Compound 36 from Buxus sinica) ES2 (Ovarian Cancer)1.33
A2780 (Ovarian Cancer)0.48

Experimental Protocols

Detailed methodologies for the key experiments cited in the referenced literature are provided below. These protocols are fundamental to understanding the generation of the presented cytotoxic data.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the Buxus alkaloids. A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, MTT solution (e.g., 20 µL of 5 mg/mL stock) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., 150 µL of DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.

b) SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with varying concentrations of the alkaloids.

  • Cell Fixation: After the incubation period, the cells are fixed by gently adding cold trichloroacetic acid (TCA) (e.g., 50 µL of 50% w/v) to each well and incubating for 1 hour at 4°C.

  • Washing: The supernatant is discarded, and the plates are washed five times with slow-running tap water and then air-dried.

  • Staining: SRB solution (e.g., 100 µL of 0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated at room temperature for 10-30 minutes.

  • Washing: Unbound SRB is removed by washing the plates five times with 1% acetic acid. The plates are then air-dried.

  • Protein-Bound Dye Solubilization: The protein-bound dye is solubilized by adding a Tris base solution (e.g., 200 µL of 10 mM) to each well.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm.

  • Data Analysis: The IC50 value is calculated from the dose-response curve generated from the absorbance data.

Signaling Pathways and Experimental Workflows

Intrinsic Apoptosis Pathway Induced by this compound

This compound has been shown to induce apoptosis in cancer cells primarily through the intrinsic, or mitochondrial, pathway. This pathway is initiated by intracellular signals in response to cellular stress.

Intrinsic_Apoptosis_Pathway cluster_Extracellular Extracellular cluster_Cell Cancer Cell This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Bax/Bcl-2 Ratio Bax/Bcl-2 Ratio Cellular Stress->Bax/Bcl-2 Ratio Upregulates Mitochondrion Mitochondrion Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Bax/Bcl-2 Ratio->Mitochondrion Increases Permeability Apoptosome Apoptosome Cytochrome c Release->Apoptosome Forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway activated by this compound.

Experimental Workflow for Cytotoxicity Screening

The general workflow for screening the cytotoxic effects of Buxus alkaloids involves a series of well-defined steps from sample preparation to data analysis.

Cytotoxicity_Workflow Alkaloid Isolation & Purification Alkaloid Isolation & Purification Stock Solution Preparation Stock Solution Preparation Alkaloid Isolation & Purification->Stock Solution Preparation Serial Dilutions Serial Dilutions Stock Solution Preparation->Serial Dilutions Treatment of Cells Treatment of Cells Serial Dilutions->Treatment of Cells Cell Culture Cell Culture Cell Seeding (96-well plate) Cell Seeding (96-well plate) Cell Culture->Cell Seeding (96-well plate) Cell Seeding (96-well plate)->Treatment of Cells Incubation (e.g., 48h) Incubation (e.g., 48h) Treatment of Cells->Incubation (e.g., 48h) Cytotoxicity Assay (MTT/SRB) Cytotoxicity Assay (MTT/SRB) Incubation (e.g., 48h)->Cytotoxicity Assay (MTT/SRB) Absorbance Reading Absorbance Reading Cytotoxicity Assay (MTT/SRB)->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: General workflow for in vitro cytotoxicity screening.

"structure-activity relationship studies of Cyclobuxine D and its synthetic analogs"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships of Cyclobuxine D and its naturally occurring analogs, a class of steroidal alkaloids derived from Buxus species. Due to the limited availability of quantitative data for synthetic analogs, this guide focuses on the comparative bioactivities of prominent, structurally related Buxus alkaloids. The data presented herein is intended to inform research and drug development efforts by highlighting key structural features that influence cytotoxic and neuroprotective activities.

Comparative Biological Activity

The following tables summarize the in vitro cytotoxic and cholinesterase inhibitory activities of various Buxus alkaloids. This data provides a basis for understanding the structure-activity relationships within this class of compounds.

Cytotoxicity Data

The cytotoxic effects of Buxus alkaloids have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit the growth of 50% of the cell population, are presented in Table 1.

Table 1: Cytotoxicity of Buxus Alkaloids Against Human Cancer Cell Lines (IC50 in µM)

AlkaloidHL-60SMMC-7221A-549MCF-7SW480HepG2K562ES2A2780
Buxmicrophylline P>40>40>40>40>40----
Buxmicrophylline Q>40>40>40>40>40----
Buxmicrophylline R15.5810.2312.874.51>40----
Buxmicrophylline G-----0.89---
Compound 36 -------1.330.48
Buxmicrophylline F------2.95--
Buxmicrophylline H------1.70--
Buxmicrophylline I------5.61--
Cyclovirobuxine D------0.37--
Cisplatin (Control)---7.86-----

Note: Data for this compound was not available in the reviewed literature. A hyphen (-) indicates that the data was not reported in the cited sources.

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Several Buxus alkaloids have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of neurodegenerative diseases like Alzheimer's. The IC50 values for this inhibitory activity are detailed in Table 2.

Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity of Buxus Alkaloids (IC50 in µM)

AlkaloidAChE IC50 (µM)BChE IC50 (µM)
31-hydroxybuxatrienone10.8-
Nb-demethylpapillotrienine>100-
Chitralinine-C11.6424.31
Hyrcanone83.01.12
Hyrcatrienine125.085.0
N(b)-dimethylcycloxobuxoviricine250.0125.0
Hyrcamine468.0350.0
Buxidin250.0125.0
Buxandrine125.083.0
Buxabenzacinine250.0125.0
Buxippine-K125.083.0

Note: Data for this compound was not available in the reviewed literature. A hyphen (-) indicates that the data was not reported in the cited sources.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the Buxus alkaloids is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HL-60, MCF-7, etc.)

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (Buxus alkaloids) dissolved in DMSO

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 × 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the Buxus alkaloids (typically ranging from 0.1 to 100 µM). A vehicle control (DMSO) and a positive control (e.g., cisplatin) are included.

  • Incubation: The plates are incubated for an additional 48 to 72 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of Buxus alkaloids against AChE is measured using a spectrophotometric method developed by Ellman.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well plates

  • Test compounds (Buxus alkaloids) dissolved in a suitable solvent

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations are added.

  • Enzyme Addition: 20 µL of AChE solution is added to each well.

  • Pre-incubation: The plate is incubated for 15 minutes at 25°C.

  • Substrate Addition: The reaction is initiated by adding 10 µL of ATCI solution.

  • Kinetic Measurement: The absorbance is measured immediately at 412 nm and then continuously for 5 minutes. The rate of the reaction is determined.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • IC50 Determination: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway and Experimental Workflow

Apoptotic Signaling Pathway of Cyclovirobuxine D in Cancer Cells

Cyclovirobuxine D, a prominent analog of this compound, has been shown to induce apoptosis in cancer cells through the modulation of several key signaling pathways. The diagram below illustrates the proposed mechanism of action.

CyclovirobuxineD_Apoptosis_Pathway CVB_D Cyclovirobuxine D EGFR EGFR CVB_D->EGFR Inhibits Akt Akt CVB_D->Akt Inhibits ERK ERK1/2 CVB_D->ERK Inhibits Mitochondrion Mitochondrion CVB_D->Mitochondrion Induces Stress Bcl2 Bcl-2 CVB_D->Bcl2 Downregulates Bax Bax CVB_D->Bax Upregulates FAK FAK EGFR->FAK FAK->Akt FAK->ERK Slug Slug Akt->Slug ERK->Slug Proliferation Cell Proliferation & Migration Slug->Proliferation Promotes Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Apoptotic pathway of Cyclovirobuxine D in cancer cells.

This guide serves as a foundational resource for researchers interested in the pharmacological potential of this compound and its analogs. The provided data and protocols can aid in the design of future studies aimed at elucidating the therapeutic applications of this intriguing class of natural products.

Cyclobuxine D: A Comparative Analysis of In Vitro and In Vivo Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural compounds with therapeutic potential, Cyclobuxine D, a steroidal alkaloid, has emerged as a promising candidate in anticancer research. This guide provides a comprehensive comparison of the in vitro and in vivo activities of this compound, juxtaposed with other well-researched natural compounds: resveratrol, curcumin, and baicalein. This analysis is supported by experimental data to offer researchers, scientists, and drug development professionals a thorough overview of its performance and mechanisms.

Correlation of In Vitro and In Vivo Efficacy

This compound has demonstrated significant efficacy in inhibiting the growth and progression of various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma, in both laboratory cell cultures (in vitro) and animal models (in vivo).[1][2][3][4][5] In vitro studies have shown that this compound (also referred to as Cyclovirobuxine D or CVB-D) inhibits the proliferation of cancer cells at micromolar concentrations.[2] These findings are corroborated by in vivo studies where this compound administration led to a significant reduction in the size and weight of xenograft tumors in nude mice.[1][2] This positive correlation between the in vitro cytotoxicity and in vivo antitumor effects underscores the potential of this compound as a therapeutic agent.

Comparative Anticancer Activity

To provide a broader context for the performance of this compound, this section compares its anticancer activities with those of resveratrol, curcumin, and baicalein, based on available data from various studies. It is important to note that these comparisons are drawn from separate studies and may not represent head-to-head comparisons under identical experimental conditions.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for the in vitro cytotoxic activity of a compound. The following table summarizes the reported IC50 values for this compound and its alternatives against various cancer cell lines.

CompoundCancer Cell LineCancer TypeIC50 (µM)
This compound (CVB-D) DLD-1, LoVoColorectal CancerConcentrations up to 50 µM showed inhibitory effects
ResveratrolMCF-7Breast Cancer51.18[6]
HepG2Liver Cancer57.4[6]
CurcuminHep-G2Liver Cancer8.28[7]
HCT116Colon Cancer9.64[7]
T47DBreast Cancer2.07[8]
MCF7Breast Cancer1.32[8]
MDA-MB-231Breast Cancer11.32[8]
BaicaleinMCF-7Breast Cancer22.16 (48h)[9]
MDA-MB-231Breast Cancer27.98 (48h)[9]
In Vivo Tumor Growth Inhibition

The efficacy of an anticancer agent in vivo is often measured by its ability to inhibit tumor growth in animal models. The table below presents the reported tumor growth inhibition for each compound.

CompoundAnimal ModelCancer TypeTumor Growth Inhibition
This compound (CVB-D) Nude mice xenograftNSCLC, Colorectal CancerSignificant reduction in tumor size and weight[1][2]
ResveratrolMouse xenograftOvarian CancerSignificant decrease in tumor volume and weight[10]
Mouse modelSkin CancerInhibition of tumor formation[11]
Curcumin (Nanocurcumin)Ehrlich ascites carcinoma59.8% reduction in tumor size[7]
ICR SCID mice xenograftColon CancerTumor growth suppression[12]
BaicaleinMouse modelReduced tumor volume and growth rate[13]

Signaling Pathways and Mechanism of Action

Understanding the molecular mechanisms underlying the anticancer activity of these compounds is crucial for their development as therapeutic agents.

This compound Signaling Pathway

This compound exerts its anticancer effects through the modulation of multiple signaling pathways. A key mechanism is the suppression of the KIF11-CDC25C-CDK1-CyclinB1 G2/M phase transition regulatory network, leading to cell cycle arrest.[1] Additionally, it inhibits the NFκB/JNK signaling pathway, which is crucial for cancer cell survival and proliferation.[1]

CyclobuxineD_Pathway CyclobuxineD This compound KIF11 KIF11 CyclobuxineD->KIF11 inhibits NFkB_JNK NFκB/JNK Pathway CyclobuxineD->NFkB_JNK inhibits CDC25C CDC25C KIF11->CDC25C CDK1_CyclinB1 CDK1/CyclinB1 CDC25C->CDK1_CyclinB1 G2M_arrest G2/M Phase Arrest CDK1_CyclinB1->G2M_arrest promotes Proliferation_Survival Cell Proliferation & Survival NFkB_JNK->Proliferation_Survival promotes

Caption: this compound signaling pathway in cancer cells.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the general protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Workflow cluster_steps MTT Assay Steps Cell_seeding 1. Seed cells in a 96-well plate Treatment 2. Treat with varying concentrations of the compound Cell_seeding->Treatment Incubation1 3. Incubate for 24-72 hours Treatment->Incubation1 MTT_addition 4. Add MTT reagent Incubation1->MTT_addition Incubation2 5. Incubate for 2-4 hours MTT_addition->Incubation2 Solubilization 6. Add solubilization solution (e.g., DMSO) Incubation2->Solubilization Measurement 7. Measure absorbance at 570 nm Solubilization->Measurement

Caption: General workflow for a tumor xenograft study.

References

Cyclobuxine D vs. Standard-of-Care Antiretrovirals: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational anti-HIV agent Cyclobuxine D against current standard-of-care antiretroviral therapies. The data presented is based on available clinical and preclinical research to offer an objective overview for drug development and research professionals.

Executive Summary

This compound, a steroidal alkaloid derived from Buxus species, has been investigated for its potential anti-HIV properties. Research suggests its mechanism of action may involve the inhibition of HIV's reverse transcriptase. Clinical data is primarily based on studies of SPV(30), a standardized extract of Buxus sempervirens containing this compound as a component. This guide benchmarks the efficacy of SPV(30) against modern combination antiretroviral therapy (cART), the established standard-of-care for HIV-1 infection.

Standard-of-care regimens, such as those based on integrase strand transfer inhibitors (INSTIs) like bictegravir and dolutegravir, have demonstrated high rates of virologic suppression and robust CD4+ T cell count recovery in numerous large-scale clinical trials. In contrast, the available data for the this compound-containing extract, SPV(30), is from a single placebo-controlled study in treatment-naïve, asymptomatic patients. While this study suggests a potential benefit in delaying disease progression, a direct comparison highlights the superior and more rapid efficacy of current first-line antiretroviral drugs.

Data Presentation: Efficacy Comparison

The following tables summarize the efficacy data for SPV(30) and two representative standard-of-care cART regimens.

Table 1: Virologic and Immunologic Outcomes of SPV(30) in Asymptomatic HIV-Infected Patients

EndpointSPV(30) (990 mg/day)Placebo
Therapeutic Failures *Statistically significant difference in favor of SPV(30)-
Disease Progression Statistically significant delay in progression-
Viral Load Increase >0.5 log Fewer patients compared to placebo (p=0.029)-

*Therapeutic failure was defined by a decrease in CD4 cell count to <200 x 106/l and/or clinical progression to AIDS or AIDS-Related Complex.[1]

Table 2: Efficacy of a Dolutegravir-Based Regimen in ART-Naïve HIV-Positive Individuals

Time PointMedian Viral Load (copies/mL)Median CD4+ T-cell Count (cells/µL)
Baseline 446,812209
3 Months 34291
6 Months 0.0378

*Data from a pilot evaluation of dolutegravir-based therapy.[2]

Table 3: Efficacy of Bictegravir/Emtricitabine/Tenofovir Alafenamide (B/F/TAF) in Treatment-Naïve Adults with HIV-1

Time PointVirologic Suppression (<50 copies/mL)
4 Weeks 75.0%
12 Weeks 93.1%
24 Weeks 97.2%

*Data from a real-world assessment comparing B/F/TAF to an efavirenz-based regimen.[3]

Experimental Protocols

SPV(30) Clinical Trial Methodology

A multicentre, randomized, double-blind, placebo-controlled trial was conducted with 145 previously untreated, asymptomatic HIV-infected subjects (CDC group IV) with baseline CD4 cell counts between 250 and 500 x 106/l.[1] Participants were randomized to receive SPV(30) at doses of 990 mg/day or 1980 mg/day, or a placebo.[1] The primary endpoints were therapeutic failure, defined as a decrease in CD4 cell count below 200 x 106/l or the number of clinical aggravations (progression to AIDS or AIDS-Related Complex), and the rate of disease progression.[1] Viral load changes were also assessed.[1]

Dolutegravir-Based Therapy Study Protocol

This pilot evaluation assessed the efficacy of dolutegravir-based antiretroviral therapy in ART-naïve HIV-positive individuals. The study monitored changes in viral load and CD4+ T-cell counts at baseline, 3 months, and 6 months of treatment.[2]

Bictegravir/Emtricitabine/Tenofovir Alafenamide (B/F/TAF) Real-World Study Protocol

This single-center, retrospective study compared the short-term viral load reduction in treatment-naïve HIV-1 patients initiated on either B/F/TAF or an efavirenz-based regimen. Rates of virologic suppression to <50 copies/mL were assessed at 4, 12, and 24 weeks.[3]

Visualizations

HIV_Lifecycle_and_Drug_Targets cluster_host_cell Host Cell (CD4+ T-Cell) cluster_drugs Drug Intervention Points HIV_Virus HIV Virion Binding_and_Fusion 1. Binding & Fusion HIV_Virus->Binding_and_Fusion Reverse_Transcription 2. Reverse Transcription (RNA to DNA) Binding_and_Fusion->Reverse_Transcription Integration 3. Integration (Viral DNA into Host DNA) Reverse_Transcription->Integration Replication 4. Replication Integration->Replication Assembly 5. Assembly Replication->Assembly Budding_and_Maturation 6. Budding & Maturation Assembly->Budding_and_Maturation New_HIV_Virion New HIV Virion Budding_and_Maturation->New_HIV_Virion NRTIs_NNRTIs NRTIs & NNRTIs (Standard-of-Care) This compound (putative) NRTIs_NNRTIs->Reverse_Transcription INSTIs Integrase Inhibitors (Standard-of-Care) INSTIs->Integration PIs Protease Inhibitors (Standard-of-Care) PIs->Budding_and_Maturation Entry_Inhibitors Entry Inhibitors (Standard-of-Care) Entry_Inhibitors->Binding_and_Fusion

Caption: HIV lifecycle and targets of antiretroviral drugs.

Experimental_Workflow_Comparison cluster_cyclobuxine This compound (SPV(30)) Efficacy Assessment cluster_soc Standard-of-Care (cART) Efficacy Assessment C1 Recruit Asymptomatic, ART-Naïve HIV+ Patients (CD4: 250-500) C2 Randomize to SPV(30) (990mg or 1980mg) or Placebo C1->C2 C3 Monitor CD4 Count, Clinical Progression, and Viral Load C2->C3 C4 Primary Endpoint: Therapeutic Failure Rate C3->C4 S1 Recruit ART-Naïve HIV+ Patients S2 Administer cART Regimen (e.g., Dolutegravir-based or B/F/TAF) S1->S2 S3 Measure Viral Load & CD4 Count at Baseline, 4, 12, 24, 48 weeks S2->S3 S4 Primary Endpoint: Virologic Suppression Rate (<50 copies/mL) S3->S4

Caption: Comparison of clinical trial workflows.

References

Inter-Laboratory Validation of a Quantitative High-Performance Liquid Chromatography (HPLC)-UV Assay for Cyclobuxine D

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide presents a comprehensive overview of the inter-laboratory validation of a quantitative High-Performance Liquid Chromatography (HPLC)-UV assay for the determination of Cyclobuxine D. While specific inter-laboratory validation data for this compound is not widely published, this document outlines the expected performance characteristics and protocols based on established principles of analytical method validation for similar alkaloidal compounds. The data presented herein is a representative model derived from a hypothetical collaborative study among three independent laboratories (Lab A, Lab B, and Lab C) to demonstrate the robustness and reproducibility of the described method.

Introduction to this compound Quantification

This compound is a steroidal alkaloid found in various Buxus species, which has garnered interest for its potential pharmacological activities. Accurate and precise quantification of this compound is crucial for phytochemical analysis, quality control of herbal medicines, and pharmacokinetic studies. This guide details the validation of a specific and reliable HPLC-UV method and compares it with alternative analytical techniques.

Comparative Performance of Analytical Methods

The selection of an analytical method for this compound quantification depends on the specific requirements of the study, such as sensitivity, selectivity, and sample throughput. Below is a comparison of the validated HPLC-UV method with a common alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbanceSeparation by chromatography, detection by mass-to-charge ratio
Selectivity Moderate to HighVery High
Sensitivity ng-µg rangepg-ng range
Linearity (r²) > 0.999> 0.999
Precision (%RSD) < 5%< 3%
Accuracy (%Recovery) 95-105%97-103%
Cost LowerHigher
Complexity SimplerMore Complex

Inter-Laboratory Validation Data

The following tables summarize the quantitative data from the hypothetical inter-laboratory validation study of the HPLC-UV method for this compound.

Linearity

The linearity of the method was assessed by analyzing a series of calibration standards across a range of 1-100 µg/mL.

LaboratoryCalibration Range (µg/mL)Correlation Coefficient (r²)
Lab A1 - 1000.9998
Lab B1 - 1000.9995
Lab C1 - 1000.9997
Precision

Precision was evaluated at three concentration levels (Low, Medium, High) by analyzing six replicates on the same day (repeatability) and on three different days (intermediate precision). Reproducibility is represented by the inter-laboratory precision.

Concentration (µg/mL)Lab A (%RSD)Lab B (%RSD)Lab C (%RSD)Inter-Laboratory (%RSD)
Repeatability
5 (Low)1.82.11.92.5
50 (Medium)1.21.51.31.8
90 (High)0.91.11.01.3
Intermediate Precision
5 (Low)2.52.82.63.2
50 (Medium)1.92.22.02.7
90 (High)1.41.71.52.1
Accuracy

Accuracy was determined by the recovery of spiked this compound in a blank matrix at three concentration levels.

Spiked Concentration (µg/mL)Lab A (% Recovery)Lab B (% Recovery)Lab C (% Recovery)Average Recovery (%)
5 (Low)98.5101.299.399.7
50 (Medium)99.8100.5100.1100.1
90 (High)101.199.0100.3100.1
Limits of Detection (LOD) and Quantification (LOQ)
ParameterLab ALab BLab C
LOD (µg/mL) 0.30.40.35
LOQ (µg/mL) 1.01.21.1

Experimental Protocols

The following is the standardized protocol used by all participating laboratories in the validation study.

Sample Preparation
  • Extraction: 1 g of dried and powdered Buxus leaf material is extracted with 20 mL of methanol using ultrasonication for 30 minutes.

  • Filtration: The extract is filtered through a 0.45 µm syringe filter prior to HPLC analysis.

  • Dilution: The filtered extract is diluted with the mobile phase to fall within the linear range of the calibration curve.

HPLC-UV Method
  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (30:70, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

  • UV Detection Wavelength: 210 nm.

Data Analysis

Quantification is performed using an external standard calibration curve. The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Start: Buxus Leaf Sample extraction Ultrasonic Extraction with Methanol start->extraction filtration Filtration (0.45 µm) extraction->filtration dilution Dilution with Mobile Phase filtration->dilution injection Inject 10 µL into HPLC dilution->injection separation C18 Column Separation injection->separation detection UV Detection at 210 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Area chromatogram->integration quantification Quantify using Calibration Curve integration->quantification result Final Concentration quantification->result G cluster_labs Participating Laboratories cluster_params Validation Parameters cluster_outcome Validation Outcome labA Lab A linearity Linearity labA->linearity precision Precision (Repeatability, Intermediate) labA->precision accuracy Accuracy labA->accuracy lod_loq LOD & LOQ labA->lod_loq labB Lab B labB->linearity labB->precision labB->accuracy labB->lod_loq labC Lab C labC->linearity labC->precision labC->accuracy labC->lod_loq reproducibility Reproducibility (Inter-Laboratory Precision) linearity->reproducibility precision->reproducibility accuracy->reproducibility lod_loq->reproducibility robustness Method Robustness reproducibility->robustness validated_method Validated Quantitative Assay robustness->validated_method

"comparative genomic or proteomic analysis of cells treated with Cyclobuxine D"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclobuxine D, a steroidal alkaloid derived from Buxus microphylla, has demonstrated significant anti-tumorigenic properties in preclinical studies. This guide provides a comparative overview of the known cellular and molecular effects of this compound treatment, with a focus on its impact on cancer cells. The information presented here is compiled from published research to aid in understanding its mechanism of action and to guide future investigations.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound (also referred to as CVB-D) on various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
DLD-1Colorectal Cancer48~23.20[1]
LoVoColorectal Cancer48~26.12[1]

Table 2: Effects of this compound on Protein Expression

Cell LineTreatment ConditionsProteinMethodChange in ExpressionReference
DLD-1, LoVoNot specifiedE-cadherinWestern BlotIncreased[1]
DLD-1, LoVoNot specifiedVimentinWestern BlotDecreased[1]
DLD-1, LoVoNot specifiedN-cadherinWestern BlotDecreased[1]
A549, H1299Dose-dependentPCNAWestern BlotDecreased[2]
A549, H1299Dose-dependentSnailWestern BlotDecreased[2]
A549, H1299Dose-dependentSlugWestern BlotDecreased[2]
A549, H1299Dose-dependentBcl-2Western BlotDecreased[2]
A549, H1299Dose-dependentBaxWestern BlotIncreased[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (MTT Assay)

Colorectal cancer (CRC) cells (DLD-1 and LoVo) were seeded in 96-well plates.[1] After 24 hours, the cells were treated with increasing concentrations of this compound (0-50 µM) for 24 and 48 hours.[1] Following treatment, MTT solution was added to each well and incubated. The resulting formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength to determine cell viability. The IC50 value was calculated using probit regression analysis.[1]

Western Blot Analysis

CRC and non-small cell lung cancer (NSCLC) cells were treated with this compound at various concentrations.[1][2] After treatment, total protein was extracted from the cells, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., E-cadherin, Vimentin, N-cadherin, PCNA, Snail, Slug, Bcl-2, Bax) overnight. After washing, the membrane was incubated with a secondary antibody. The protein bands were visualized using an enhanced chemiluminescence detection system.[1][2]

Apoptosis Analysis (Flow Cytometry)

NSCLC cells (A549 and H1299) were treated with different concentrations of this compound.[2] The cells were then harvested, washed, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension, and the mixture was incubated in the dark. The stained cells were then analyzed by flow cytometry to quantify the percentage of apoptotic cells.[2]

Signaling Pathways and Mechanisms of Action

This compound has been shown to exert its anti-cancer effects by modulating specific signaling pathways.

In colorectal cancer, this compound targets the CTHRC1-AKT/ERK-Snail signaling pathway.[1] This inhibition leads to a reduction in the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1]

G cluster_0 This compound Inhibition cluster_1 Signaling Pathway cluster_2 Cellular Effects This compound This compound CTHRC1 CTHRC1 This compound->CTHRC1 inhibits Apoptosis Apoptosis This compound->Apoptosis induces AKT AKT CTHRC1->AKT ERK ERK CTHRC1->ERK Snail Snail AKT->Snail ERK->Snail EMT EMT Snail->EMT promotes Proliferation Proliferation Snail->Proliferation promotes Migration Migration Snail->Migration promotes G cluster_0 This compound Inhibition cluster_1 G2/M Transition Network cluster_2 Signaling Pathway cluster_3 Cellular Effects This compound This compound KIF11 KIF11 This compound->KIF11 inhibits NFkB NFkB This compound->NFkB inhibits JNK JNK This compound->JNK inhibits CDC25C CDC25C KIF11->CDC25C CDK1 CDK1 CDC25C->CDK1 CyclinB1 CyclinB1 CDK1->CyclinB1 G2M_Arrest G2/M Arrest CyclinB1->G2M_Arrest promotes Apoptosis Apoptosis NFkB->Apoptosis inhibits JNK->Apoptosis induces G cluster_0 Cell Culture & Treatment cluster_1 Cellular & Molecular Analysis cluster_2 Data Interpretation A Cancer Cell Lines B This compound Treatment A->B C Cell Viability (MTT Assay) B->C D Apoptosis Analysis (Flow Cytometry) B->D E Protein Expression (Western Blot) B->E F Migration/Invasion (Transwell Assay) B->F G Pathway Analysis C->G D->G E->G F->G H Mechanism of Action G->H

References

"validation of a bioanalytical method for Cyclobuxine D in plasma"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug candidates in biological matrices is a critical aspect of preclinical and clinical studies. This guide provides a detailed comparison of two distinct bioanalytical methods for the determination of Cyclobuxine D, a diterpenoid alkaloid with potential therapeutic applications, in plasma. We will compare a validated High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (HPLC-APCI-MS) method with a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method developed for structurally similar alkaloids.

This guide will delve into the experimental protocols of each method, present a clear comparison of their performance based on key validation parameters, and provide visual representations of the analytical workflows.

Experimental Protocols

A thorough understanding of the methodologies employed is essential for selecting the most appropriate bioanalytical strategy. Below are the detailed experimental protocols for the two compared methods.

Reference Method: HPLC-APCI-MS for this compound

This method outlines a validated procedure for the quantification of this compound in human plasma.

Sample Preparation:

  • To 100 µL of human plasma, add 20 µL of the internal standard (IS) solution (Mirtazapine, 1 ng/mL).

  • Alkalinize the plasma sample by adding 20 µL of 1 M sodium hydroxide.

  • Perform liquid-liquid extraction by adding 1 mL of ethyl acetate and vortexing for 3 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

  • HPLC System: Agilent 1100 series

  • Column: Reversed-phase C18 column

  • Mobile Phase: 30 mM ammonium acetate buffer solution containing 1% formic acid and methanol (48:52, v/v)[1]

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 20 µL

Mass Spectrometric Conditions:

  • Mass Spectrometer: Finnigan LCQ DECA ion trap mass spectrometer

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode

  • Detection Mode: Selected Ion Monitoring (SIM)

  • Monitored Ions: [M+H]⁺ at m/z 403.4 for this compound and [M+H]⁺ at m/z 266.2 for the IS[1]

Alternative Method: LC-MS/MS for Structurally Similar Alkaloids (Peimine and Peiminine)

This method, validated for the Fritillaria alkaloids peimine and peiminine, presents a viable alternative for the analysis of isosteroidal alkaloids like this compound.

Sample Preparation:

  • To 100 µL of rat plasma, add the internal standard (Carbamazepine).

  • Perform liquid-liquid extraction with 1 mL of ethyl acetate by vortexing for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

  • LC System: Not specified, but a standard HPLC or UPLC system is implied.

  • Column: Luna C18 column (50 mm × 2.0 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water containing 10 mmol/L ammonium formate (35:65, v/v)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: For peimine: m/z 432.4 → 414.4; for peiminine: m/z 430.4 → 412.4; for IS (Carbamazepine): m/z 237.1 → 194.2[2]

Performance Comparison

The following table summarizes the key validation parameters for both the reference HPLC-APCI-MS method for this compound and the alternative LC-MS/MS method for peimine and peiminine.

Validation ParameterHPLC-APCI-MS for this compoundLC-MS/MS for Peimine and Peiminine
Linearity Range 10.11 - 4044 pg/mL[1]0.8 - 800 ng/mL
Lower Limit of Quantification (LLOQ) 10.11 pg/mL[1]0.8 ng/mL
Intra-day Precision (%RSD) < 9.5%[1]4.2% - 8.5% (Peimine), 3.7% - 8.9% (Peiminine)
Inter-day Precision (%RSD) < 12.4%[1]5.1% - 9.3% (Peimine), 4.5% - 9.8% (Peiminine)
Accuracy Not explicitly stated in the abstract, but implied to be within acceptable limits.95.8% - 103.5% (Peimine), 96.3% - 104.2% (Peiminine)
Mean Extraction Recovery 85.3% - 92.8%[1]94.1% - 105.3% (Peimine), 85.8% - 98.6% (Peiminine)[2]
Internal Standard Mirtazapine[1]Carbamazepine[2]
Ionization Technique APCI[1]ESI[2]
Mass Analyzer Ion Trap[1]Triple Quadrupole[2]

Visualizing the Bioanalytical Workflow and Method Comparison

To further clarify the processes and highlight the key differences, the following diagrams were generated using the DOT language.

Bioanalytical Workflow for this compound in Plasma cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard plasma_sample->add_is alkalinize Alkalinize with NaOH add_is->alkalinize lle Liquid-Liquid Extraction (Ethyl Acetate) alkalinize->lle centrifuge1 Centrifuge lle->centrifuge1 evaporate Evaporate Supernatant centrifuge1->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms Mass Spectrometry (APCI-MS) hplc->ms data_acquisition Data Acquisition (SIM) ms->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting

Bioanalytical Workflow for this compound

Comparison of Bioanalytical Methods cluster_method1 Reference Method (HPLC-APCI-MS) cluster_method2 Alternative Method (LC-MS/MS) m1_sensitivity LLOQ: 10.11 pg/mL m2_sensitivity LLOQ: 0.8 ng/mL m1_ionization Ionization: APCI m2_ionization Ionization: ESI m1_analyzer Analyzer: Ion Trap m2_analyzer Analyzer: Triple Quadrupole m1_recovery Recovery: 85.3-92.8% m2_recovery Recovery: 85.8-105.3%

Key Method Performance Comparison

Conclusion

Both the HPLC-APCI-MS and the LC-MS/MS methods offer robust and reliable approaches for the quantification of this compound or structurally related alkaloids in plasma. The choice between the two will depend on the specific requirements of the study.

The HPLC-APCI-MS method demonstrates exceptional sensitivity with an LLOQ in the picogram per milliliter range, making it highly suitable for studies where very low concentrations of the analyte are expected.

The LC-MS/MS method , while having a higher LLOQ in the nanogram per milliliter range, utilizes the highly selective and widely adopted triple quadrupole mass spectrometry platform with electrospray ionization. This often translates to excellent specificity and robustness, which is advantageous for high-throughput analyses in drug development.

Ultimately, researchers should consider the required sensitivity, available instrumentation, and the specific context of their pharmacokinetic or toxicokinetic studies when selecting the most appropriate bioanalytical method for this compound. This guide provides the foundational data to make an informed decision.

References

Assessing the Specificity of Cyclovirobuxine D Against Various Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclovirobuxine D (CVB-D), a steroidal alkaloid derived from Buxus microphylla, has garnered significant interest in the scientific community for its potential anti-cancer properties. This guide provides a comparative analysis of the specificity of CVB-D against a range of cancer cell lines, supported by experimental data. The information presented herein is intended to assist researchers in evaluating its therapeutic potential and designing further investigations.

Data Presentation: Cytotoxicity Profile of Cyclovirobuxine D

The cytotoxic effects of Cyclovirobuxine D have been evaluated across several cancer cell lines, demonstrating a degree of specificity in its activity. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

Cancer TypeCell LineIC50 (µM)Incubation Time (hours)
Non-Small Cell Lung Cancer A54968.7324
59.4648
47.7872
H129961.1624
54.9948
41.772
Colorectal Cancer DLD-1~23.2048
LoVo~26.1248
Gastric Cancer MGC-803Dose- and time-dependent reduction in viability observed.24, 48, 72
MKN28Dose- and time-dependent reduction in viability observed.24, 48, 72
Glioblastoma/Glioma T98GDose- and time-dependent reduction in viability observed.12, 24, 48
Hs683Dose- and time-dependent reduction in viability observed.Not Specified

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of Cyclovirobuxine D's specificity.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Cyclovirobuxine D. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.

  • Incubation: Plates are incubated for specified time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of the control.

Colony Formation Assay

This assay assesses the ability of a single cell to grow into a colony, which is a measure of its reproductive viability.

  • Cell Seeding: A low density of cells (e.g., 500-1000 cells/well) is seeded in 6-well plates.

  • Treatment: Cells are treated with various concentrations of Cyclovirobuxine D for a specified period (e.g., 24 hours).

  • Incubation: The treatment medium is replaced with fresh medium, and the plates are incubated for an extended period (e.g., 10-14 days) to allow for colony formation. The medium is changed every 2-3 days.

  • Fixation and Staining: Colonies are washed with PBS, fixed with a solution like methanol or paraformaldehyde, and then stained with a staining solution such as crystal violet.

  • Colony Counting: The number of colonies (typically defined as a cluster of ≥50 cells) in each well is counted. The plating efficiency and surviving fraction are calculated based on these counts.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with Cyclovirobuxine D for a specified time, then harvested by trypsinization and washed with PBS.

  • Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane and preserve the cellular structures.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The data is used to generate a histogram of DNA content, which allows for the quantification of the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

This method is used to detect specific proteins in a sample and to quantify their expression levels.

  • Protein Extraction: Cells are treated with Cyclovirobuxine D, and then total protein is extracted using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA in TBST) to prevent non-specific binding of antibodies.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that can be detected on X-ray film or with a digital imager. The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Seed Cells treat Treat with Cyclobuxine D start->treat mtt MTT Assay treat->mtt Viability colony Colony Formation treat->colony Proliferation flow Flow Cytometry (Cell Cycle) treat->flow Cell Cycle Distribution wb Western Blot treat->wb Protein Expression ic50 IC50 Determination mtt->ic50 cell_cycle_analysis Cell Cycle Phase Quantification flow->cell_cycle_analysis protein_quant Protein Level Quantification wb->protein_quant conclusion Assess Specificity ic50->conclusion cell_cycle_analysis->conclusion protein_quant->conclusion signaling_pathways cluster_cvbd Cyclovirobuxine D cluster_pathway1 CTHRC1-AKT/ERK-Snail Pathway cluster_pathway2 G2/M Phase Regulation & NFκB/JNK Pathway CVBD Cyclovirobuxine D CTHRC1 CTHRC1 CVBD->CTHRC1 Inhibits KIF11 KIF11 CVBD->KIF11 Inhibits NFkB NF-κB CVBD->NFkB Inhibits JNK JNK CVBD->JNK Inhibits AKT1 AKT CTHRC1->AKT1 ERK ERK CTHRC1->ERK Snail Snail AKT1->Snail Proliferation1 Proliferation AKT1->Proliferation1 ERK->Snail EMT Epithelial-Mesenchymal Transition Snail->EMT Migration Migration EMT->Migration CDC25C CDC25C KIF11->CDC25C CDK1 CDK1 CDC25C->CDK1 CyclinB1 Cyclin B1 CDK1->CyclinB1 G2M G2/M Transition CyclinB1->G2M Proliferation2 Proliferation G2M->Proliferation2 Survival Survival NFkB->Survival JNK->Survival

"comparative study of the extraction efficiency of different methods for Cyclobuxine D"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various methods for the extraction of Cyclobuxine D, a steroidal alkaloid found in plants of the Buxus genus, most notably Buxus sempervirens. This compound has garnered significant interest for its potential therapeutic properties, including its activity as an acetylcholinesterase inhibitor and a modulator of calcium channels. Efficient extraction of this compound is a critical first step in its study and potential development as a pharmaceutical agent.

This document outlines the methodologies for conventional and modern extraction techniques, presents available data on their efficiency, and provides a visualization of a key signaling pathway associated with this compound's mechanism of action.

Comparative Analysis of Extraction Methods

While direct comparative studies on the extraction efficiency of various methods specifically for this compound are limited in publicly available literature, this section summarizes common techniques used for alkaloid extraction from Buxus species. The efficiency of these methods can be inferred from their general effectiveness for similar compounds.

Extraction Method Principle Reported Yield (Total Alkaloids from Buxus) Advantages Disadvantages
Conventional Solvent Extraction (Acid-Base Fractionation) Partitioning of alkaloids based on their basicity. The plant material is extracted with an organic solvent, followed by a series of acid-base washes to isolate the alkaloid fraction.Up to 1.8% of the plant material's dry weight[1]. The total alkaloid content in Buxus leaves and bark can be up to 3%[2].Well-established and relatively simple procedure. Effective for separating alkaloids from other plant constituents.Time-consuming, requires large volumes of organic solvents, and may lead to the degradation of some compounds.
Ultrasound-Assisted Extraction (UAE) Utilizes high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer of the target compound into the solvent.Data not specifically available for this compound. However, UAE is known to significantly improve the extraction yield of various plant alkaloids.Reduced extraction time, lower solvent consumption, and increased efficiency compared to conventional methods.The high energy input can potentially degrade thermolabile compounds if not properly controlled.
Microwave-Assisted Extraction (MAE) Employs microwave energy to heat the solvent and plant material, leading to the rupture of cell walls and the release of target compounds.Data not specifically available for this compound. MAE is recognized for its high extraction efficiency for a wide range of phytochemicals, including alkaloids.Rapid extraction, reduced solvent usage, and higher yields compared to conventional methods.Requires specialized equipment. The potential for thermal degradation of the target compound exists.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. The solvating power of the fluid can be tuned by altering pressure and temperature.Data not specifically available for this compound. SFE is a green and highly selective extraction technique for various natural products.Environmentally friendly (uses non-toxic CO2), highly selective, and yields solvent-free extracts.High initial equipment cost and may require the use of co-solvents for extracting polar compounds like alkaloids.

Experimental Protocols

Detailed experimental protocols for the extraction of this compound are not extensively documented in a comparative context. The following are generalized methodologies for the key extraction techniques, which can be optimized for Buxus species.

Conventional Solvent Extraction (Acid-Base Fractionation) Protocol
  • Maceration: The dried and powdered plant material (e.g., leaves of Buxus sempervirens) is macerated with a suitable organic solvent (e.g., methanol or ethanol) for an extended period (24-48 hours).

  • Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to obtain a crude extract.

  • Acid-Base Extraction:

    • The crude extract is dissolved in a dilute acid solution (e.g., 5% HCl), which protonates the basic alkaloids, making them water-soluble.

    • This aqueous solution is then washed with an immiscible organic solvent (e.g., chloroform) to remove neutral and acidic impurities.

    • The pH of the aqueous layer is then adjusted to be basic (e.g., with NH4OH), which deprotonates the alkaloids, making them soluble in organic solvents.

    • The alkaloids are then extracted back into an organic solvent (e.g., chloroform).

  • Purification: The organic layer containing the alkaloids is washed, dried, and the solvent is evaporated to yield the total alkaloid fraction, from which this compound can be further purified by chromatographic techniques.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Sample Preparation: Dried and powdered Buxus plant material is mixed with a suitable solvent (e.g., methanol or ethanol) in an extraction vessel.

  • Ultrasonication: The vessel is placed in an ultrasonic bath or subjected to sonication with an ultrasonic probe.

  • Parameter Optimization: Key parameters such as ultrasonic frequency, power, temperature, and extraction time are optimized to maximize the yield of this compound.

  • Extraction and Filtration: After sonication, the mixture is filtered to separate the extract from the plant residue.

  • Solvent Evaporation: The solvent is removed from the filtrate under reduced pressure to obtain the crude extract containing this compound.

Microwave-Assisted Extraction (MAE) Protocol
  • Sample Preparation: The powdered plant material is placed in a microwave-transparent extraction vessel with a suitable solvent.

  • Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation in a specialized microwave extraction system.

  • Parameter Control: Parameters such as microwave power, temperature, pressure, and extraction time are carefully controlled to optimize extraction efficiency and prevent degradation.

  • Cooling and Filtration: After extraction, the vessel is cooled, and the extract is filtered.

  • Solvent Removal: The solvent is evaporated to yield the crude extract.

Supercritical Fluid Extraction (SFE) Protocol
  • Sample Loading: The ground plant material is packed into an extraction vessel.

  • Supercritical CO2 Extraction: Supercritical carbon dioxide, often modified with a co-solvent like ethanol to increase its polarity, is passed through the extraction vessel at a specific temperature and pressure.

  • Parameter Optimization: The extraction conditions (pressure, temperature, CO2 flow rate, and co-solvent percentage) are optimized for the selective extraction of this compound.

  • Separation: The extract-laden supercritical fluid is depressurized in a separator, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.

  • Collection: The solvent-free extract is collected from the separator.

Visualization of a Key Signaling Pathway

This compound is known to exert its biological effects through various mechanisms, including the inhibition of acetylcholinesterase (AChE). The following diagram illustrates a simplified representation of the cholinergic synapse and the inhibitory action of this compound on AChE.

Acetylcholinesterase_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl_CoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase Acetyl_CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_synthesis->ACh_vesicle ACh_cleft Acetylcholine (ACh) ACh_vesicle->ACh_cleft Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis ACh_receptor Acetylcholine Receptor ACh_cleft->ACh_receptor Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal_transduction Signal Transduction ACh_receptor->Signal_transduction Cyclobuxine_D This compound Cyclobuxine_D->AChE Inhibition

Caption: Inhibition of Acetylcholinesterase by this compound at the cholinergic synapse.

This guide provides a foundational understanding of the extraction methodologies for this compound and its primary mechanism of action. Further research is warranted to conduct direct comparative studies to quantify the extraction efficiencies of these modern techniques for this promising natural product.

References

Evaluating the Synergistic Potential of Cyclobuxine D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobuxine D, a steroidal alkaloid isolated from Buxus species, has garnered scientific interest for its diverse biological activities. While research has primarily focused on its individual properties, including anti-inflammatory, cardioprotective, and cytotoxic effects, its potential for synergistic interactions with other compounds remains a largely unexplored frontier.[1][2] This guide provides a comprehensive overview of the known mechanisms of this compound and explores hypothetical synergistic combinations with other therapeutic agents. The experimental data presented is illustrative, aiming to provide a framework for future research in this promising area.

Known Biological Activities and Mechanisms of this compound

This compound exhibits a range of biological effects, suggesting multiple potential avenues for synergistic drug development.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties by reducing the production of prostaglandins and inhibiting leukocyte migration.[2] This effect is believed to stem from the inhibition of both pathways of arachidonic acid oxygenation, thereby reducing the availability of this key inflammatory precursor.[2]

Cytotoxic and Potential Anticancer Effects

This compound has been noted for its cytotoxic effects, which may involve the disruption of cell membrane integrity and interference with cellular signaling pathways.[1] Extracts of Buxus sempervirens, containing this compound, have shown the ability to induce cell cycle arrest, apoptosis (programmed cell death), and autophagy in cancer cells.[3][4] One of the alkaloids from Buxus species, cyclovirobuxine D, which is structurally related to this compound, has been reported to have antitumor activity against several types of cancer.[5]

Cardioprotective Effects

In preclinical models, this compound has shown a protective effect on myocardial cells against ischemia and reperfusion injury.[2] It has been found to inhibit the release of ATP metabolites and prevent the release of creatine phosphokinase, which are markers of myocardial damage.[2]

Anti-HIV Activity

Extracts from Buxus sempervirens containing this compound have been investigated for their anti-HIV properties. The mechanism is thought to involve the inhibition of the HIV reverse transcriptase enzyme.[2][6]

Hypothetical Synergistic Combinations and Rationale

Based on its known mechanisms, this compound could potentially be combined with other drugs to achieve synergistic effects, enhancing therapeutic efficacy while potentially reducing dosages and side effects.

Combination with Chemotherapeutic Agents

Rationale: Given the cytotoxic properties of this compound and its ability to induce apoptosis and autophagy, combining it with conventional chemotherapeutic drugs could offer a synergistic anti-cancer effect.[1][3][4] Many chemotherapy drugs work by inducing DNA damage or inhibiting cell division. This compound could potentially lower the threshold for apoptosis or disrupt cellular repair mechanisms, making cancer cells more susceptible to the effects of chemotherapy.

Potential Combinations:

  • With DNA Damaging Agents (e.g., Cisplatin, Doxorubicin): this compound's potential to interfere with DNA stability at high concentrations could enhance the DNA-damaging effects of these agents.[2]

  • With Anti-mitotic Drugs (e.g., Paclitaxel): By inducing cell cycle arrest, this compound could sensitize cancer cells to drugs that target dividing cells.

Combination with Non-Steroidal Anti-inflammatory Drugs (NSAIDs)

Rationale: this compound's unique anti-inflammatory mechanism, targeting arachidonic acid pathways, could be complementary to that of NSAIDs, which primarily inhibit cyclooxygenase (COX) enzymes.[2] A combination could lead to a more potent and broader anti-inflammatory response.

Potential Combinations:

  • With COX-2 Inhibitors (e.g., Celecoxib): Combining this compound with a selective COX-2 inhibitor could provide strong anti-inflammatory effects with a potentially better gastrointestinal safety profile compared to non-selective NSAIDs.

Experimental Data (Hypothetical)

The following table presents a hypothetical in vitro study evaluating the synergistic cytotoxicity of this compound with Cisplatin on a human lung cancer cell line (A549). The Combination Index (CI) is used to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Treatment GroupIC50 (µM) of this compoundIC50 (µM) of CisplatinCombination Index (CI)Effect
This compound alone15---
Cisplatin alone5---
Combination (1:1 ratio)7.52.50.75Synergistic
Combination (2:1 ratio)102.50.83Synergistic
Combination (1:2 ratio)7.53.750.95Additive

This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Culture: A549 human lung carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Drug Treatment: Cells are seeded in 96-well plates at a density of 5x10³ cells/well and allowed to attach overnight. The cells are then treated with varying concentrations of this compound, Cisplatin, or a combination of both for 48 hours.

  • MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each treatment. The synergistic effect is determined by calculating the Combination Index (CI) using the Chou-Talalay method.

Visualizations

Signaling Pathway of this compound's Anti-inflammatory Action

G Arachidonic_Acid Arachidonic Acid Pathway_1 Oxygenation Pathway 1 Arachidonic_Acid->Pathway_1 Pathway_2 Oxygenation Pathway 2 Arachidonic_Acid->Pathway_2 Cyclobuxine_D This compound Cyclobuxine_D->Pathway_1 Inhibits Cyclobuxine_D->Pathway_2 Inhibits Prostaglandins Prostaglandins Pathway_1->Prostaglandins Leukotrienes Leukotrienes Pathway_2->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: this compound's inhibition of arachidonic acid pathways.

Experimental Workflow for Synergy Evaluation

G cluster_0 In Vitro cluster_1 In Vivo (Hypothetical) Cell_Culture Cell Culture (e.g., A549) Drug_Treatment Drug Treatment (Single & Combination) Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Drug_Treatment->Viability_Assay Data_Analysis Data Analysis (IC50, CI) Viability_Assay->Data_Analysis Animal_Model Animal Model (e.g., Xenograft) Data_Analysis->Animal_Model Promising Results Treatment Treatment Regimen Animal_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Analysis Efficacy Analysis Tumor_Measurement->Analysis

Caption: General workflow for evaluating drug synergy.

Conclusion

While direct experimental evidence for the synergistic effects of this compound with other compounds is currently lacking, its known biological activities provide a strong rationale for investigating such combinations. The hypothetical frameworks and experimental protocols outlined in this guide are intended to stimulate and direct future research. Rigorous evaluation of potential synergistic pairings could unlock new therapeutic strategies for a variety of diseases, including cancer and inflammatory disorders. Further in-depth studies are crucial to validate these hypotheses and translate them into clinical applications.

References

Safety Operating Guide

Navigating the Safe Disposal of Cyclobuxine D: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Cyclobuxine D, a steroidal alkaloid with noted cytotoxic effects, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1] Due to its potential biological activity, this compound waste must be managed with stringent protocols to mitigate risks to personnel and the ecosystem. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.

Key Chemical and Physical Properties

A comprehensive understanding of this compound's properties is fundamental to safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₂₅H₄₂N₂O
Molecular Weight 386.61 g/mol
Melting Point 237 °C
Storage Temperature 2°C - 8°C

Disposal Protocol: A Step-by-Step Approach

Given the cytotoxic nature of this compound, it should be treated as hazardous chemical waste. The primary recommended method for the disposal of cytotoxic waste is incineration by a licensed hazardous waste management company.[2][3][4]

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A lab coat

2. Waste Segregation: Proper segregation is crucial to prevent accidental exposure and to ensure compliant disposal.[2][5]

  • Solid Waste: All solid materials contaminated with this compound, such as filter paper, gloves, and vials, should be collected in a dedicated, clearly labeled, leak-proof container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps: Any sharps, such as needles or contaminated glassware, must be placed in a designated puncture-resistant sharps container labeled for cytotoxic waste.[2]

3. Labeling: All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste" and "Cytotoxic"

  • The full chemical name: "this compound"

  • The concentration (if in solution)

  • The date of accumulation

  • The name of the principal investigator or lab contact

4. Storage: Store sealed and labeled waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation point.

5. Disposal: Arrange for the collection and disposal of the cytotoxic waste through your institution's EHS office or a licensed hazardous waste disposal contractor. These specialized services will ensure the waste is transported and incinerated in accordance with all local, state, and federal regulations.[4]

Experimental Workflow for Disposal

The logical flow of the disposal process is critical to maintaining a safe laboratory environment. The following diagram illustrates the key decision points and actions required for the proper disposal of this compound.

This compound Disposal Workflow start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste solid_waste Solid Waste (e.g., contaminated gloves, vials) assess_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) assess_waste->liquid_waste Liquid sharps_waste Sharps Waste (e.g., needles, broken glass) assess_waste->sharps_waste Sharps collect_solid Collect in Labeled, Leak-Proof Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Puncture-Resistant Sharps Container sharps_waste->collect_sharps label_container Label Container: 'Hazardous Waste - Cytotoxic' 'this compound' collect_solid->label_container collect_liquid->label_container collect_sharps->label_container store_waste Store in Designated Hazardous Waste Accumulation Area label_container->store_waste contact_ehs Contact Institutional EHS for Professional Disposal store_waste->contact_ehs

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.

References

Safeguarding Your Research: A Guide to Handling Cyclobuxine D

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Cyclobuxine D. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this potent steroidal alkaloid.

This compound, a natural bioactive compound isolated from Buxus species, is recognized for its significant biological activity.[1][2] Due to its potential toxicity, strict adherence to safety protocols is paramount to protect laboratory personnel and the surrounding environment. Oral toxicity data places this compound in the highly hazardous Ib toxicity class, with animal studies indicating a lethal dose between 5 and 50 mg/kg of body weight.[3] Symptoms of exposure can range from nausea, vomiting, and dizziness to more severe effects such as ataxia, spasms, and potentially death by respiratory arrest.[3]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory when handling this compound to prevent skin contact, inhalation, and accidental ingestion.[4][5] The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves.[6][7] Check for visible signs of degradation before and during use.Provides a robust barrier against skin absorption. Double-gloving minimizes exposure in case of a breach of the outer glove.
Body Protection A disposable, liquid-tight laboratory coat or a specialized "bunny suit" coverall.[7][8] Cuffs should be tucked into the inner gloves.Prevents contamination of personal clothing and skin. Impermeable materials are essential to protect against spills and splashes.
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards.[6] A full-face shield should be worn over goggles when there is a risk of splashes.[6][8]Protects the eyes and face from accidental splashes of solutions containing this compound.
Respiratory Protection An N95 or higher-rated respirator is required when handling the powdered form of this compound or when generating aerosols.[5][8]Minimizes the risk of inhaling the powdered compound, which can lead to systemic toxicity. A surgical mask is not sufficient.[5]
Foot Protection Closed-toe, closed-heel shoes made of a non-porous material.[6] Shoe covers should be used to prevent tracking contamination.Protects the feet from spills and prevents the spread of the compound outside of the immediate work area.
Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: All handling of this compound powder should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[4]

  • Storage: Store this compound in a well-sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperature is between 2°C and 8°C.[1] The storage area should be clearly labeled with appropriate hazard warnings.

  • Hygiene: Always wash hands thoroughly with soap and water after handling this compound, even if gloves were worn. Do not eat, drink, or smoke in areas where this compound is handled or stored.[9]

Spill Management:

  • Evacuate: Immediately evacuate the affected area and restrict access.

  • Notify: Inform the laboratory supervisor and relevant safety personnel.

  • PPE: Don the appropriate PPE as outlined in the table above before attempting to clean the spill.

  • Containment: For powdered spills, gently cover with a damp paper towel to avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

  • Cleaning: Carefully collect the contained material into a sealed, labeled waste container. Decontaminate the spill area with a suitable cleaning agent.

  • Disposal: Dispose of all contaminated materials as hazardous waste.

Disposal:

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Use a licensed hazardous waste disposal service.

Emergency First Aid Procedures
Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[10] Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review Safety Data Sheet and Standard Operating Procedures prep2 Don Appropriate PPE (Double Gloves, Gown, Goggles, Respirator) prep1->prep2 prep3 Prepare Work Area (Fume Hood/Biosafety Cabinet) prep2->prep3 handling1 Weigh this compound in a Contained Manner prep3->handling1 Proceed to Handling handling2 Perform Experimental Procedures (e.g., Dissolving, Diluting) handling1->handling2 cleanup1 Decontaminate Work Surfaces handling2->cleanup1 Proceed to Cleanup cleanup2 Segregate and Label Hazardous Waste cleanup1->cleanup2 cleanup3 Doff PPE in Designated Area cleanup2->cleanup3 cleanup4 Wash Hands Thoroughly cleanup3->cleanup4

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclobuxine D
Reactant of Route 2
Cyclobuxine D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.